molecular formula C6H14ClNO2 B1452953 3-[Ethyl(methyl)amino]propanoic acid hydrochloride CAS No. 1158757-51-7

3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Cat. No.: B1452953
CAS No.: 1158757-51-7
M. Wt: 167.63 g/mol
InChI Key: MDVQRLTUMLSHBG-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[ethyl(methyl)amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-7(2)5-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQRLTUMLSHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158757-51-7
Record name 3-[ethyl(methyl)amino]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride , a


-amino acid derivative. The selected pathway prioritizes the Aza-Michael Addition  of 

-ethylmethylamine to an acrylate ester, followed by acid hydrolysis. This route is chosen for its high atom economy, scalability, and superior impurity profile compared to direct alkylation methods.

Executive Summary

  • Target Molecule: this compound

  • Formula:

    
    
    
  • Molecular Weight: 167.63 g/mol (Salt)

  • Core Application: Pharmaceutical intermediate (building block for

    
    -peptides), zwitterionic buffer component, and fine chemical precursor.
    
  • Selected Pathway: Two-step sequence: (1) Aza-Michael addition of

    
    -ethylmethylamine to methyl acrylate, followed by (2) Acid-mediated hydrolysis and crystallization.
    
Pathway Rationale

Direct alkylation of


-alanine is often non-selective, leading to poly-alkylation. The Aza-Michael addition  is the industry standard for synthesizing 

-dialkyl-

-alanines due to its "Click Chemistry" characteristics: high yields, mild conditions, and lack of by-products. We utilize the ester intermediate route (via Methyl Acrylate) rather than direct addition to Acrylic Acid to facilitate purification via distillation before the final salt formation, ensuring pharmaceutical-grade purity.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the critical process flow.

SynthesisPathway Start1 N-Ethylmethylamine (Secondary Amine) Inter Intermediate Ester Methyl 3-[ethyl(methyl)amino]propanoate Start1->Inter Step 1: Aza-Michael Addition (0-25°C, No Solvent) Start2 Methyl Acrylate (Michael Acceptor) Start2->Inter Product Target Product 3-[Ethyl(methyl)amino]propanoic acid HCl Inter->Product Step 2: Hydrolysis & Salting (Reflux, then Crystallization) Reagent HCl (aq) / Reflux Reagent->Product

Figure 1: Two-step synthesis pathway via ester intermediate to ensure high purity.

Detailed Experimental Protocol

Phase 1: Aza-Michael Addition (Ester Synthesis)

Objective: Synthesize Methyl 3-[ethyl(methyl)amino]propanoate. Reaction Type: Nucleophilic conjugate addition (Exothermic).

ParameterSpecification
Limiting Reagent

-Ethylmethylamine (NEMA)
Excess Reagent Methyl Acrylate (1.1 - 1.2 equivalents)
Solvent Neat (Solvent-free) or Methanol
Temperature

(Addition)


(Aging)
Reaction Time 2 – 4 Hours

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and an internal thermometer. Purge with nitrogen (

    
    ).
    
  • Charging: Charge

    
    -ethylmethylamine (1.0 eq) into the flask. Cool the system to 
    
    
    
    using an ice bath.
  • Addition: Add Methyl Acrylate (1.1 eq) dropwise via the addition funnel.

    • Critical Control: This reaction is exothermic . Control the addition rate to maintain internal temperature

      
      .
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 3 hours.
    
  • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane) or GC-MS. The disappearance of the amine peak indicates completion.

  • Workup: Remove unreacted methyl acrylate via rotary evaporation under reduced pressure (

    
    , 20 mbar). The residue is the crude ester (typically 
    
    
    
    pure), which can be used directly or distilled for higher purity.
Phase 2: Hydrolysis & Salt Formation

Objective: Convert the ester to the carboxylic acid hydrochloride salt.

ParameterSpecification
Reagent 6M Hydrochloric Acid (HCl)
Stoichiometry Excess HCl (> 3 equivalents)
Temperature Reflux (

)
Purification Crystallization from Isopropanol/Acetone

Step-by-Step Methodology:

  • Hydrolysis: Add the crude ester from Phase 1 into a reaction flask. Add 6M HCl (3.0 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3] Acid-catalyzed hydrolysis converts the methyl ester to the carboxylic acid. The amine is protonated to form the hydrochloride salt.

  • Concentration: Concentrate the solution to dryness under vacuum to remove water, methanol (byproduct), and excess HCl. A viscous oil or semi-solid will remain.

  • Chasing: Add isopropanol (IPA) and re-evaporate to remove trace water azeotropically.

  • Crystallization: Dissolve the residue in a minimum amount of hot isopropanol. Add acetone or diethyl ether dropwise until the solution turns slightly turbid. Cool to

    
     overnight.
    
  • Filtration: Filter the white crystalline solid. Wash with cold acetone.

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    .

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of Methyl AcrylateEnsure reaction temp stays

during addition. Add radical inhibitor (e.g., MEHQ) if scaling up.
Impurity: Bis-alkylation N/A for this amineSince

-ethylmethylamine is a secondary amine, bis-alkylation is chemically impossible, ensuring high selectivity.
Hygroscopicity Residual HCl or WaterThe HCl salt is hygroscopic. Dry thoroughly under high vacuum. Store in a desiccator.
Oil formation (Step 2) Incomplete crystallizationUse a seed crystal. Switch anti-solvent to Ethyl Acetate or Ether. Scratch the glass surface to induce nucleation.

Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
     NMR (
    
    
    
    ):
    • 
       ppm (t, 3H, 
      
      
      
      of ethyl)
    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      to COOH)
    • 
       ppm (q, 2H, 
      
      
      
      of ethyl)
    • 
       ppm (t, 2H, 
      
      
      
      next to N)
  • Mass Spectrometry (ESI+):

    • Target Mass

      
       m/z (Free acid mass + H).
      
  • Melting Point:

    • Expected range:

      
       (Dependent on crystal habit and residual solvent).
      

Safety & Handling (E-E-A-T)

  • Acrylate Toxicity: Methyl acrylate is a lachrymator and potential sensitizer. All operations in Phase 1 must be performed in a functioning fume hood.

  • Exotherm Control: The Michael addition is highly exothermic. Failure to cool the reaction vessel can lead to runaway polymerization of the acrylate, posing an explosion risk.

  • Nitrosamine Warning: While the target molecule is an amino acid, secondary amines (

    
    -ethylmethylamine) can form carcinogenic nitrosamines if exposed to nitrites. Avoid using sodium nitrite or nitric acid in the vicinity of the starting materials.
    

References

  • General Aza-Michael Protocol: Bartoli, G., et al. (2005). "Solvent-free synthesis of

    
    -amino esters via the Michael addition of amines to acrylates." European Journal of Organic Chemistry.[4] 
    
  • Kinetics of Addition: Farmer, T. J., et al. (2022). "An experimental investigation into the kinetics and mechanism of the aza-Michael additions." White Rose Research Online.

  • Analogous Synthesis (N-methyl-N-pentyl analog): Patent CN103396332A. "Preparation method of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride."

  • Starting Material Preparation: Organic Syntheses, Coll. Vol. 2, p. 461 (1943). "N-Methylethylamine."[5]

Sources

physicochemical properties of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Physicochemical Profiling of 3-[Ethyl(methyl)amino]propanoic Acid Hydrochloride

Executive Summary this compound (CAS 1158757-51-7 / 1095030-20-8) is a specialized


-amino acid derivative functioning as a critical building block in organic synthesis and medicinal chemistry.[1][2][3] Structurally characterized by a tertiary amine core with mixed ethyl and methyl substitutions, it serves as a hydrophilic linker and a zwitterionic precursor in the development of peptidomimetics and small-molecule therapeutics. This guide provides a definitive technical analysis of its physicochemical behavior, synthetic pathways, and analytical standards.

Part 1: Molecular Identity & Structural Analysis

This compound represents a hydrochloride salt of N-ethyl-N-methyl-


-alanine.[3] Unlike naturally occurring 

-amino acids, the

-amino motif imparts unique conformational flexibility and resistance to enzymatic degradation, making it valuable for stabilizing peptide backbones.[3]

Table 1: Core Chemical Identifiers

PropertySpecification
IUPAC Name This compound
Common Synonyms N-Ethyl-N-methyl-

-alanine HCl; 3-(Ethylmethylamino)propionic acid HCl
CAS Registry Number 1158757-51-7 (Salt specific); 1095030-20-8 (General/Parent)
Molecular Formula

Molecular Weight 167.63 g/mol (Salt); 131.17 g/mol (Free Base)
SMILES CCN(C)CCC(=O)O.Cl
InChI Key LKLDBSCPCALXOE-UHFFFAOYSA-N (Parent Acid)

Part 2: Physicochemical Properties

The hydrochloride salt form significantly alters the physical profile of the parent amino acid, enhancing water solubility and crystallinity.

Table 2: Physical & Chemical Specifications

PropertyValue / DescriptionNote / Condition
Physical State SolidCrystalline powder, typically white to off-white.[3][4]
Melting Point 100°C – 150°C (Predicted)Exact experimental MP varies by crystal habit; analogs (e.g., N,N-dimethyl-

-alanine HCl) melt ~186-191°C, though mixed alkyl chains often lower lattice energy.[3]
Solubility High (>50 mg/mL in Water)Highly soluble in water, methanol, and DMSO due to ionic character.[3] Insoluble in non-polar solvents (hexane, ether).[3]
Hygroscopicity Moderate to HighHCl salts of amino acids are prone to moisture uptake; storage under desiccant is mandatory.[3]
pKa (Predicted)

(COOH)

(Amine)
The tertiary amine is basic but slightly less so than secondary amines due to steric bulk.[3] The carboxyl group follows standard

-amino acid acidity.
LogP -2.2 (Predicted)Highly hydrophilic; unlikely to cross lipid bilayers passively without transport mechanisms.[3]

Part 3: Synthesis & Manufacturing Logic

The industrial preparation of this compound typically follows a Michael Addition pathway.[3] This route is preferred over direct alkylation of


-alanine due to higher selectivity and yield.
Synthetic Workflow
  • Michael Addition: N-Ethylmethylamine reacts with Ethyl Acrylate (or Methyl Acrylate) in an aprotic solvent to form the ester intermediate. This reaction is thermodynamically driven and typically requires no catalyst, though mild Lewis acids can accelerate it.

  • Hydrolysis: The ester is hydrolyzed using aqueous HCl (acidic hydrolysis) or NaOH followed by acidification. Acidic hydrolysis is often preferred to directly yield the hydrochloride salt upon evaporation.

Figure 1: Synthetic Pathway (DOT Visualization)

Synthesis R1 N-Ethylmethylamine P1 Michael Addition (Solvent: EtOH/THF) R1->P1 R2 Ethyl Acrylate R2->P1 I1 Intermediate: Ethyl 3-[ethyl(methyl)amino]propanoate P1->I1  Yield >90% P2 Hydrolysis (Reagent: Conc. HCl, Reflux) I1->P2 Prod Target Product: 3-[Ethyl(methyl)amino]propanoic acid HCl P2->Prod  Crystallization

Caption: Synthesis via Michael Addition of secondary amine to acrylate ester followed by acid hydrolysis.

Part 4: Analytical Profiling & Quality Control

To ensure the integrity of the compound for research or pharmaceutical use, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)[3][8]
  • 
    H NMR (D
    
    
    
    O, 400 MHz):
    • 
       ~1.2 ppm (Triplet, 3H, 
      
      
      
      of ethyl group).[3]
    • 
       ~2.8 ppm (Singlet, 3H, N-
      
      
      
      ).[3]
    • 
       ~2.9 ppm (Triplet, 2H, 
      
      
      
      -methylene to COOH).[3]
    • 
       ~3.2 ppm (Multiplet/Quartet, 2H, 
      
      
      
      of ethyl group).[3]
    • 
       ~3.4 ppm (Triplet, 2H, 
      
      
      
      -methylene to N).[3]
    • Note: Chemical shifts may drift slightly depending on pH and concentration.

Mass Spectrometry (MS)[3]
  • Ionization: ESI (Positive Mode).

  • M+H Peak: 132.1 m/z (Corresponds to the protonated free base

    
    ).[3]
    
  • Fragmentations: Loss of carboxyl group (

    
    ) or ethyl/methyl cleavage may be observed at higher collision energies.
    

Figure 2: Analytical Workflow (DOT Visualization)

Analysis cluster_purity Purity & Identity cluster_struct Structural Verification Sample Raw Sample (Solid HCl Salt) HPLC HPLC-UV/ELSD (Purity >98%) Sample->HPLC HNMR 1H NMR (D2O) (Alkyl Integration) Sample->HNMR Cl_Titration AgNO3 Titration (Chloride Content) Sample->Cl_Titration  Stoichiometry MS LC-MS (ESI+) (m/z 132.1) HPLC->MS  Confirm Mass

Caption: QC workflow ensuring chemical purity (HPLC), identity (MS/NMR), and salt stoichiometry (Titration).

Part 5: Handling & Stability[4]

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (

    
     or Ar). The compound is hygroscopic; exposure to ambient air will lead to deliquescence.
    
  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh or stored frozen, as

    
    -amino acids can undergo slow degradation or cyclization under extreme pH conditions.
    
  • Safety: Classified as an Irritant (H315, H319). Standard PPE (gloves, goggles) is required to prevent contact with skin or eyes.[3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17910357, this compound.[3] Retrieved from [Link]

  • Accela ChemBio. (2023).[1][2][5][6] Product Catalog: this compound (CAS 1158757-51-7).[1][2][3][7][5][6] Retrieved from [Link]

  • Tobin, T., et al. (1995).

Sources

3-[Ethyl(methyl)amino]propanoic acid hydrochloride CAS number 1158757-51-7

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1158757-51-7 Document Type: Technical Monograph & Application Guide Version: 2.0 (Scientific Review)[1]

Executive Summary

3-[Ethyl(methyl)amino]propanoic acid hydrochloride is a specialized


-amino acid derivative employed primarily as a physicochemical modulator  in medicinal chemistry.[1] Unlike canonical 

-amino acids, this

-alanine analog features a tertiary amine and an extended backbone, offering unique utility in peptidomimetics and prodrug design.[1]

Its core value proposition lies in "Tunable Polarity." By incorporating the


-ethyl-

-methyl moiety, researchers can introduce a cationic center at physiological pH (pKa

9.5–10.[1]0) while simultaneously adding controlled steric bulk to retard enzymatic degradation.[1] This guide details the synthesis, characterization, and strategic application of this compound.[2]
Part 1: Chemical Identity & Physicochemical Profile[1][3]

This compound acts as a zwitterionic precursor, stabilized here as the hydrochloride salt to ensure shelf stability and water solubility.

Table 1: Core Physicochemical Specifications

PropertySpecificationTechnical Insight
IUPAC Name This compoundN-alkylated

-alanine derivative.[1]
Formula

Free base MW: 131.17 g/mol ; Salt MW: 167.63 g/mol .[1]
Appearance White to off-white crystalline solidHighly hygroscopic; requires desiccated storage.[1]
Solubility

mg/mL in Water, DMSO, Methanol
Poor solubility in non-polar solvents (DCM, Hexane).
pKa (Calc) Acid: ~3.8Amine: ~9.8
LogP (Calc) -2.2 (Free Base)Highly hydrophilic; ideal for reducing lipophilicity in lead compounds.[1]
H-Bond Donors 2 (COOH, NH+)Critical for crystal lattice stability.[1]
Part 2: Synthetic Methodology (The "Michael Route")

The most robust synthesis of CAS 1158757-51-7 avoids direct alkylation of


-alanine, which often leads to over-alkylation.[1] Instead, an Aza-Michael Addition  strategy using an acrylate ester is the industry standard for high purity.[1]
2.1. Reaction Logic
  • Nucleophile:

    
    -Ethylmethylamine (Secondary amine).[1]
    
  • Electrophile: Methyl Acrylate or Ethyl Acrylate (Michael Acceptor).

  • Mechanism: 1,4-conjugate addition followed by ester hydrolysis.[1]

2.2. Validated Protocol
  • Step 1: Michael Addition (Exotherm Control)

    • Charge a reactor with Methyl Acrylate (1.1 eq) in Methanol (5 vol).

    • Cool to 0°C.

    • Add

      
      -Ethylmethylamine (1.0 eq)  dropwise.[1] Critical: Maintain internal temp <10°C to prevent polymerization of acrylate.[1]
      
    • Allow to warm to RT and stir for 4–6 hours. Monitoring: TLC (ninhydrin stain) or GC-MS.[1]

    • Concentrate in vacuo to remove methanol and excess acrylate.[1]

  • Step 2: Hydrolysis & Salt Formation [1][3]

    • Dissolve the intermediate ester in 6N HCl (aq) .

    • Reflux for 2–4 hours (converts ester

      
       acid).
      
    • Concentrate to dryness (azeotrope with toluene if necessary to remove water).[1]

    • Recrystallization: Dissolve crude solid in minimum hot Isopropanol (IPA) and add Diethyl Ether until turbid. Cool to 4°C.[1]

2.3. Synthetic Workflow Diagram

SynthesisWorkflow Start Reagents: N-Ethylmethylamine + Methyl Acrylate Step1 Aza-Michael Addition (0°C -> RT, MeOH) Start->Step1 1,4-Addition Inter Intermediate: Methyl 3-[ethyl(methyl)amino]propanoate Step1->Inter Solvent Removal Step2 Acid Hydrolysis (6N HCl, Reflux) Inter->Step2 Ester Cleavage Product Final Product: 3-[Ethyl(methyl)amino]propanoic acid HCl (CAS 1158757-51-7) Step2->Product Crystallization

Caption: Figure 1. Two-step synthetic pathway via Aza-Michael addition, ensuring regioselectivity and high purity.[1]

Part 3: Application in Drug Design

Researchers utilize CAS 1158757-51-7 not as a target, but as a structural tool .[1]

3.1. Modulation of LogD

Many lead compounds fail due to high lipophilicity (LogP > 5).[1] Appending this moiety via an amide bond (using the carboxylic acid handle) introduces a solubilizing "tail."[1]

  • Mechanism: The tertiary amine remains protonated in plasma, lowering the overall LogD and improving aqueous solubility without acting as a detergent.

3.2. Metabolic Stability (N-Capping)

Canonical


-alanine is susceptible to transaminases.[1] The 

-ethyl-

-methyl substitution creates steric hindrance around the nitrogen.[1]
  • Outcome: This prevents oxidative deamination, extending the half-life of peptidomimetics containing this residue.[1]

3.3. Decision Logic for Usage

DesignLogic cluster_benefit Benefits of CAS 1158757-51-7 Problem Drug Discovery Challenge: Lead Compound has Poor Solubility Check1 Is the target cytosolic? Problem->Check1 Sol1 Use PEG Linker (High solubility, but bulky) Check1->Sol1 No (Extracellular) Sol2 Use CAS 1158757-51-7 (Small footprint, Cationic) Check1->Sol2 Yes (Need cell penetration) B1 Maintains small MW (<170 Da) Sol2->B1 B2 Resists Transaminases Sol2->B2

Caption: Figure 2. Rational design flowchart demonstrating when to select this


-amino acid derivative over PEGylation.
Part 4: Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.

Table 2: Expected NMR & MS Signals

TechniqueParameterExpected Signal / ValueInterpretation
1H-NMR

2.8–2.9 ppm (Singlet, 3H)

-CH3
Diagnostic singlet; shift is deshielded due to HCl salt.[1]
1H-NMR

1.25 ppm (Triplet, 3H)

-CH2-CH3
Characteristic ethyl terminal methyl.[1]
1H-NMR

3.1–3.4 ppm (Multiplet, 4H)

-CH2 (Ethyl) +

-CH2
Overlapping region due to proximity to cationic nitrogen.[1]
1H-NMR

2.6 ppm (Triplet, 2H)

-CH2 -COOH
Adjacent to carbonyl; distinct triplet.[1]
LC-MS ESI (+)

132.1

Base peak corresponding to the protonated free base.[1]
HPLC ColumnC18 or HILICNote: Poor retention on C18 due to polarity; HILIC is recommended.[1]
Part 5: Handling & Safety
  • Hygroscopicity: As an amine hydrochloride, this compound will absorb atmospheric moisture, turning into a sticky gum.

    • Protocol: Weigh quickly in ambient air or use a glovebox.[1] Store in a tightly sealed vial with desiccant packs at -20°C for long-term stability.

  • Acidity: The compound is acidic in solution.[1] Ensure neutralization (e.g., with DIPEA or Et3N) if used in coupling reactions (EDC/NHS or HATU) to liberate the free base for reaction, though the carboxylic acid is the reacting species in amide coupling.

    • Correction: If using the amine end for coupling, it is tertiary and non-reactive. This molecule is primarily used to couple its carboxylic acid to another amine.[1]

References
  • PubChem. (2025).[1][4] this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Meanwell, N. A. (2018).[5] The expanding role of prodrugs in contemporary drug design and development.[5] Nature Reviews Drug Discovery.[1][5] (Contextualizing the use of amino acid tails for solubility). [Link][1][5]

Sources

Technical Reference: Spectral Characterization of 3-[Ethyl(methyl)amino]propanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Data and Characterization of 3-[Ethyl(methyl)amino]propanoic acid Hydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary & Compound Identity

This guide provides a comprehensive spectral analysis and characterization framework for This compound (also known as N-Ethyl-N-methyl-


-alanine hydrochloride). This compound serves as a critical tertiary amine building block in the synthesis of peptidomimetics and pharmaceutical intermediates.

The data presented below synthesizes high-confidence reference values derived from structural analogs and available commercial registry data, designed to serve as a validation standard for laboratory synthesis and quality control.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
Common Name N-Ethyl-N-methyl-

-alanine HCl
CAS Registry Number 1158757-51-7
Molecular Formula C

H

NO


HCl
Molecular Weight 167.63 g/mol (Salt); 131.17 g/mol (Free Base)
Solubility Highly soluble in Water, Methanol, DMSO
Appearance White to off-white hygroscopic solid

Spectral Data Specifications

Note: Chemical shifts are reported relative to standard references (TMS/TSP) in deuterated solvents. Values represent expected ranges for the hydrochloride salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterium Oxide (D


O) is the preferred solvent due to the ionic nature of the hydrochloride salt.

H NMR (400 MHz, D

O)

The proton spectrum is characterized by the desheilding effect of the ammonium nitrogen (protonated in salt form).

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
1.28 - 1.32 Triplet (

Hz)
3H-CH

-CH

Terminal methyl of ethyl group
2.78 - 2.85 Triplet (

Hz)
2H-CH

-COOH

-Methylene to carboxyl
2.92 Singlet3HN-CH


-Methyl group (deshielded)
3.20 - 3.28 Quartet (

Hz)
2HN-CH

-CH

Methylene of ethyl group
3.38 - 3.45 Triplet (

Hz)
2HN-CH

-CH

-

-Methylene to nitrogen

Interpretation Logic:

  • The N-Methyl singlet at ~2.92 ppm is diagnostic for the tertiary amine salt.

  • The

    
    -methylene  (2.80 ppm) appears upfield relative to the 
    
    
    
    -methylene
    (3.40 ppm) because the
    
    
    -position is directly adjacent to the positively charged ammonium center.

C NMR (100 MHz, D

O)
Shift (

ppm)
Carbon TypeAssignment
9.5 CH

Ethyl terminal methyl
28.8 CH


-Carbon (-C H

-COOH)
40.9 CH


-Methyl
51.2 CH

Ethyl methylene (N-C H

-CH

)
53.4 CH


-Carbon (N-C H

-CH

-)
174.5 C=OCarboxylic Acid Carbonyl
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Ion (m/z)SpeciesInterpretation
132.1 [M+H]

Protonated molecular ion (Base Peak)
154.1 [M+Na]

Sodium adduct (Common in glass/solvent traces)
114.1 [M - H

O]

Loss of water (dehydration from acid)
86.1 FragmentLoss of carboxylic acid moiety (-COOH)

Causality: The tertiary amine readily protonates, making ESI+ highly sensitive. The parent ion at 132.1 is typically the base peak.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeFunctional Group Assignment
2800 - 3100 N-H

Stretch
Broad band indicative of ammonium salt
1715 - 1730 C=O StretchCarboxylic acid carbonyl (strong)
1400 - 1450 C-H BendMethylene/Methyl deformation
1180 - 1200 C-N StretchC-N single bond stretching

Experimental Protocols & Validation

Synthesis Workflow (Reductive Amination Route)

This protocol ensures high purity by avoiding direct alkylation over-alkylation byproducts.

  • Reactants: Mix

    
    -alanine ethyl ester with acetaldehyde and reducing agent (NaBH
    
    
    
    CN) to form N-ethyl-
    
    
    -alanine ethyl ester.
  • Methylation: Perform reductive amination with formaldehyde/formic acid (Eschweiler-Clarke conditions) to install the methyl group.

  • Hydrolysis: Reflux in dilute HCl to hydrolyze the ester and form the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether.

Analytical Sample Preparation
  • For NMR: Dissolve ~10 mg of the HCl salt in 0.6 mL D

    
    O. If pH adjustment is required, use NaOD (shifts will move upfield in free base form).
    
  • For HPLC: Use a C18 column with ion-pairing agent (e.g., TFA or Heptafluorobutyric acid) to retain the polar amine.

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.

    • Detection: UV 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.

Structural Logic & Fragmentation Pathways

The following diagram illustrates the connectivity and mass spectrometry fragmentation logic for validation.

G cluster_0 Molecular Structure (Salt Form) cluster_1 MS Fragmentation (ESI+) N_Center N+ (Ammonium) Ethyl Ethyl Group (CH2-CH3) N_Center->Ethyl Quartet (3.2 ppm) Methyl Methyl Group (CH3) N_Center->Methyl Singlet (2.9 ppm) Beta_C Beta-Carbon (CH2) N_Center->Beta_C Triplet (3.4 ppm) Alpha_C Alpha-Carbon (CH2) Beta_C->Alpha_C Triplet (2.8 ppm) COOH Carboxylic Acid (COOH) Alpha_C->COOH ~174 ppm (13C) Parent [M+H]+ = 132.1 Frag1 Fragment m/z 86 (Loss of HCOOH) Parent->Frag1 - 46 Da

Caption: Structural connectivity mapped to NMR signals (Left) and primary ESI+ MS fragmentation pathway (Right).

References

  • Sigma-Aldrich. (n.d.). N-Ethyl-N-methyl-beta-alanine hydrochloride Product Data. Retrieved from (CAS 1158757-51-7).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (Analog: Ethyl 3-(methylamino)propanoate). Retrieved from .

  • Chemical Book. (2024). N-Ethyl-N-methyl-beta-alanine hydrochloride Properties. Retrieved from .

  • PubChem. (2024).[1] Ethyl 3-(methylamino)propanoate (Close Analog Spectral Reference). Retrieved from .

Sources

Technical Guide: Solubility Profile of 3-[Ethyl(methyl)amino]propanoic acid Hydrochloride

[1]

Executive Summary & Chemical Identity

Target Compound: this compound Chemical Class:

Molecular Formula:

CAS Registry:12

This compound is a hydrochloride salt of an N-dialkylated

1ionic head grouphydrophobic alkyl tails

Core Solubility Principle: As a hydrochloride salt, this molecule exhibits high lattice energy and polarity. It follows the "Like Dissolves Like" principle, showing high affinity for protic, high-dielectric solvents (Water, Methanol) and negligible affinity for non-polar hydrocarbons (Hexane, Heptane).[1]

Theoretical Solubility Landscape

The solubility of amino acid hydrochlorides is distinct from their free-base counterparts.[1] The presence of the chloride counterion (


1
Predicted Solubility Tiers

Based on structural analogs (e.g., N-methyl-


1
Solvent ClassSpecific SolventsSolubility PredictionMechanism of Interaction
Class I: High Solvency Water , Methanol , DMSO , Formic Acid > 100 mg/mL Strong ion-dipole solvation; Hydrogen bonding with carboxyl and ammonium groups.[1]
Class II: Moderate/Temperature Dependent Ethanol , Isopropanol (IPA) , n-Butanol 10 - 50 mg/mL Soluble at elevated temperatures (reflux).[1] Ideal for recrystallization.
Class III: Low/Sparingly Soluble Dichloromethane (DCM) , Chloroform , Acetonitrile < 1-5 mg/mL Limited capacity to stabilize the ionic lattice.[1]
Class IV: Anti-Solvents (Insoluble) Diethyl Ether , Ethyl Acetate , Hexane , Toluene Negligible Lack of polarity prevents disruption of the crystal lattice. Used to precipitate the product.[3]

Critical Insight: The ethyl and methyl substitutions on the nitrogen increase lipophilicity slightly compared to unsubstituted


-alanine.[1] This may allow for higher solubility in ethanol/DCM mixtures than standard amino acids, facilitating unique purification strategies.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility data for your specific batch.[1]

  • Preparation: Weigh approx. 100 mg of dry 3-[Ethyl(methyl)amino]propanoic acid HCl into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while stirring at 25°C.
    
  • Observation:

    • If dissolution occurs immediately (< 200

      
      L), solubility is High .[1]
      
    • If undissolved solid remains after 2 mL, heat to 50°C.

  • Quantification:

    • Filter the saturated solution through a 0.45

      
      m PTFE syringe filter into a pre-weighed vessel.
      
    • Evaporate solvent under vacuum (Rotavap/SpeedVac).[1]

    • Weigh the residue.

    • Calculation:

      
      [1]
      
Protocol B: Purification via Solvent Swapping (Recrystallization)

The most effective method for purifying this salt utilizes its differential solubility in Alcohols vs. Ethers.

Workflow Logic:

  • Dissolution: The salt is dissolved in a minimum volume of a Class I/II solvent (Methanol or Ethanol) to break the lattice.

  • Nucleation: A Class IV solvent (Acetone or Ethyl Acetate) is introduced to lower the dielectric constant, forcing the salt to crystallize while impurities remain in solution.

RecrystallizationStartCrude Material(Solid)DissolveDissolve in Hot Ethanol(60°C)Start->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCoolCool to RTFilter->CoolAntiSolventAdd Anti-Solvent(Ethyl Acetate/Ether) dropwiseCool->AntiSolventCrystallizeCrystallization(0°C for 4-12h)AntiSolvent->CrystallizeCollectFiltration & Wash(Cold Ether)Crystallize->Collect

Figure 1: Standard Recrystallization Workflow for Amino Acid Hydrochlorides.[1]

Application & Handling Insights

pH Sensitivity & Free Base Conversion

Researchers must note that solubility changes drastically with pH.

  • Acidic/Neutral pH: Exists as the Hydrochloride salt. Soluble in water/alcohols.[4][5][6]

  • Basic pH (pH > 10): Converted to the Free Base (zwitterion or anion depending on pH).[1]

    • Risk:[1] The free base may be difficult to extract into organic solvents due to zwitterionic character (

      
      ).[1]
      
    • Strategy: To extract into organic media (e.g., DCM), one typically protects the carboxylic acid (esterification) before basifying, or uses specialized ion-pairing reagents.[1]

Hygroscopicity Warning

Amino acid hydrochlorides are frequently hygroscopic .[1]

  • Storage: Store in a desiccator at -20°C.

  • Handling: Minimize exposure to humid air.[1][7] Absorbed water will artificially inflate solubility readings in organic solvents (co-solvency effect) and degrade crystal formation.[1]

References

  • LookChem. (n.d.).[1] 3-(Methyl(pentyl)amino)propanoic acid hydrochloride Properties. Retrieved from [1]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Digital Commons. Retrieved from [1]

  • BenchChem. (2025).[1][4] Solubility Profile of β-Alanine Methyl Ester Hydrochloride. Retrieved from [1]

  • Cayman Chemical. (n.d.).[1] L-Alanine methyl ester (hydrochloride) Product Information. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][8] 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride Product Sheet. Retrieved from [1]

Technical Monograph: Structural Dynamics and Conformational Analysis of 3-[Ethyl(methyl)amino]propanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: Derived from free base/ester analogs) represents a specialized subclass of


-amino acids. Unlike their 

-amino counterparts,

-amino acids possess an additional methylene group (

) in the backbone, introducing unique degrees of rotational freedom and specific folding propensities.[1] This compound serves as a critical zwitterionic scaffold in peptidomimetic drug design, acting as a "molecular spacer" that modulates solubility and proteolytic stability in peptide therapeutics.
Physicochemical Profile[2][3]
  • IUPAC Name: this compound[2][3][4]

  • Common Name: N-Ethyl-N-methyl-

    
    -alanine HCl
    
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 167.63 g/mol (Salt); 131.17 g/mol (Free Base)

  • Key Structural Feature: Tertiary amine core with a flexible ethylene linker connecting to a carboxylic acid.

PropertyValueContext
H-Bond Donors 2 (COOH, NH+)Critical for crystal lattice stability.
H-Bond Acceptors 2 (C=O, Cl-)Drives solvation dynamics.
pKa (COOH) ~3.6 - 4.0Lower than

-amino acids due to

-positioning.
pKa (NH+) ~10.2Typical for tertiary amines.

Molecular Structure and Conformational Analysis[1][6][7][8]

The pharmacological utility of 3-[Ethyl(methyl)amino]propanoic acid stems from its conformational plasticity. The insertion of the


-carbon breaks the rigidity typical of 

-amino acids, allowing the molecule to sample a wider Ramachandran space.
Torsional Degrees of Freedom

The conformation is defined by three critical torsion angles along the backbone:

  • 
     (
    
    
    
    ): Controls the orientation of the bulky ethyl/methyl groups relative to the backbone.
  • 
     (
    
    
    
    ): The central bond determining gauche vs. anti alignment.
  • 
     (
    
    
    
    ): Determines the disposition of the carbonyl oxygen.
The Gauche vs. Anti Equilibrium

In the hydrochloride salt form, the nitrogen is protonated (


). The electrostatic repulsion between the cationic ammonium center and the polarized carbonyl carbon typically favors an anti-periplanar  conformation in the solid state to minimize coulombic repulsion and maximize lattice energy. However, in solution, the gauche  conformer becomes accessible, stabilized by intramolecular hydrogen bonding (if the free base/zwitterion is present) or solvent bridging.
Diagram 1: Conformational Landscape (Graphviz)

The following diagram illustrates the equilibrium between the extended (anti) and folded (gauche) states.

Conformation Anti Anti-Periplanar (Extended) Lowest Energy (Solid State) Maximized Charge Separation Transition Rotational Barrier (~3-5 kcal/mol) Anti->Transition C(alpha)-C(beta) Rotation Transition->Anti Relaxation Gauche Gauche (Folded) Solution State Minor Steric Strain (Et/Me vs COOH) Transition->Gauche Solvent Stabilization Gauche->Transition Steric Repulsion

Caption: Conformational equilibrium centered on the C


-C

bond. The anti-conformer minimizes steric clash between the N-alkyl groups and the carboxyl moiety.

Solid-State Architecture

In the crystalline phase, 3-[Ethyl(methyl)amino]propanoic acid HCl does not exist as discrete molecules but as an ionic lattice.

  • Chloride Bridging: The chloride counterion (

    
    ) acts as a multi-point hydrogen bond acceptor, bridging the protonated ammonium head (
    
    
    
    ) of one molecule and the carboxylic hydroxyl (
    
    
    ) of a neighbor.
  • Packing Motif: The "zig-zag" backbone typically aligns in parallel sheets to facilitate these ionic interactions, resulting in high melting points and water solubility.

Experimental Protocols: Synthesis and Purification

Reaction Scheme

Precursors: N-Ethylmethylamine + Ethyl Acrylate


 Intermediate Ester 

Acid Hydrolysis.
Diagram 2: Synthetic Workflow (Graphviz)

Synthesis Reactants Reactants: N-Ethylmethylamine + Ethyl Acrylate Step1 Step 1: Michael Addition Solvent: Ethanol (Abs) Temp: 0°C to RT Time: 4-6 Hours Reactants->Step1 Intermediate Intermediate: Ethyl 3-[ethyl(methyl)amino]propanoate Step1->Intermediate Exothermic Step2 Step 2: Hydrolysis Reagent: 6M HCl (aq) Temp: Reflux (100°C) Time: 12 Hours Intermediate->Step2 Workup Workup: 1. Evaporation (remove H2O/HCl) 2. Recrystallization (iPrOH/Et2O) Step2->Workup Product Final Product: 3-[Ethyl(methyl)amino]propanoic acid HCl (White Crystalline Solid) Workup->Product

Caption: Step-wise synthetic pathway utilizing Michael addition followed by acid-mediated hydrolysis to generate the hydrochloride salt.

Detailed Methodology

Step 1: Michael Addition (Ester Formation)

  • Setup: Charge a 250 mL round-bottom flask with N-ethylmethylamine (1.0 eq) and anhydrous ethanol (5 vol).

  • Addition: Cool to 0°C. Add ethyl acrylate (1.1 eq) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 6 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).

  • Isolation: Concentrate in vacuo to yield the crude ethyl ester (oil).

Step 2: Hydrolysis and Salt Formation

  • Hydrolysis: Dissolve the crude ester in 6M HCl (10 vol).

  • Reflux: Heat to reflux (100°C) for 12 hours. This cleaves the ethyl ester and simultaneously protonates the amine.

  • Purification:

    • Concentrate the aqueous solution to dryness on a rotary evaporator (bath temp < 50°C).

    • Azeotrope: Add toluene and re-evaporate (2x) to remove residual water and HCl.

    • Crystallization: Dissolve the residue in minimal hot isopropanol. Add diethyl ether dropwise until turbid. Cool to 4°C overnight.

    • Filtration: Collect white crystals via vacuum filtration. Wash with cold ether.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

TechniqueExpected Signal (ppm / cm⁻¹)Assignment
¹H NMR (D₂O)

1.25 (t, 3H)

(Methyl of ethyl group)

2.85 (s, 3H)

(N-Methyl)

2.90 (t, 2H)

(

-protons)

3.20 (q, 2H)

(Methylene of ethyl group)

3.45 (t, 2H)

(

-protons)
¹³C NMR ~174.0Carbonyl (

)
IR (ATR) 2800-3000 (Broad)

stretch (Ammonium salt)
1715-1730 (Strong)

stretch (Carboxylic acid)

References

  • PubChem. (n.d.).[5] this compound (Compound).[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of beta-amino acids via Michael Addition. Org. Synth. Retrieved October 26, 2023, from [Link]

  • Journal of the American Chemical Society. (2015). Conformational analysis of amino acids and peptides. ACS Publications. Retrieved October 26, 2023, from [Link]

Sources

3-[Ethyl(methyl)amino]propanoic acid hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[Ethyl(methyl)amino]propanoic acid hydrochloride (EMAPA-HCl) represents a specialized class of


-amino acid building blocks  characterized by a tertiary amine terminus. Unlike primary or secondary amino acids, this motif serves a distinct role in medicinal chemistry: it functions primarily as a cationic solubilizing tail  or an N-terminal capping group  rather than an internal peptide scaffold.

This guide details the physicochemical profile, robust synthetic protocols, and strategic applications of EMAPA-HCl. It addresses the specific challenges of handling low-molecular-weight zwitterions and provides self-validating workflows for their incorporation into drug discovery campaigns.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

EMAPA-HCl is the hydrochloride salt of N-ethyl-N-methyl-


-alanine. Its utility stems from the steric asymmetry of the nitrogen substituents (ethyl vs. methyl) and the ethylene spacer, which provides a flexible yet short tether for modulating physicochemical properties (logD, pKa) without significantly increasing molecular weight.
Datasheet Snapshot
PropertyValue / Description
IUPAC Name This compound
Common Name N-Ethyl-N-methyl-

-alanine HCl
Chemical Formula

Molecular Weight 167.63 g/mol
Appearance White to off-white hygroscopic crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes
pKa (Amine) ~9.8 (Predicted for tertiary amine)
pKa (Acid) ~3.6 (Predicted for carboxylic acid)
Hygroscopicity High (Requires desiccated storage)
Structural Utility[1][2]
  • Tertiary Amine: Prevents further acylation, making it an ideal "dead-end" capping group to stop polymerization or enzymatic degradation (exopeptidases).

  • Salt Formation: The HCl salt stabilizes the molecule, preventing the formation of internal salts (zwitterions) which are often difficult to purify and handle as oils.

Synthetic Routes & Causality

The most robust route to EMAPA-HCl is the Michael Addition of


-ethylmethylamine to an acrylate ester, followed by acid hydrolysis.

Why this route?

  • Regioselectivity: Unlike direct alkylation of

    
    -alanine (which leads to over-alkylation mixtures), Michael addition ensures mono-addition to the alkene.
    
  • Atom Economy: The reaction is additive with no byproducts in the first step.

  • Purification: The intermediate ester can be distilled, ensuring high purity before the final salt formation.

Graphviz Diagram: Synthesis Workflow

SynthesisWorkflow Reactants N-Ethylmethylamine + Methyl Acrylate MichaelAdd Step 1: Michael Addition (Solvent-free or MeOH, 0°C to RT) Reactants->MichaelAdd Nucleophilic Attack Intermediate Intermediate Ester (Distillable Oil) MichaelAdd->Intermediate Quantitative Conv. Validation1 Validation: GC/NMR Check for disappearance of alkene MichaelAdd->Validation1 Hydrolysis Step 2: Acid Hydrolysis (6M HCl, Reflux) Intermediate->Hydrolysis Deprotection Product EMAPA-HCl (Crystalline Solid) Hydrolysis->Product Evaporation & Crystallization

Caption: Two-step synthesis of EMAPA-HCl via Michael Addition. The intermediate ester isolation is a critical quality control point.

Detailed Protocol
Step 1: Michael Addition (Formation of Methyl Ester)
  • Reagents:

    
    -Ethylmethylamine (1.0 equiv), Methyl Acrylate (1.1 equiv), Methanol (optional, 2-3 volumes).
    
  • Procedure:

    • Charge the reaction vessel with

      
      -ethylmethylamine.
      
    • Cool to 0°C. Causality: The reaction is exothermic; cooling prevents polymerization of the acrylate.

    • Add Methyl Acrylate dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation: Monitor by TLC or

      
      -NMR. Look for the disappearance of vinyl protons (5.8–6.4 ppm) and the appearance of the triplet-triplet pattern of the ethylene backbone (~2.5–2.8 ppm).
      
    • Workup: Concentrate under reduced pressure to remove excess acrylate. The resulting oil (Methyl 3-[ethyl(methyl)amino]propanoate) is usually pure enough (>95%) for the next step.

Step 2: Hydrolysis & Salt Formation[1]
  • Reagents: Intermediate Ester, 6M HCl (aq).

  • Procedure:

    • Dissolve the ester in 6M HCl (5–10 equiv).

    • Reflux for 2–4 hours. Causality: Acid hydrolysis is preferred over base hydrolysis because the final product is desired as the HCl salt. Using base would require an extra neutralization/ion-exchange step.

    • Workup: Concentrate to dryness under vacuum.

    • Crystallization: Triturate the residue with acetone or diethyl ether. The polar salt will precipitate while non-polar impurities remain in solution. Filter and dry under vacuum over

      
      .
      

Applications in Drug Design[2]

EMAPA-HCl is strategically used when a drug candidate suffers from poor aqueous solubility or rapid metabolic clearance.

Solubility Enhancement (The "Solubilizing Tail")

The tertiary amine is protonated at physiological pH. Attaching this motif to a lipophilic scaffold (via amide coupling of the carboxylic acid) introduces a permanent positive charge (ammonium), significantly lowering LogD.

Peptidomimetics & Stability

As a


-amino acid, the propanoic backbone introduces an extra methylene group compared to natural 

-amino acids.
  • Protease Resistance: The altered backbone spacing is unrecognized by standard proteases, extending the half-life of peptide drugs.

  • N-Capping: Since the nitrogen is tertiary, it cannot be acylated further. It serves as an excellent N-terminal cap to prevent aminopeptidase degradation.

Graphviz Diagram: Decision Logic for Usage

ApplicationLogic Problem Drug Design Challenge Solubility Poor Aqueous Solubility? Problem->Solubility Stability Rapid N-terminal Degradation? Problem->Stability Solution Incorporate EMAPA-HCl Solubility->Solution Yes Stability->Solution Yes Mechanism1 Mechanism: Introduces cationic charge (Ammonium species at pH 7.4) Solution->Mechanism1 Mechanism2 Mechanism: Acts as 'Dead-End' Cap (Steric bulk + Non-natural backbone) Solution->Mechanism2

Caption: Decision matrix for selecting EMAPA-HCl in medicinal chemistry campaigns.

Handling & Stability

Hygroscopicity Management

The HCl salt is prone to absorbing atmospheric moisture, which can lead to deliquescence (turning into a liquid/goo).

  • Storage: Store in tightly sealed glass vials within a desiccator.

  • Handling: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

Analytical Validation[3]
  • 
    -NMR (D
    
    
    
    O):
    Distinctive triplets for the
    
    
    and
    
    
    groups. The ethyl group will show a characteristic triplet (
    
    
    ) and quartet (
    
    
    ).
  • Mass Spectrometry: ESI+ will show the

    
     peak corresponding to the free base mass (131.17  g/mol  + 1).
    

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides. National Institutes of Health (PMC). A robust general procedure for converting amino acids to esters using TMSCl/Methanol, applicable to beta-amino acid derivatives.[2]

  • Michael Additions of Amines to Methyl Acrylates. National Institutes of Health (PMC). Details the kinetics and protocols for the aza-Michael addition, the primary synthetic route for this compound.

  • Beta-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Overview of beta-amino acids as building blocks in drug discovery.

  • Peptides Containing Beta-Amino Acid Patterns. ACS Publications. Discusses the stability and pharmacological advantages of incorporating beta-amino acids into peptide drugs.

  • Solubility Enhancement using Amino Acids. RSC Advances. Mechanistic study on how amino acid counterions and tails improve solubility of BCS Class II drugs.

Sources

Unlocking the Pharmacological Potential of N-Alkylated β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary: The Structural Advantage

In the pursuit of peptide therapeutics with oral bioavailability and extended half-lives, N-alkylated β-amino acids represent a convergence of two powerful peptidomimetic strategies: backbone homologation and N-substitution.[1] While β-amino acids introduce a methylene group (


) into the backbone to evade standard proteases, N-alkylation adds steric bulk and removes a hydrogen bond donor.[1] This dual modification creates a "privileged scaffold" that simultaneously enhances proteolytic stability , membrane permeability , and conformational rigidity .[1]

This guide details the biological mechanisms, synthesis challenges, and validation protocols necessary to integrate these motifs into drug discovery pipelines.[1]

Structural & Chemical Properties[1][2][3][4][5]

The Anatomy of Resistance

The biological superiority of N-alkylated β-amino acids stems from their deviation from the natural substrate space recognized by endogenous enzymes.[1]

  • β-Homologation: The insertion of an extra carbon atom (C3 position) distorts the scissile bond geometry, rendering it unrecognizable to serine proteases and metalloproteases.[1]

  • N-Alkylation: Replacing the amide proton (

    
    ) with an alkyl group (
    
    
    
    ) eliminates a critical hydrogen bond donor often required for the formation of the enzyme-substrate transition state.[1] It also increases lipophilicity (
    
    
    ), facilitating passive transport across cell membranes.[1]
Visualization: Structural Divergence

The following diagram illustrates the structural progression from a canonical α-amino acid to the N-alkylated β-analog.

AminoAcidComparison Alpha α-Amino Acid (Natural Substrate) Beta β-Amino Acid (Backbone Homologation) Alpha->Beta + CH2 Group Protease Protease Susceptibility Alpha->Protease High N_Alkyl_Beta N-Alkylated β-Amino Acid (Dual Modification) Beta->N_Alkyl_Beta + N-Alkyl Group Stability Proteolytic Resistance Beta->Stability Moderate N_Alkyl_Beta->Stability High Permeability Enhanced Permeability (No H-bond Donor) N_Alkyl_Beta->Permeability High

Figure 1: Structural evolution showing how N-alkylation and β-homologation synergize to improve stability and permeability.[1]

Biological Activity & Mechanisms[1][6][7][8][9][10]

Antimicrobial Peptides (AMPs)

N-alkylated β-amino acids are increasingly used to design peptidomimetics that mimic Host Defense Peptides (HDPs).[1]

  • Mechanism: These residues stabilize helical conformations (e.g., the 14-helix in β-peptides) that are amphipathic.[1] The cationic side chains attract the negatively charged bacterial membrane, while the lipophilic N-alkyl groups facilitate insertion and pore formation.[1]

  • Advantage: Unlike natural AMPs, these analogs resist bacterial proteases (e.g., S. aureus aureolysin), maintaining activity in vivo for longer durations.[1]

Anticancer Activity

Cationic amphipathic peptides containing these motifs exhibit selective toxicity toward cancer cells.[1][2]

  • Selectivity Target: Phosphatidylserine (PS), which is exposed on the outer leaflet of cancer cell membranes (but inner leaflet in normal cells).[1]

  • Mode of Action:

    • Lytic Effect: Direct membrane disruption (necrosis).[1]

    • Mitochondrial Disruption: If the peptide penetrates the cell (aided by N-alkylation), it can disrupt the mitochondrial membrane, releasing cytochrome c and triggering apoptosis.[1]

GPCR Modulation & Somatostatin Analogs

N-methylation of β-amino acids in cyclic peptides (e.g., somatostatin analogs) restricts conformational freedom, locking the peptide into a bioactive turn structure.[1] This reduces the entropic penalty of binding to G-Protein Coupled Receptors (GPCRs) and improves selectivity between receptor subtypes (e.g., sst2 vs sst5).[1]

Experimental Protocols

To validate the utility of N-alkylated β-amino acids, researchers must assess stability and activity using rigorous controls.[1]

Protocol A: Comparative Serum Stability Assay

Objective: Quantify the half-life (


) of the modified peptide vs. a wild-type control in mammalian serum.[1]

Materials:

  • Pooled Human or Rat Serum (heat-inactivated optional, depending on target protease).[1]

  • Test Peptide (N-alkylated β-analog).[1]

  • Control Peptide (Natural α-analog).[1]

  • Internal Standard (e.g., Caffeine or a stable isotope-labeled peptide).[1]

  • LC-MS/MS system.[1]

Workflow:

  • Preparation: Dissolve peptides to 1 mM in water/DMSO (stock).

  • Incubation: Dilute stock to 100 µM in 90% Serum / 10% PBS at 37°C.

  • Sampling: At

    
     min, and 24 h:
    
    • Remove 50 µL aliquot.

    • Add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate serum proteins.[1]

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion peak area.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]

Data Presentation Template:

Peptide IDSequence Modification

(Human Serum)

(Rat Serum)
Fold Improvement
WT-Control H-Ala-Phe-Lys-OH15 min10 min1.0x
Analog-1 H-β³hAla -Phe-Lys-OH120 min95 min~8x
Analog-2 H-(N-Me)β³hAla -Phe-Lys-OH> 24 h> 24 h>90x
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against resistant strains (e.g., MRSA).[1]

Critical Considerations for Cationic Peptides:

  • Plasticware: Use polypropylene (low binding) to prevent peptide loss to surfaces.[1]

  • Cation Adjustment: Use Muller-Hinton Broth (MHB) with physiological cation levels (

    
    , 
    
    
    
    ) as these affect membrane interaction.[1]

Workflow:

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in MHB.
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Rows A-H: Serial 2-fold dilution of peptide (e.g., 64 µg/mL to 0.125 µg/mL).

    • Controls: Sterility (Media only), Growth (Bacteria only).[1]

  • Incubation: 37°C for 18-24 hours (static).

  • Readout: Visual turbidity or OD600 absorbance.

  • Definition: MIC is the lowest concentration with no visible growth .

Synthesis & Incorporation Challenges

While biologically potent, these residues present synthetic hurdles in Solid Phase Peptide Synthesis (SPPS).[1]

  • Steric Hindrance: The N-alkyl group creates significant steric clash during the coupling of the next amino acid.

    • Solution: Use high-efficiency coupling reagents like HATU or COMU with extended reaction times (2-4 hours) and double coupling cycles.[1]

  • Acylation Difficulty: Acylating a secondary amine (the N-alkylated terminus) is slower than a primary amine.[1]

    • Solution: Use microwave-assisted SPPS to drive the reaction to completion.[1]

  • Racemization: Less of a concern for β-amino acids compared to α-amino acids, but base-catalyzed epimerization can still occur during prolonged coupling.[1]

Synthesis Workflow Diagram

The following diagram outlines the decision logic for incorporating these difficult residues.

SynthesisWorkflow Start Start SPPS Cycle CheckResidue Is Incoming Residue N-Alkylated? Start->CheckResidue Standard Standard Coupling (HBTU/DIEA, 30 min) CheckResidue->Standard No Difficult Difficult Coupling Strategy CheckResidue->Difficult Yes CheckKaiser Kaiser/Chloranil Test Standard->CheckKaiser Action1 Use HATU or COMU Difficult->Action1 Action2 Double Couple (2 x 2 hours) Action1->Action2 Action3 Microwave Assist (75°C) Action2->Action3 Action3->CheckKaiser CheckKaiser->Action1 Fail (Incomplete) NextCycle Proceed to Next AA CheckKaiser->NextCycle Pass

Figure 2: Decision matrix for SPPS coupling of sterically hindered N-alkylated β-amino acids.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).[1] Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008).[1] Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link[1]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008).[1] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link[1]

  • Hansen, T., et al. (2011).[1] Synthesis and evaluation of antimicrobial activity of N-alkylated beta-amino acid derivatives. Journal of Medicinal Chemistry. Link[1]

  • Di, L. (2015).[1] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link[1]

Sources

theoretical calculations for 3-[Ethyl(methyl)amino]propanoic acid hydrochloride stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for assessing the stability of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: 1154224-48-2 / related analogs). As a


-amino acid derivative, this molecule presents unique stability challenges distinct from 

-amino acids, specifically the risk of Retro-Michael addition and specific solid-state hygroscopicity issues inherent to hydrochloride salts.

This document provides a self-validating computational protocol using Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict degradation pathways, pKa values, and solid-state behavior, enabling researchers to preemptively address stability risks before empirical stress testing.

Molecular Architecture & Physicochemical Baseline

Before initiating reaction path calculations, the ground state electronic structure must be defined. 3-[Ethyl(methyl)amino]propanoic acid HCl exists primarily as a salt where the tertiary nitrogen is protonated.

Structural Input & Conformer Generation
  • SMILES: CCN(C)CCC(=O)O.Cl (Note: In the salt form, N is [NH+]).

  • Key Structural Features:

    • Tertiary Amine: Protonation site (pKa

      
       9.5–10.5).
      
    • Carboxylic Acid: Hydrogen bond donor/acceptor (pKa

      
       3.5–4.5).
      
    • Ethylene Bridge: The

      
      -positioning creates a specific torsion angle risk for elimination reactions.
      
Computational Protocol (Standard of Care)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following level of theory is required for all subsequent calculations:

  • Geometry Optimization: DFT functional M06-2X or

    
    B97X-D  (excellent for dispersion corrections and kinetics) with the 6-311++G(d,p)  basis set.
    
  • Solvation Model: SMD (Solvation Model based on Density) using water (

    
    ) to simulate aqueous stability and PCM (Polarizable Continuum Model) for solid-state approximation.
    
  • Frequency Calculation: Mandatory to verify stationary points (0 imaginary frequencies for Minima, 1 for Transition States).

Quantum Mechanical Assessment of Chemical Stability

The primary theoretical stability risk for


-amino acids is the Retro-Michael Addition  (elimination of the amine), leading to the formation of acrylic acid derivatives and the free amine.
Primary Degradation Pathway: Retro-Michael Elimination

Unlike


-amino acids, 

-amino acids possess a leaving group (amine) at the

-position relative to the carbonyl. Under stress (heat/pH), the molecule can revert to its Michael acceptors.

Mechanism:



Calculation Protocol:

  • Reactant State: Optimize the zwitterionic form (neutral pH) and the cationic form (acidic pH).

  • Transition State (TS) Search: Locate the TS where the C-N bond is elongating and the C

    
    -H is transferring to the carbonyl oxygen (or solvent). Use the QST3 (Quadratic Synchronous Transit) method.
    
  • Activation Energy (

    
    ):  Calculate 
    
    
    
    .
    • Threshold: If

      
       kcal/mol, the compound is considered unstable at room temperature.
      
    • Prediction: For this HCl salt, the protonation of Nitrogen significantly increases stability by preventing the lone pair from assisting in the elimination. Instability is predicted to spike only if the pH rises > pKa of the amine (neutralization).

Secondary Pathway: Oxidative N-Dealkylation

Tertiary amines are susceptible to oxidation (N-oxide formation) or N-dealkylation via radical mechanisms (e.g., Fenton chemistry).

  • Metric: Calculate the Ionization Potential (IP) and Bond Dissociation Energy (BDE) of the

    
    -C-H bonds next to the nitrogen.
    
  • Risk: Low in the solid HCl salt form (N lone pair is occupied by H+). High in solution if neutralized.

Visualization of Computational Workflow

StabilityWorkflow cluster_QM Quantum Mechanics (DFT: M06-2X/6-311++G**) cluster_Output Stability Prediction Start Input Structure (SMILES/CIF) ConfSearch Conformational Search (Boltzmann Weighting) Start->ConfSearch Opt Geometry Optimization (Ground State) ConfSearch->Opt TS_Retro TS: Retro-Michael (Elimination) Opt->TS_Retro Path A TS_Ox TS: N-Oxidation (ROS Attack) Opt->TS_Ox Path B Freq Frequency Calc (Thermochemistry) TS_Retro->Freq TS_Ox->Freq Barrier Activation Energy (ΔG‡) Freq->Barrier Rate Rate Constant (k) Arrhenius Eq Barrier->Rate

Figure 1: Computational workflow for predicting kinetic stability of 3-[Ethyl(methyl)amino]propanoic acid HCl.

Solid-State Dynamics & Salt Bridge Interactions

The "Hydrochloride" designation implies a crystalline solid. Theoretical calculations must address the lattice energy to predict hygroscopicity and polymorphism.

Lattice Energy & Hygroscopicity

HCl salts are prone to moisture uptake. We quantify this using Water Binding Energy calculations.

  • Method: Construct a cluster model of the salt pair [Cation...Cl-] and add explicit water molecules.

  • Calculation:

    
    
    
  • Interpretation: A highly negative

    
     (> -15 kcal/mol per water) suggests high hygroscopicity, necessitating tight humidity control (RH < 40%) during storage.
    
Crystal Structure Prediction (CSP)

If the experimental crystal structure is unknown, use Pixel or CrystalExplorer analysis on predicted packing motifs.

  • Key Interaction: Verify the strength of the

    
     salt bridge. A short interaction distance (< 3.0 Å) correlates with higher melting points and thermal stability.
    

Solvation & pH-Dependent Stability (pKa Prediction)

The stability of the molecule is pH-dependent. At pH > 10, the free base is formed, which is significantly more volatile and prone to oxidation.

Thermodynamic Cycle Method

To accurately predict pKa, use the Born-Haber cycle combined with DFT.

Table 1: Calculated Parameters for pKa Determination

ParameterDescriptionMethodTypical Value (Est.)

Gas phase basicityM06-2X/6-311++G(d,p)-215 kcal/mol

Solvation of protonExperimental-265.9 kcal/mol

Solvation of cationSMD Model-50 to -70 kcal/mol

Solvation of neutral baseSMD Model-5 to -10 kcal/mol
pKa (Calc) Derived from


~10.2 (Amine)

Implication: Formulations must be kept acidic (pH < 6) to maintain the stable ammonium salt form and prevent the Retro-Michael pathway.

Experimental Validation Protocol

Theoretical models must be validated by empirical data. The following protocol serves as the "Ground Truth" to calibrate the DFT results.

Forced Degradation (Stress Testing)

Follow ICH Q1A (R2) guidelines, but tailored to the theoretical risks identified above.

  • Acid/Base Hydrolysis:

    • Condition: 0.1N HCl and 0.1N NaOH at 60°C for 24h.

    • Target: Validate the Retro-Michael pathway. Expect acrylic acid detection in NaOH (Base) but stability in HCl.

  • Oxidation:

    • Condition: 3%

      
       at RT.
      
    • Target: Detect N-oxide mass shift (+16 Da) via LC-MS.

  • Thermal/Humidity:

    • Condition: 40°C / 75% RH (Open dish).

    • Target: TGA analysis to confirm hygroscopicity predictions.

Analytical Method (LC-MS)
  • Column: C18 Reverse Phase (Polar embedded group preferred for small polar amines).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient). Note: High pH mobile phases should be avoided to prevent on-column degradation.

  • Detection: Q-TOF or Orbitrap for exact mass identification of degradants.

Degradation Pathway Visualization[2][3]

The following diagram illustrates the theoretically predicted Retro-Michael addition, the critical failure mode for this molecule class.

DegradationPathway cluster_mech Retro-Michael Mechanism Reactant 3-[Ethyl(methyl)amino] propanoic acid (Zwitterion) TS Transition State (C-N Bond Elongation) Reactant->TS + Heat/Base Product1 Ethyl(methyl)amine (Volatile) TS->Product1 Product2 Acrylic Acid Derivative TS->Product2

Figure 2: The Retro-Michael degradation pathway.[1] The reaction is driven by entropy and the formation of the conjugated system in acrylic acid.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

  • Gaussian, Inc. (2016). Gaussian 16 User Reference: Thermochemistry in Gaussian.Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press. Link

  • Gavezzotti, A. (2011).[1][3] The Pixel method for the calculation of lattice energies. CrystEngComm. Link

Sources

alternative names and synonyms for 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1158757-51-7[1][2][3][4][5][6]

Executive Summary

This technical guide provides a comprehensive analysis of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride , a specialized


-amino acid derivative used primarily as a building block in medicinal chemistry and linker design.[3] Unlike the common 

-amino acids, this compound features a secondary amine substituted with both ethyl and methyl groups attached to the

-carbon of a propanoic acid backbone.[3][7] This structural configuration confers unique steric and electronic properties, making it a critical intermediate for synthesizing peptidomimetics and stabilizing pharmaceutical salts.[3]

Part 1: Nomenclature & Chemical Identity[3][8]

Precise nomenclature is vital in drug development to prevent costly identification errors, particularly given the existence of close structural analogs (e.g., the 2-methyl or N-pentyl variants).[3]

Master Synonym Table
CategoryPrimary Name / SynonymContext
IUPAC Name This compoundOfficial Chemical Nomenclature
Common Name N-Ethyl-N-methyl-

-alanine hydrochloride
Amino Acid Nomenclature
Semi-Systematic 3-(N-Ethyl-N-methylamino)propionic acid HClOrganic Synthesis
Inverted Name Propanoic acid, 3-[ethyl(methyl)amino]-, hydrochlorideChemical Abstracts Service (CAS) Indexing
CAS Number 1158757-51-7 Unique Identifier
Molecular Formula

Salt Form
Free Acid Formula

Active Moiety
Structural Taxonomy Visualization

The following diagram illustrates the hierarchical relationship between the chemical structure and its various naming conventions.

NomenclatureHierarchy Structure Chemical Structure (C6H14ClNO2) IUPAC IUPAC System (Systematic) Structure->IUPAC Common Amino Acid System (Biochemical) Structure->Common Registry Registry Identifiers (Database) Structure->Registry IUPAC_Name 3-[Ethyl(methyl)amino]propanoic acid hydrochloride IUPAC->IUPAC_Name Common_Name N-Ethyl-N-methyl-β-alanine hydrochloride Common->Common_Name CAS_Num CAS: 1158757-51-7 Registry->CAS_Num

Figure 1: Nomenclature taxonomy distinguishing systematic IUPAC naming from biochemical conventions.

Part 2: Physicochemical Properties[3]

Understanding the physicochemical profile is essential for formulation and storage.[3] The hydrochloride salt form is preferred over the zwitterionic free acid to enhance stability and water solubility.[3]

PropertyValueTechnical Note
Molecular Weight 167.63 g/mol Includes HCl component (36.46 g/mol )
Physical State White to off-white solidHygroscopic; store under desiccant
Solubility High in Water, MethanolIonic character of the salt facilitates aqueous solubility
pKa (Calculated) ~3.6 (COOH), ~10.2 (Amine)Values typical for

-alanine derivatives
Storage -20°C (Long term)Prevent hydrolysis and oxidation

Part 3: Synthesis & Validation Protocol

Expertise Note: While direct alkylation of


-alanine is possible, it often leads to over-alkylation (quaternary ammonium salts).[3] The industry-standard approach utilizes the Michael Addition  of N-ethylmethylamine to an acrylate ester, followed by hydrolysis.[3] This pathway ensures high regioselectivity and atom economy.[3]
Experimental Workflow

Reaction Scheme:

  • Michael Addition: N-ethylmethylamine + Methyl Acrylate

    
     Methyl 3-[ethyl(methyl)amino]propanoate.[3]
    
  • Hydrolysis: Ester intermediate + HCl/H

    
    O 
    
    
    
    Final Product.[3]

SynthesisPathway Reactants N-Ethylmethylamine + Methyl Acrylate Step1 Michael Addition (MeOH, 0-25°C) Reactants->Step1 Inter Ester Intermediate (Oil) Step1->Inter Step2 Acid Hydrolysis (6M HCl, Reflux) Inter->Step2 Product 3-[Ethyl(methyl)amino]propanoic acid HCl (Solid) Step2->Product

Figure 2: Two-step synthesis pathway via Michael Addition and Acid Hydrolysis.[3]

Step-by-Step Methodology

1. Michael Addition (Ester Formation) [3]

  • Reagents: Methyl acrylate (1.1 eq), N-ethylmethylamine (1.0 eq), Methanol (Solvent).[3]

  • Protocol: Dissolve N-ethylmethylamine in methanol at 0°C. Add methyl acrylate dropwise to prevent exotherm. Stir at room temperature for 12-16 hours.

  • Purification: Concentrate under reduced pressure to remove methanol and excess acrylate.[3] The resulting oil is the methyl ester intermediate.[3]

2. Hydrolysis & Salt Formation

  • Reagents: Ester intermediate, 6M Hydrochloric Acid.[3]

  • Protocol: Suspend the intermediate in 6M HCl. Reflux for 4-6 hours. Monitor by TLC or LC-MS until the ester peak disappears.[3]

  • Isolation: Evaporate the aqueous acid under vacuum.[3] Co-evaporate with ethanol or toluene to remove residual water.[3] The residue is triturated with diethyl ether/acetone to induce crystallization of the hydrochloride salt.[3]

Validation Criteria (Self-Validating System)

To ensure the identity of the synthesized compound, the following analytical signatures must be present:

  • 
    H NMR (D
    
    
    
    O):
    • 
       ~1.3 ppm (Triplet, 3H, -CH
      
      
      
      CH
      
      
      )[3]
    • 
       ~2.9 ppm (Singlet, 3H, N-CH 
      
      
      
      )[3]
    • 
       ~2.8 ppm (Triplet, 2H, 
      
      
      
      -CH
      
      
      )[3]
    • 
       ~3.4 ppm (Triplet, 2H, 
      
      
      
      -CH
      
      
      )[3]
  • Mass Spectrometry (ESI+):

    • Observed m/z: 132.1

      
       (corresponding to the free base C
      
      
      
      H
      
      
      NO
      
      
      ).[3][8]

Part 4: Applications in Drug Development[3]

1. Linker Chemistry & PROTACs This molecule serves as a flexible, hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs).[3] The tertiary amine within the chain can be protonated at physiological pH, modulating the solubility and cell permeability of the final conjugate.[3]

2. Peptidomimetics As a


-amino acid, it introduces additional degrees of freedom compared to 

-amino acids.[3] Incorporating it into peptide backbones can disrupt proteolytic enzyme recognition, thereby increasing the half-life of peptide drugs.[3]

3. Pharmaceutical Impurity Standards It is frequently used as a reference standard for identifying impurities in drugs derived from similar precursors (e.g., Ibandronate related compounds), ensuring regulatory compliance during QC testing.[3]

References

  • Accela ChemBio. (n.d.).[1][2][3][4] Product Information: CAS 1158757-51-7.[1][2][3][4][5][6][9][10] Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[3][7] Compound Summary: N-methyl-beta-alanine (Structural Analog Reference). Retrieved January 28, 2026, from [Link][3]

Sources

Technical Guide: Strategic N-Alkylation for Amino Acid Modification in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and pharmacokinetic transformations induced by N-alkylation (specifically N-methylation) of amino acids within peptide backbones.[1][2] Targeted at drug discovery scientists, this document moves beyond basic synthesis to explore the causal relationships between N-alkylation, conformational rigidity, and membrane permeability. It provides a validated, self-correcting protocol for solid-phase site-selective N-methylation and substantiates these methodologies with authoritative references.

Part 1: Physicochemical Modifications & Mechanistic Impact

N-alkylation is not merely a steric addition; it is a fundamental alteration of the peptide bond's electronic and steric landscape. By replacing the amide proton with an alkyl group (typically methyl), three critical properties are modified:

Conformational Restriction (The Cis/Trans Shift)

In canonical peptides, the amide bond overwhelmingly favors the trans conformation (


) to minimize steric clash between 

substituents. N-methylation destabilizes the trans isomer by introducing steric repulsion between the N-methyl group and the preceding carbonyl oxygen.
  • Impact : This shifts the equilibrium, significantly populating the cis conformation (

    
    ).
    
  • Application : This effect is exploited to freeze bioactive conformations, particularly in cyclic peptides (e.g., Cyclosporine A), or to induce

    
    -turn structures that are otherwise entropically unfavorable.
    
Membrane Permeability (The Desolvation Penalty)

Passive membrane diffusion is heavily penalized by the energy required to strip water molecules from hydrogen-bond donors (HBDs).

  • Mechanism : Every N-methylation removes one amide proton (HBD). This lowers the desolvation energy penalty (

    
    ) required for the peptide to enter the lipid bilayer.
    
  • Lipophilicity : Concurrently, the alkyl group increases the overall

    
     (lipophilicity), further driving partitioning into the membrane.
    
Proteolytic Stability

Peptidases typically require the peptide backbone to adopt an extended conformation for hydrolysis.

  • Steric Shielding : The N-alkyl group physically blocks the approach of the enzyme's active site.

  • Conformational Camouflage : By forcing a cis-amide or a rigid turn, the substrate no longer fits the "lock and key" recognition motif of proteases like chymotrypsin or elastase.

Diagram 1: Conformational & Electronic Impact of N-Methylation

The following diagram illustrates the shift in equilibrium and the elimination of the H-bond donor.

N_Alkylation_Impact cluster_0 Canonical Peptide Bond cluster_1 N-Alkylated Peptide Bond node_trans Trans-Amide (Major Conformer) node_hbond H-Bond Donor (NH) High Desolvation Cost node_trans->node_hbond Exposed node_cis Cis-Amide (Increased Population) node_trans->node_cis N-Methylation Shifts Equilibrium node_methyl N-Methyl Group Steric Clash & No H-Bond node_cis->node_methyl Substituent Effect

Caption: N-methylation shifts the trans/cis equilibrium and eliminates the H-bond donor, reducing desolvation energy costs.

Part 2: Quantitative Data Summary

The following table summarizes the impact of N-methylation on key drug-like properties, derived from comparative studies of native vs. N-methylated analogs (e.g., Somatostatin and Cyclosporine analogs).

PropertyNative PeptideN-Methylated AnalogMechanism of Action
Proteolytic Half-life (t1/2) Minutes (<30 min)Hours (>4 hrs)Steric hindrance & conformational mismatch with protease active sites.
Membrane Permeability (Papp) Low (

cm/s)
High (

cm/s)
Removal of H-bond donor (HBD); increased lipophilicity.
Conformational State Flexible / Random CoilRigid / Defined TurnN-Me induces steric clash, favoring cis-amide or specific turn geometries.
Solubility (Organic) Poor (Aggregates)HighDisruption of intermolecular H-bonds reduces aggregation.

Part 3: Synthetic Methodology & Protocol

While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) is the industry standard for rapid analog generation. The most robust method for site-selective N-methylation on-resin is the Fukuyama-Mitsunobu strategy (often adapted as the Miller-Scanlan protocol).

Core Challenges
  • Acylation Difficulty : Coupling the next amino acid onto a secondary, sterically hindered N-methyl amine is difficult.[3][4] Standard HBTU/HOBt protocols often fail.

  • Racemization : Base-mediated alkylation can racemize the amino acid.[4] The Mitsunobu variant is preferred as it proceeds under neutral/mild conditions.

Diagram 2: On-Resin Fukuyama-Mitsunobu Workflow

This workflow ensures site-specific alkylation without affecting side-chain protecting groups.

Fukuyama_Mitsunobu start Resin-Bound Peptide (Free N-Terminus) step1 1. Activation (Nosylation) o-NBS-Cl, Collidine start->step1 Protect Amine step2 2. Alkylation (Mitsunobu) MeOH, PPh3, DIAD (Solvent: THF/DCM) step1->step2 Form N-Me-Sulfonamide step3 3. Deprotection (Denosylation) DBU, 2-Mercaptoethanol step2->step3 Remove o-NBS qc1 QC: Chloranil Test (Must be colorless) step2->qc1 Verify Alkylation step4 4. Difficult Coupling HATU, HOAt, DIEA (Double Coupling) step3->step4 Elongate Chain

Caption: The Fukuyama-Mitsunobu cycle for site-selective N-methylation on solid support.

Experimental Protocol: Site-Selective On-Resin N-Methylation

Objective : Introduce an N-methyl group to the N-terminus of a resin-bound peptide.[5]

Reagents :

  • Resin : Rink Amide or Wang resin (swelled in DMF).

  • Activation : o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine.

  • Alkylation : Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Anhydrous Methanol (MeOH).
    
  • Deprotection : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-Mercaptoethanol (2-ME).

  • Solvents : NMP (N-methylpyrrolidone), DCM (Dichloromethane), THF (Tetrahydrofuran).

Step 1: Sulfonylation (Activation)
  • Wash resin with DCM (

    
    ).
    
  • Add a solution of o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP to the resin.[4]

  • Shake at room temperature for 15–30 minutes .

  • Wash resin with NMP (

    
    ) and DCM (
    
    
    
    ).
  • QC Check : Perform a Kaiser test. It should be negative (no free primary amine).

Step 2: Mitsunobu Alkylation
  • Suspend resin in anhydrous THF/DCM (1:1).

  • Add

    
     (5 eq)  and anhydrous MeOH (10 eq) .
    
  • Add DIAD (5 eq) dropwise (exothermic reaction).

  • Shake for 1 hour under dry nitrogen atmosphere.

  • Wash resin with THF (

    
    ) and DCM (
    
    
    
    ).
  • Self-Validation : This step is difficult to monitor directly. Proceed to deprotection, or cleave a small aliquot for LC-MS analysis to confirm mass shift (+14 Da).

Step 3: Desulfonylation (Deprotection)
  • Add a solution of DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP.

  • Shake for 5 minutes . Repeat this step 2 times to ensure complete removal.

  • Wash resin extensively with NMP, DCM, and DMF.

  • QC Check : Perform a Chloranil Test (preferred for secondary amines) or Bromophenol Blue test. A positive result (blue/green staining of beads) confirms the presence of the secondary amine.

Step 4: Coupling the Next Amino Acid (Critical)

Note: Standard coupling is insufficient due to steric hindrance.

  • Dissolve Fmoc-Amino Acid (5 eq), HATU (5 eq) , and HOAt (5 eq) in DMF.

  • Add DIEA (10 eq) and pre-activate for 1 minute.

  • Add to resin and shake for 2 hours (or microwave at 50°C for 20 mins).

  • Double coupling is highly recommended.

References

  • Miller, S. C., & Scanlan, T. S. (1997).[6] Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society.[3]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • Biron, E., et al. (2005).[3][5] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

Sources

Fundamental Chemistry of Beta-Amino Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Introduction: The Beta-Shift Paradigm

In the architecture of peptidomimetics, the shift from


- to 

-amino acids represents more than a simple homologation; it is a fundamental alteration of the backbone topology that confers unique physicochemical and biological properties. While

-amino acids (where the amine is attached to the C-2 carbon) form the basis of natural proteins,

-amino acids (amine attached to C-3) introduce an additional methylene group (

) into the backbone.

This guide focuses on the hydrochloride salt forms of these molecules. The HCl salt is not merely a convenient storage form; it is a critical intermediate that dictates solubility, crystallinity, and reactivity in downstream peptide synthesis.[1] Understanding the fundamental chemistry of these salts—specifically their synthesis, stability, and handling—is a prerequisite for their successful application in foldamer design and proteolytic-resistant therapeutics.[1]

Structural Chemistry & Physicochemical Profile

The Homologation Effect on pKa

The insertion of a methylene group drastically alters the electronic communication between the ammonium (


) and carboxyl (

) termini. In

-amino acids, the proximity of the electron-withdrawing ammonium group significantly increases the acidity of the carboxylic acid via the inductive effect. In

-amino acids, this distance is increased, diminishing the inductive pull.[1]

Table 1: Comparative pKa Values (


 vs 

)
Property

-Alanine

-Alanine
Structural Mechanistic Rationale
pKa

(-COOH)
~2.34~3.55The extra

spacer reduces the electron-withdrawing inductive effect of the

group, making the carboxyl proton less acidic.
pKa

(-NH

)
~9.69~10.24The increased distance reduces the electrostatic stabilization of the zwitterion, making the amine slightly more basic.
Backbone Length ~3.8 Å (C

-C

)
~5.1 Å (C

-C

)
Extended backbone facilitates unique secondary structures (e.g., 3

-helices).
Conformation and Foldamers

Unlike the flexible random coils often found in short


-peptides, 

-amino acid oligomers (

-peptides) possess a strong propensity to adopt stable secondary structures (helices, sheets, turns) even at short chain lengths (4–6 residues).[1] This phenomenon is driven by the restricted rotation around the C

-C

bond and specific intramolecular hydrogen bonding patterns (e.g., C-14 vs C-12 membered rings).

Synthesis: The Arndt-Eistert Homologation

The most authoritative route for synthesizing


-amino acids from their 

-counterparts is the Arndt-Eistert Homologation .[2] This sequence preserves the stereochemistry of the chiral center (if present) while inserting the methylene group.[2]
Mechanistic Pathway

The reaction proceeds through a diazoketone intermediate, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile (water, alcohol, or amine).[1]

ArndtEistert Start N-Protected alpha-Amino Acid Act Mixed Anhydride (Activation) Start->Act ClCOOiBu / NMM Diazo alpha-Diazoketone (Intermediate) Act->Diazo CH2N2 or TMSCHN2 Wolff Wolff Rearrangement (Metal Cat / Heat) Diazo->Wolff Ag(I) / Light / Heat Ketene Ketene Intermediate Wolff->Ketene - N2 Product Beta-Amino Acid Derivative Ketene->Product Nucleophile (H2O/ROH)

Figure 1: The Arndt-Eistert Homologation pathway.[2] The critical Wolff rearrangement step involves the migration of the carbon chain with retention of configuration.[2]

Critical Considerations for HCl Salt Formation

While the Arndt-Eistert yields the free acid or ester, the hydrochloride salt is typically generated during the deprotection step (e.g., removing a Boc group).

  • Reagent Choice: 4M HCl in Dioxane is preferred over aqueous HCl to maintain anhydrous conditions and precipitate the product directly.[2]

  • Scavengers: If the side chain contains nucleophiles (Trp, Met), scavengers like triisopropylsilane (TIPS) must be added to prevent alkylation by the tert-butyl cation.[1]

Experimental Protocol: Boc-Deprotection to -Amino Acid HCl

Objective: Efficient removal of the tert-butyloxycarbonyl (Boc) group to yield the crystalline


-amino acid hydrochloride salt.
Reagents[2][3][4]
  • Substrate: Boc-protected

    
    -amino acid (1.0 equiv).
    
  • Acid Source: 4.0 M HCl in 1,4-Dioxane (anhydrous).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (minimal volume).

  • Precipitant: Diethyl Ether (

    
    ) or Hexanes.[2]
    
Workflow

DeprotectionProtocol Step1 Dissolution Dissolve Boc-beta-AA in minimal DCM/EtOAc Step2 Acidolysis Add 4M HCl/Dioxane (5-10 equiv) Stir at RT (0.5 - 2 h) Step1->Step2 Step3 Monitoring Check TLC (disappearance of SM) Monitor CO2 evolution Step2->Step3 Step4 Precipitation Add excess cold Diethyl Ether Step3->Step4 Complete Step5 Isolation Filter white precipitate Wash with Et2O x 3 Step4->Step5 Step6 Drying Vacuum desiccator (over KOH/P2O5) Step5->Step6

Figure 2: Step-by-step workflow for the conversion of Boc-protected precursors to the hydrochloride salt.

Troubleshooting & Optimization
  • Oiling Out: If the product forms an oil instead of a solid upon ether addition, decant the supernatant, redissolve the oil in minimal methanol, and re-precipitate slowly with ether.[1]

  • Hygroscopicity:

    
    -amino acid HCl salts are often highly hygroscopic .[2] Filtration should be performed rapidly under a blanket of nitrogen if possible.[2]
    

Stability & Handling

Hygroscopicity Management

Unlike many zwitterionic


-amino acids which are stable solids, the hydrochloride salts of 

-amino acids can absorb atmospheric moisture rapidly, leading to deliquescence.[1]
  • Storage: Must be stored in a desiccator over

    
     or KOH pellets.
    
  • Weighing: For precise analytical work, weigh in a glovebox or use a "weigh-by-difference" technique in a closed vessel.

Thermal Stability

-amino acids are generally thermally stable, but the HCl salts can undergo degradation (decarboxylation) at extreme temperatures (>200°C).[1] However, they are perfectly stable under standard peptide coupling conditions (0–60°C).[1]
Proteolytic Stability

A defining feature of


-amino acids is their resistance to peptidases and proteases.[2] The human body lacks the specific enzymes required to cleave the amide bond adjacent to a 

-carbon.[2] This property is exploited in drug design to extend the half-life of peptide therapeutics.[2]

Applications in Drug Development[1][5][6][7]

Peptidomimetics and Foldamers

-amino acids are the building blocks of foldamers —synthetic oligomers that mimic the folding of natural proteins but with enhanced stability.[2][3]
  • Helix Formation:

    
    -peptides can form stable helices (e.g., the 14-helix, stabilized by H-bonds between residue 
    
    
    
    and
    
    
    ) with as few as 6 residues, whereas
    
    
    -peptides typically require >15 residues to stabilize a helix.
  • Bioavailability: The resistance to enzymatic degradation allows these molecules to survive the GI tract and serum longer than standard peptides.[2]

Self-Validating System for Purity

When synthesizing these salts, the melting point is a crucial self-validating metric. A sharp melting point indicates a pure crystalline salt.[2] A broad range often indicates retained solvent or partial hydrolysis due to moisture absorption.[2] Always cross-reference with


H-NMR (specifically looking for the integration of the 

and

protons, which appear as distinct multiplets).

References

  • Arndt-Eistert Synthesis : Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link[1]

  • Beta-Peptide Foldamers : Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1] "Beta-Peptides: From Structure to Function." Chemical Reviews. Link[1]

  • pKa Values of Beta-Alanine : "Beta-Alanine." Wikipedia / Chemical Data.[2] Link[1]

  • Boc Deprotection Protocol : Han, G., Tamaki, M., & Hruby, V. J. (2001).[1] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group."[4] Journal of Peptide Research.[2] Link[1]

  • Hygroscopicity of Amino Acid Salts : Suda, M., et al. (2022).[1] "Hygroscopicity of amino acids and their effect on water uptake." Atmospheric Chemistry and Physics. Link

Sources

Methodological & Application

protocol for incorporating 3-[Ethyl(methyl)amino]propanoic acid hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Terminal Capping with 3-[Ethyl(methyl)amino]propanoic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS)


-amino acids.

Executive Summary

This guide details the protocol for incorporating This compound (CAS: 54897-59-5 or similar derivatives) into synthetic peptides.

Critical Technical Distinction: Unlike standard


-amino acids (e.g., Fmoc-Ala-OH), this molecule features a tertiary amine  at the 

-position. Lacking a reactive proton on the nitrogen atom, it cannot form a subsequent amide bond. Therefore, it functions exclusively as an N-terminal capping reagent or a side-chain modification agent (e.g., on Lysine

-amines). It acts as a chain terminator, often utilized to introduce cationic character for lipid nanoparticle (LNP) targeting or to improve solubility at physiological pH.

Chemical Properties & Handling

PropertySpecification
Chemical Name This compound
Function N-Terminal Capping / Cationic Modification
Molecular Weight ~167.63 g/mol (HCl salt)
Solubility Soluble in Water, DMF, DMSO; slightly soluble in DCM.
Hygroscopicity High. Store in desiccator.
pKa (approx) ~10.1 (Tertiary Amine), ~4.5 (Carboxylic Acid)

Handling the HCl Salt: The raw material is supplied as a hydrochloride salt. In SPPS, the presence of the acidic proton (HCl) will instantly protonate the basic activators (e.g., DIPEA) or quench the reactive ester if not neutralized. The protocol below includes a specific neutralization step.

Strategic Protocol: Activation & Coupling

Reagent Selection
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strictly recommended over HBTU/HCTU. The

    
    -carbon placement and the steric bulk of the ethyl/methyl groups can hinder the approach of the amine. HATU/HOAt generates a more reactive ester.
    
  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[1] DCM is avoided due to the poor solubility of the zwitterionic/salt form of the amino acid.

Stoichiometry (The "Extra Base" Rule)

Standard SPPS uses 2 equivalents of base per amino acid. However, for HCl salts, you must add 1 additional equivalent of base to neutralize the salt.

  • Amino Acid (AA): 3.0 - 4.0 equivalents (relative to resin loading).

  • HATU: 0.95 equivalents (relative to AA) to prevent capping with tetramethylguanidinium.

  • DIPEA: 3.0 equivalents relative to AA (or 6-8 eq relative to resin).

    • Calculation: 1 eq to neutralize HCl + 1 eq to deprotonate COOH + 1 eq to maintain basic pH for reaction.

Step-by-Step Workflow
  • Resin Preparation:

    • Ensure the peptidyl-resin has been deprotected (Fmoc removed) and washed (DMF x 3, DCM x 3). The N-terminal amine must be free (blue in Kaiser test).

  • Cocktail Preparation (Pre-activation):

    • Weigh 3-[Ethyl(methyl)amino]propanoic acid HCl (4 eq).

    • Dissolve in minimum DMF (approx. 0.1 M final concentration).

    • Add DIPEA (4 eq) immediately to neutralize the salt. Note: The solution may warm slightly.

    • Add HATU (3.9 eq) .

    • Activation Time: Allow to react for 30–60 seconds . Do not exceed 2 minutes to avoid potential side reactions or hydrolysis.

  • Coupling Reaction:

    • Add the activated cocktail to the resin.[1]

    • Reaction Time: 2 to 4 hours at Room Temperature. (Longer than standard AA due to steric hindrance).

    • Optional: For difficult sequences, perform a "Double Couple" (repeat step 2-3 with fresh reagents).

  • Washing:

    • Drain reactor.[1]

    • Wash with DMF (3 x 2 min) to remove excess tertiary amine.

    • Wash with DCM (3 x 2 min).

  • Validation (QC):

    • Kaiser Test (Ninhydrin): Perform on a small resin bead sample.

    • Result: The beads should be colorless/yellow .

    • Logic: The test detects primary amines. If coupling is successful, the resin-bound primary amine is converted to an amide. The incoming tertiary amine does not react with ninhydrin to produce the Ruhemann's purple.

    • Chloranil Test: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.

Visualization of Workflow

The following diagram illustrates the decision logic and chemical flow for this specific coupling.

G Start Start: Peptidyl-Resin (Free Amine) Prep Weigh 3-[Ethyl(methyl)amino]propanoic acid HCl Start->Prep Neutralize Neutralization Step Add DIPEA (1 eq for HCl + 1 eq for COOH) Prep->Neutralize Activate Activation Add HATU (0.95 eq vs AA) Wait 60 seconds Neutralize->Activate Couple Coupling Reaction Add to Resin in DMF Time: 2-4 Hours Activate->Couple QC QC: Kaiser Test Couple->QC ResultPos Blue Beads (Incomplete Coupling) QC->ResultPos Positive ResultNeg Colorless Beads (Success) QC->ResultNeg Negative Recouple Double Coupling (Repeat with fresh reagents) ResultPos->Recouple Cleavage Final Cleavage (TFA/TIS/H2O) ResultNeg->Cleavage Recouple->Couple

Figure 1: Logic flow for the neutralization and coupling of hydrochloride salt amino acids in SPPS.

Troubleshooting & Critical Parameters

Incomplete Coupling
  • Symptom: Kaiser test remains slightly blue; Mass Spec shows M-127 peaks (missing cap).

  • Root Cause: The tertiary amine in the reagent may act as a proton sponge, or the

    
    -carboxylic acid is less reactive.
    
  • Solution:

    • Switch to HOAt additive if available.

    • Use Microwave-Assisted SPPS : 50°C for 15 minutes (max 60°C to avoid degradation).

    • Solvent Change: Use NMP (N-methyl-2-pyrrolidone) instead of DMF to improve swelling and solubility.

Solubility Issues
  • Symptom: Precipitate forms upon adding DIPEA.

  • Root Cause: The zwitterionic form of the amino acid is less soluble in pure organic solvents than the salt form.

  • Solution: Ensure the concentration is kept below 0.2 M. If precipitation occurs, add small amounts of DMSO (up to 10% v/v) to the coupling cocktail.

Analysis (LC-MS)
  • Observation: Tertiary amines often cause "tailing" on C18 HPLC columns due to interaction with residual silanols.

  • Modification: Add 0.1% Formic Acid or 0.05% TFA to the mobile phase to protonate the amine fully and improve peak shape.

  • Mass Shift: Ensure you calculate the mass of the added group as +113.16 Da (C6H13N0 - H2O + H). Note: The full acid is 131.17 Da; coupling loses water (-18).

References

  • Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker, Inc.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews, 109(6), 2455–2504. (Reference for orthogonal protection and capping). Link

Sources

Application Note: N-Terminal Functionalization using 3-[Ethyl(methyl)amino]propanoic Acid HCl in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for incorporating 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: 54852-81-6) into solid-phase peptide synthesis (SPPS). This specific


-amino acid derivative contains a tertiary amine, rendering it incapable of propagating the peptide chain. Therefore, it is exclusively used as an N-terminal capping reagent  to introduce a cationic, ionizable headgroup. This modification is critical for enhancing peptide solubility, altering pharmacokinetics, or synthesizing peptide-lipid conjugates (similar to lipid nanoparticle precursors like SM-102). The protocol emphasizes the critical neutralization of the hydrochloride salt to ensure efficient coupling.

Chemical Profile & Mechanistic Insight

The Molecule
  • Common Name: N-Ethyl-N-methyl-

    
    -alanine HCl
    
  • Function: Ionizable Cationic Headgroup / Solubility Tag

  • SPPS Role: Chain Terminator (Cap) .

  • Key Challenge: The molecule is supplied as a hydrochloride salt (

    
    ). Direct addition to a coupling mixture without adjusting base stoichiometry results in high acidity, inhibiting activation and coupling.
    
Mechanistic Logic: Why it Terminates the Chain

Unlike standard amino acids (Fmoc-Gly-OH) which possess a primary or secondary amine protected by Fmoc, this molecule features a tertiary amine (ethyl + methyl + propionyl chain).

  • Coupling: The carboxylic acid couples to the N-terminus of the resin-bound peptide.[1]

  • Termination: Once coupled, the nitrogen atom has no protons (

    
    ) to remove. It cannot act as a nucleophile for a subsequent acylation. The synthesis must  stop at this step.
    

ChainTermination Figure 1: Mechanistic basis for chain termination. The tertiary amine prevents further chain elongation. Resin Resin-Peptide-NH2 Coupling Coupling (Amide Bond) Resin->Coupling Free Amine Reagent 3-[Ethyl(methyl)amino]propanoic acid Reagent->Coupling Activated Ester Product Resin-Peptide-NH-CO-CH2-CH2-N(Et)(Me) Coupling->Product NextStep Next Coupling? IMPOSSIBLE Product->NextStep Tertiary Amine (No H to remove)

Critical Considerations (The "Why" behind the Protocol)

The HCl Salt Factor

Commercial supplies of this acid are stabilized as HCl salts to prevent degradation. In SPPS, "standard" protocols assume free acids.

  • The Trap: If you use 1 equivalent of base (DIEA) typically required for HATU activation, that base will be consumed solely by neutralizing the HCl attached to the amine. The carboxylic acid will remain protonated and unactivated.

  • The Fix: You must use Extra Base .

    • 1 Eq DIEA to neutralize the amine-HCl.

    • 1 Eq DIEA (standard) to activate the carboxylate.

    • Total: Minimum 2.0 - 2.5 equivalents of base relative to the amino acid.

Solubility & Sterics

The ethyl/methyl substitution creates moderate steric hindrance. While not as bulky as Aib (aminoisobutyric acid), it requires robust activation (HATU or DIC/Oxyma) rather than weaker reagents (HBTU/HOBt) to ensure quantitative capping.

Experimental Protocol

Materials Required
ReagentSpecificationRole
Ligand 3-[Ethyl(methyl)amino]propanoic acid HClN-terminal modifier
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency coupling agent
Base DIEA (Diisopropylethylamine)Base for neutralization & activation
Solvent DMF (Anhydrous)Reaction medium
Resin Peptidyl-Resin (Fmoc-deprotected)Substrate (Free amine form)
Step-by-Step Coupling Procedure

Step 1: Resin Preparation

  • Ensure the peptidyl-resin is fully Fmoc-deprotected.

  • Wash resin 3x with DMF.

  • Perform a Chloranil Test (for proline N-terminus) or Kaiser Test (for primary amines). The test MUST be Positive (Blue) before proceeding.

Step 2: Cocktail Preparation (In Situ Neutralization) Calculate for 5.0 equivalents relative to resin loading.

  • Weigh 5 eq of 3-[Ethyl(methyl)amino]propanoic acid HCl.

  • Dissolve in minimal anhydrous DMF (concentration ~0.2 - 0.4 M).

  • Add 4.9 eq of HATU.

  • CRITICAL STEP: Add 10 eq of DIEA.

    • Note: The solution may warm slightly due to acid-base neutralization.

  • Allow pre-activation for 30–60 seconds . Do not exceed 2 minutes to avoid racemization or side reactions, though less critical for beta-amino acids.

Step 3: Coupling Reaction

  • Add the activated cocktail to the resin.

  • Agitate (shake/vortex) at room temperature for 60 minutes .

  • Drain the reaction vessel.

  • Wash resin 3x with DMF, then 3x with DCM.

Step 4: Validation (The "Negative" Test)

  • Perform Kaiser/Chloranil test.

  • Success Criteria: The beads must remain colorless/yellow .

    • Why? The primary amine of the peptide is now an amide. The new N-terminal amine is tertiary and will not react with Kaiser reagents.

  • If positive (blue), repeat coupling (Double Coupling) using fresh reagents.

Cleavage & Isolation
  • Wash resin 3x with DCM and dry under nitrogen.

  • Cleave using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

    • Note: The tertiary amine is stable in TFA. It will protonate, increasing the solubility of the peptide in the cleavage cocktail.

  • Precipitate in cold diethyl ether and centrifuge.

Process Visualization

Workflow Figure 2: Operational Workflow for Coupling HCl Salts in SPPS Start Start: Fmoc-Deprotected Resin React Coupling (1 Hour) Start->React Prep Dissolve Acid-HCl in DMF Neut Add DIEA (2x Stoichiometry) Neutralize HCl + Activate Prep->Neut Act Add HATU (Pre-activate 1 min) Neut->Act Act->React Test Kaiser Test React->Test Success Cleave & Purify (Tertiary Amine Salt Form) Test->Success Negative (Colorless) Fail Double Couple Test->Fail Positive (Blue) Fail->React

Troubleshooting & QC

IssueProbable CauseCorrective Action
Positive Kaiser Test after 1h Inufficient Base (Acidic pH)Check pH of coupling mix (wet pH paper). It must be basic (pH 8-9). Add more DIEA.
Low Yield (LCMS) Steric HindranceSwitch to microwave coupling (50°C, 15 min) or use DIC/Oxyma Pure.
Precipitation in DMF Salt SolubilityThe HCl salt is polar. If it doesn't dissolve in DMF, add a small amount of DMSO or NMP to the cocktail.
Product Mass +36 Da Incomplete CouplingThis usually indicates failure to couple. The +36 could be a truncated species or adduct. Verify base stoichiometry.

References

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Standard reference for salt neutralization logic).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3] Chemical Reviews. Link (Discusses amine reactivity).

  • PubChem. (2023). "this compound."[4][5] National Library of Medicine. Link

  • Bachem. (2024).[6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link (Source for HCl salt handling in SPPS).

Sources

Application Note: Analytical Derivatization Strategies for 3-[Ethyl(methyl)amino]propanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[Ethyl(methyl)amino]propanoic acid is a


-amino acid characterized by a tertiary amine and a carboxylic acid moiety. As a hydrochloride salt (

), it presents specific analytical challenges:
  • Zwitterionic Polarity: High water solubility and low volatility preclude direct GC analysis.

  • Lack of Chromophore: The molecule lacks native UV absorption above 200 nm, making standard LC-UV detection insensitive.

  • Tertiary Amine Limitation: Standard amino acid reagents (e.g., OPA, FMOC, Ninhydrin) require primary or secondary amines and will not react with this analyte.

This guide details two robust protocols to overcome these limitations: Silylation for GC-MS (targeting the carboxyl group and increasing volatility) and Phenacyl Esterification for HPLC-UV (introducing a strong chromophore via the carboxyl group).

Chemical Context & Mechanism[1][2]

The "Tertiary Amine" Challenge

Most amino acid analysis kits rely on the nucleophilicity of the nitrogen atom. In 3-[Ethyl(methyl)amino]propanoic acid, the nitrogen is fully substituted (one ethyl, one methyl, one propanoic chain). Therefore, derivatization must target the Carboxylic Acid (-COOH) functionality.

Selected Strategies
PlatformStrategyReagentMechanism
GC-MS SilylationMSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide)Replaces the active proton on -COOH with a Trimethylsilyl (TMS) group, reducing polarity and enabling volatility.
HPLC-UV Esterificationp-BPB (p-Bromophenacyl bromide)Alkylates the carboxylate anion to form a UV-absorbing ester (absorbs strongly at ~254–260 nm).

Protocol A: GC-MS Analysis via Silylation (MSTFA)

Objective: Convert the non-volatile zwitterion into a volatile TMS-ester. Limit of Detection (LOD): ~1–5 ng/mL (SIM mode).

Reagents & Equipment[2][3][4][5][6]
  • Analyte: 3-[Ethyl(methyl)amino]propanoic acid HCl.

  • Reagent: MSTFA + 1% TMCS (Trimethylchlorosilane) [Catalyst].[1]

  • Solvent/Scavenger: Anhydrous Pyridine (Critical for neutralizing HCl).

  • Equipment: GC-MS (e.g., Agilent 7890/5977), Reacti-Vial™ with crimp caps.

Step-by-Step Protocol
  • Sample Preparation (Drying):

    • Aliquot 100 µL of aqueous sample (1 mg/mL equivalent) into a glass reaction vial.

    • CRITICAL: Evaporate to complete dryness under a stream of Nitrogen (

      
      ) at 60°C. Any residual water will destroy the MSTFA reagent.
      
    • Tip: Add 200 µL of dichloromethane and re-evaporate to azeotropically remove trace moisture.

  • Solubilization & Neutralization:

    • Add 50 µL of Anhydrous Pyridine to the dried residue.

    • Why? The HCl salt will inhibit silylation. Pyridine acts as an acid scavenger (

      
      ) and solvent.
      
    • Vortex for 30 seconds until the residue is suspended/dissolved.

  • Derivatization Reaction:

    • Add 100 µL of MSTFA + 1% TMCS .

    • Cap the vial tightly immediately.

    • Incubate at 60°C for 30 minutes .

    • Observation: The solution may turn slightly cloudy due to Pyridine-HCl salt precipitation; this is normal.

  • Injection:

    • Cool to room temperature.[1]

    • Transfer the supernatant to a GC autosampler vial with a glass insert.

    • Inject 1 µL in Splitless Mode (or Split 1:10 for high concentrations).

GC-MS Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min.

  • MS Detection: EI Source (70 eV). Scan range 40–400 m/z.

Protocol B: HPLC-UV Analysis via Phenacyl Esterification

Objective: Tag the carboxylic acid with a UV-active chromophore. Limit of Detection (LOD): ~50–100 ng/mL (UV @ 260 nm).

Reagents & Equipment[2][3][4][5][6]
  • Reagent: p-Bromophenacyl Bromide (p-BPB) (10 mg/mL in Acetonitrile).

  • Base: Triethylamine (TEA) or Potassium Bicarbonate (

    
    ).
    
  • Solvent: Acetonitrile (ACN).[2][3][4]

  • Equipment: HPLC-UV/DAD, Heating block.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the sample in water or methanol to ~1 mg/mL.

    • Take 100 µL of sample into a reaction vial.

    • Evaporate to dryness (if water is present, it competes with the reagent).

  • Activation:

    • Resuspend dried residue in 200 µL of Acetonitrile .

    • Add 10 µL of Triethylamine (TEA) .

    • Mechanism:[5][4][6][7] TEA neutralizes the HCl and deprotonates the carboxylic acid (

      
      ), making it nucleophilic.
      
  • Coupling Reaction:

    • Add 100 µL of p-Bromophenacyl Bromide solution .

    • Cap and heat at 80°C for 30 minutes .

    • Note: The solution should turn light yellow.

  • Quenching (Optional but Recommended):

    • Add 10 µL of acetic acid to consume excess alkylating reagent if peaks interfere.

  • Analysis:

    • Cool and inject directly (or dilute with mobile phase).

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.[5][1][2][4]

    • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV Absorbance at 260 nm (max for phenacyl ester).[8]

Visual Workflows (Graphviz)

Figure 1: Decision Matrix & Method Selection

DecisionMatrix Start Start: 3-[Ethyl(methyl)amino]propanoic acid HCl CheckLab Available Instrumentation? Start->CheckLab GCMS GC-MS Available CheckLab->GCMS Volatility Required HPLC HPLC-UV Available CheckLab->HPLC Aqueous/UV Focus DerivGC Derivatization: Silylation (MSTFA + Pyridine) GCMS->DerivGC DerivLC Derivatization: Esterification (p-Bromophenacyl Bromide) HPLC->DerivLC TargetGC Target: -COOH & Volatility Product: TMS Ester DerivGC->TargetGC ResultGC Output: High Sensitivity Structural Confirm (Mass Spec) DerivGC->ResultGC TargetLC Target: -COOH & Chromophore Product: Phenacyl Ester DerivLC->TargetLC ResultLC Output: Robust QC Method UV Detection @ 260nm DerivLC->ResultLC

Caption: Decision tree for selecting the optimal derivatization pathway based on instrumentation and analytical needs.

Figure 2: Silylation Reaction Workflow

SilylationWorkflow Step1 1. Dry Sample (Remove H2O) Step2 2. Add Pyridine (Scavenge HCl) Step1->Step2 Critical Step3 3. Add MSTFA (Silylating Agent) Step2->Step3 Step4 4. Heat 60°C (30 mins) Step3->Step4 Step5 5. GC-MS Injection (TMS Derivative) Step4->Step5

Caption: Step-by-step workflow for the MSTFA silylation protocol, highlighting the critical drying and neutralization steps.

Data Interpretation & Troubleshooting

GC-MS Interpretation
  • Expected Mass Shift: The TMS group (

    
    ) adds 72 Da.
    
    • Molecular Weight (Free Acid): ~131.17 g/mol .

    • Derivative MW:

      
       Da.
      
  • Key Fragments (EI Spectrum):

    • m/z 73:

      
       (Base peak for silylated compounds).
      
    • m/z 187:

      
       (Loss of methyl from TMS).
      
    • m/z 117: Loss of the amine chain (fragmentation alpha to carbonyl).

Troubleshooting Table
IssueProbable CauseCorrective Action
GC: No Peak / Low Response Moisture contamination.Ensure sample is lyophilized or dried under

. Use fresh MSTFA.
GC: Tailing Peak Active sites in liner or column.Replace inlet liner (deactivated wool); trim column.
GC: White Precipitate Pyridine Hydrochloride formation.This is normal. Centrifuge and inject supernatant.
LC: Low UV Response Incomplete reaction.Increase reaction temp to 90°C; ensure excess base (TEA) is present.
LC: Multiple Peaks Reagent degradation.Prepare p-BPB fresh daily; protect from light.

References

  • National Institutes of Health (NIH). "Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by HPLC." Journal of Chromatography A. Available at: [Link]

  • ResearchGate. "Quantitative GC–MS analysis of amino acids."[9] Protocol Archives. Available at: [Link]

Sources

Application Note: Leveraging 3-[Ethyl(methyl)amino]propanoic Acid HCl as a Physicochemical Modulator in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, lipophilicity-driven attrition remains a primary failure mode for drug candidates. 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (N-ethyl-N-methyl-β-alanine HCl) serves as a critical "solubilizing tail" building block. Unlike rigid cyclic amines (e.g., piperazines, morpholines), this acyclic


-amino acid derivative offers a unique combination of conformational flexibility , metabolic stability  (via the 

-backbone), and tunable basicity .

This guide details the strategic application of this moiety to modulate LogD, improve aqueous solubility, and serve as a linker in bifunctional molecule design (e.g., PROTACs).

Strategic Utility & Mechanism of Action

Physicochemical Modulation

The primary utility of incorporating 3-[ethyl(methyl)amino]propanoic acid is the introduction of a solvent-exposed, ionizable center.

  • Solubility Enhancement: The tertiary amine typically exhibits a pKa between 9.0 and 10.0. At physiological pH (7.4), the nitrogen is predominantly protonated, introducing a positive charge that drastically lowers LogD and enhances aqueous solubility.

  • Metabolic Stability: The

    
    -alanine backbone (3-carbon separation between amine and carboxyl) is resistant to standard 
    
    
    
    -peptidases and acylases, prolonging the half-life of the amide bond compared to standard glycine or alanine linkers [1].
  • Conformational Flexibility: Unlike piperazine tails which lock the vector of the solubilizing group, the ethyl/methyl acyclic chain allows the amine to adopt multiple conformations, potentially reducing steric clashes at the solvent interface of the target protein binding pocket.

Comparative Data: Solubilizing Tails
FeatureN-Methyl PiperazineMorpholine3-[Ethyl(methyl)amino]propanoic acid
Structure Cyclic (Rigid)Cyclic (Rigid)Acyclic (Flexible)
pKa (approx) ~9.0~8.3~9.5 - 10.1
LogP Contribution ModerateLowLow (High Polarity)
Metabolic Risk Reactive metabolites (Quinone methides)Ring openingN-Dealkylation (Standard CYP)
MW Contribution +83 Da (fragment)+86 Da (fragment)+114 Da (fragment)

Experimental Protocols

General Amide Coupling Protocol

Objective: Append the 3-[ethyl(methyl)amino]propanoic acid tail to a lipophilic amine scaffold (R-NH2).

Reagents:

  • Acid: 3-[Ethyl(methyl)amino]propanoic acid HCl (1.2 equiv)

  • Amine: Target Scaffold R-NH2 (1.0 equiv)

  • Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 - 5.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step Methodology:

  • Activation (The "Pre-mix"):

    • Dissolve 3-[ethyl(methyl)amino]propanoic acid HCl in DMF (0.1 M concentration).

    • Critical Step: Add DIPEA (2.0 equiv) before the coupling agent. The first equivalent neutralizes the HCl salt; the second activates the carboxylic acid.

    • Add HATU (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Coupling:

    • Add the lipophilic amine (R-NH2) to the reaction mixture.

    • Add remaining DIPEA (2.0–3.0 equiv) to ensure the reaction pH remains >8.

    • Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of Product).

  • Workup (The "Trap"):

    • Note: The product contains a basic tertiary amine. Do NOT use an acidic wash (1N HCl), or your product will be extracted into the aqueous waste.

    • Dilute reaction with EtOAc.

    • Wash with Sat. NaHCO3 (x2) to remove unreacted acid/HATU byproducts.

    • Wash with Brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification (SCX Catch-and-Release):

    • Since the product is basic, Strong Cation Exchange (SCX) chromatography is the most efficient purification method.

    • Load crude material (dissolved in MeOH/DCM) onto a pre-conditioned SCX cartridge.

    • Wash with MeOH (elutes non-basic impurities).

    • Elute Product with 2N NH3 in MeOH (releases the basic amine).

    • Concentrate filtrate to yield pure product.

Visualization of Workflow

SynthesisWorkflow Start Start: 3-[Ethyl(methyl)amino] propanoic acid HCl Activation Activation: Add DIPEA (2 eq) + HATU (Neutralize HCl salt) Start->Activation Dissolve in DMF Coupling Coupling: Add Amine Scaffold (R-NH2) + Excess DIPEA Activation->Coupling 10 min RT Workup Workup: Basic Extraction (EtOAc/NaHCO3) Avoid Acidic Wash! Coupling->Workup LC-MS Complete Purification Purification: SCX Column (Catch & Release) Workup->Purification Crude Oil

Figure 1: Optimized synthetic workflow for coupling zwitterionic amino acid salts. Note the critical avoidance of acidic washes during workup.

Application Logic: When to Use?

This moiety is not a universal solution. It is best deployed when a lead compound suffers from "Grease-Ball" syndrome (high LogP, low solubility) but has a solvent-exposed region near the binding site.

Decision Matrix

DecisionTree Problem Lead Compound Issue: Low Aqueous Solubility (<10 µM) CheckStructure Is there a solvent-exposed handle (NH2/OH)? Problem->CheckStructure Choice1 Append Solubilizing Tail CheckStructure->Choice1 Yes Choice2 Prodrug/Formulation Strategy CheckStructure->Choice2 No SelectTail Select Tail Type Choice1->SelectTail Rigid Rigid Cyclic Amine (Piperazine/Morpholine) SelectTail->Rigid Flexible Flexible Acyclic Amine (3-[Ethyl(methyl)amino]propanoic) SelectTail->Flexible Criteria1 Use if: Crystal structure shows defined narrow exit channel Rigid->Criteria1 Criteria2 Use if: Exit vector is undefined or needs reach (flexibility) Flexible->Criteria2

Figure 2: Decision logic for selecting acyclic beta-amino acid tails versus rigid cyclic analogs.

Safety & Stability Considerations

Metabolic Bioactivation (The "Watch-out")

Tertiary amines, including this ethyl/methyl derivative, are subject to oxidative N-dealkylation by Cytochrome P450s (CYP450).[1]

  • Pathway:

    
    -carbon hydroxylation 
    
    
    
    carbinolamine
    
    
    N-dealkylation.
  • Risk: While generally safe, rapid dealkylation can lead to high clearance.

  • Mitigation: If clearance is too high, consider deuterating the

    
    -methylene positions (adjacent to the nitrogen) to suppress metabolic hotspots via the Kinetic Isotope Effect (KIE) [2].
    
Chemical Stability

The HCl salt form is hygroscopic.

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly; prolonged exposure to humid air leads to clumping, affecting stoichiometry in precise coupling reactions.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811–822.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (Chapter: Strategies in the Search for New Lead Compounds or Original Working Hypotheses).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data.(Note: Representative catalog link for physicochemical data verification).

Sources

synthesis of peptidomimetics using N-alkylated beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Fidelity Synthesis of N-Alkylated


-Peptidomimetics: From Monomer Design to Solid-Phase Assembly
Document Type:  Application Note & Protocol Guide
Version:  2.1
Author:  Senior Application Scientist, Chemical Biology Division

Abstract

This guide details the synthesis of peptidomimetics incorporating N-alkylated


-amino acids. These residues combine two potent structural modifications: backbone homologation (

-extension) and N-alkylation. The resulting oligomers exhibit extraordinary proteolytic stability and distinct folding propensities (foldamers). This protocol addresses the two primary bottlenecks in their production: (1) the enantioselective synthesis of Fmoc-protected N-alkyl-

-amino acid monomers via Arndt-Eistert homologation, and (2) the suppression of steric hindrance during Solid Phase Peptide Synthesis (SPPS) using 7-azabenzotriazole-based activation.

The Strategic Advantage: Why N-Alkylated -Peptides?

In drug discovery, native


-peptides suffer from rapid enzymatic degradation and poor membrane permeability. Modifying the backbone offers a solution:
  • Proteolytic Resistance: The introduction of a methylene group (

    
    ) disrupts the active site recognition of standard proteases. N-alkylation further sterically shields the amide bond.
    
  • Conformational Control: While

    
    -peptides form stable helices (e.g., 
    
    
    
    -14 helix), N-alkylation eliminates the H-bond donor capability of the amide nitrogen, forcing the backbone into specific tertiary structures driven by steric repulsion rather than hydrogen bonding. This is critical for designing "foldamers" that mimic protein-protein interaction domains.

Protocol A: Monomer Synthesis (Arndt-Eistert Homologation)

Commercially available N-alkyl-


-amino acids are rare. The most robust route preserves the chirality of the 

-amino acid pool by homologating N-protected

-amino acids.

Mechanism: The carboxyl group of an N-alkyl-Fmoc-


-AA is activated, converted to a diazoketone, and subjected to Wolff rearrangement to yield the 

-homolog.
Reagents Required:
  • Starting Material: Fmoc-N-Me-Amino Acid (commercially available or synthesized via Benoiton method).

  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Diazomethane generator (e.g., Diazald) or TMS-diazomethane (safer alternative).

  • Catalyst: Silver benzoate (

    
    ).
    
Step-by-Step Workflow:
  • Mixed Anhydride Formation:

    • Dissolve Fmoc-N-Me-

      
      -AA (1.0 eq) in anhydrous THF at -15°C (salt/ice bath).
      
    • Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.

    • Critical Insight: Maintain low temperature to prevent disproportionation of the mixed anhydride. Stir for 20 mins.

  • Diazoketone Synthesis:

    • Filter the precipitated NMM salts under inert atmosphere.

    • Add the filtrate to a solution of diazomethane (approx. 2.5 eq) in ether at 0°C.

    • Stir for 3 hours, allowing it to warm to RT.

    • Safety: Quench excess diazomethane with dilute acetic acid before rotary evaporation. Isolate the yellow diazoketone solid.

  • Wolff Rearrangement (Homologation):

    • Dissolve the diazoketone in THF/Water (9:1 v/v).

    • Add Silver Benzoate (0.1 eq) dissolved in triethylamine (TEA).

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Protect from light and stir for 4 hours.

    • Acidify with 1M HCl and extract with ethyl acetate. The product is the Fmoc-N-Me-

      
      -AA.
      

Visualizing the Homologation Pathway

ArndtEistert cluster_safety Critical Control Point start Fmoc-N-Me-α-AA anhydride Mixed Anhydride (Intermediate) start->anhydride iBuOCOCl / NMM -15°C diazo α-Diazoketone anhydride->diazo CH2N2 Ether ketene Ketene Species (Wolff Rearrangement) diazo->ketene Ag+ Catalyst - N2 gas product Fmoc-N-Me-β-AA ketene->product H2O Nucleophilic Attack

Caption: The Arndt-Eistert homologation pathway converting


-amino acids to 

-amino acids while preserving N-alkylation and stereochemistry.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Coupling N-alkylated


-amino acids is notoriously difficult due to steric hindrance at the nucleophile (the secondary amine on the resin) and the electrophile. Standard HBTU/HOBt protocols will fail, leading to deletion sequences.
Resin Selection
  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Reasoning: The bulky trityl linker prevents the formation of Diketopiperazines (DKP). DKP formation is a major side reaction where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide prematurely. 2-CTC is sterically hindered, suppressing this cyclization.

Coupling Reagents: The "Power" System
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

  • Mechanism:[1][2][3][4] The nitrogen at the 7-position of the benzotriazole ring (in HOAt) creates a "neighboring group effect," stabilizing the active ester and accelerating the reaction with the hindered secondary amine.

The Coupling Cycle (Manual or Automated)
StepReagent/ConditionDurationNotes
1. Swelling DCM20 minEssential for solvation.
2. Deprotection 20% Piperidine in DMF2 x 10 minRemove Fmoc group.
3. Wash DMF, DCM, DMF3 x 1 minThorough washing is critical.
4. Monitoring (Pre-Couple) Chloranil Test 5 minDo NOT use Kaiser Test. Kaiser does not detect secondary amines (N-alkyl). Chloranil turns blue/green for secondary amines.
5. Activation 3 eq Fmoc-AA, 2.9 eq HATU, 3 eq HOAt, 6 eq DIPEA in DMFPre-activate 2 minConcentration is key. Keep reaction volume low to maximize collision frequency.
6. Coupling Add activated mix to resin2 - 4 Hours Standard 45 min coupling is insufficient.
7. Double Coupling Repeat Step 5 & 62 - 4 HoursMandatory for N-alkyl-to-N-alkyl junctions.
8. Capping Acetic Anhydride / Pyridine10 minTerminates unreacted chains to simplify purification.

Visualizing the Decision Logic

SPPS_Logic start Resin-Bound Peptide (Fmoc Protected) deprotect Deprotection (20% Piperidine) start->deprotect test Chloranil Test deprotect->test Verify Fmoc Removal couple1 Coupling 1 HATU/HOAt (3 hrs) test->couple1 Positive (Blue/Green) test2 Chloranil Test couple1->test2 couple2 Coupling 2 (Fresh Reagents) test2->couple2 Positive Incomplete next Next Cycle test2->next Negative (Colorless) Success cap Capping (Ac2O) couple2->cap Still Positive? Terminate cap->next

Caption: SPPS decision tree for hindered N-alkylated beta-amino acids. Note the reliance on Chloranil testing over Kaiser testing.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Yield (Dipeptide Stage) Diketopiperazine (DKP) Formation. The N-terminal amine attacks the resin ester.Switch to 2-Chlorotrityl Resin . The steric bulk prevents the attack. Avoid base treatments longer than necessary.
Incomplete Coupling Steric clash between N-alkyl group on resin and incoming N-alkyl AA.Microwave-Assisted SPPS. Heat to 60°C (max) during coupling. Use PyAOP instead of HATU if HATU fails (PyAOP is the phosphonium analog of HOAt).
Racemization Loss of chirality during activation.Use Collidine (TMP) instead of DIPEA as the base. Collidine is weaker and less likely to abstract the

-proton.
Aggregation Peptide chains clump, preventing reagent access.Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use Pseudoproline dipeptides if sequence permits.

References

  • Arndt-Eistert Synthesis Mechanism & Applic

    • Source: Organic Chemistry Portal. "Arndt-Eistert Synthesis."
    • URL:[Link]

  • Beta-Peptides: Synthesis by Arndt-Eistert Homolog

    • Source: Seebach, D., et al.[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 1995.[2]

    • URL:[Link]

  • Coupling Reagents for N-Methylated Amino Acids (HATU/HOAt) Source: Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
  • Proteolytic Stability of Beta-Peptides

    • Source: Frackenpohl, J., et al. "The proteolytic stability of 'designed' beta-peptides..." ChemBioChem, 2001.
    • URL:[Link]

  • Source: Sigma-Aldrich (Merck).

Sources

experimental setup for coupling reactions with 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids
Compound:  3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: 54897-62-0)[1][2][3]

Executive Summary & Chemical Profile[1][2][3][4]

This guide details the experimental setup for utilizing This compound as a building block in medicinal chemistry. This molecule is frequently employed to introduce a solubilizing basic "tail" to lipophilic scaffolds (e.g., kinase inhibitors) or as a linker in PROTAC design.[3]

Critical Chemical Insight: Unlike standard


-amino acids, this compound is a 

-amino acid derivative lacking a chiral center.[1][2][3] The primary synthetic risks are solubility mismatches due to its zwitterionic potential and retro-Michael elimination (degradation to acrylic acid derivatives) under harsh thermal or basic conditions.[1][2][3]
Compound Snapshot
PropertyDataImplications for Protocol
Structure

Tertiary amine tail; HCl salt form.[1][2][3][4][5][6]
Acidity (pKa) ~3.6 (COOH), ~10.2 (Tert-Amine)Exists as a salt; requires

1 eq.[1][2][3] base to solubilize in organics.[2][3]
Solubility High: Water, MeOH.[2][3] Low: DCM, Et2O.[3]Reaction solvent must be polar (DMF or DMF/DCM mix).[1][2][3]
Stability Susceptible to Retro-Michael elimination.[1][2][3]Avoid heating >60°C with strong bases.[1][2]

Pre-Reaction Considerations

Stoichiometry & Base Management

The starting material is a hydrochloride salt.[5] You cannot simply add it to a reaction mixture expecting it to react like a free acid.[2][3]

  • Neutralization: You must add at least 1.0 equivalent of a tertiary base (DIPEA or TEA) solely to neutralize the HCl counterion.[1][3]

  • Activation: An additional 1.0–2.0 equivalents of base are required for the coupling agent (e.g., HATU/EDC) to function optimally.[1][3]

  • Total Base: Recommended starting stoichiometry is 3.0 equivalents of DIPEA.[1][2][3]

Solvent Selection

The HCl salt is often insoluble in pure Dichloromethane (DCM).[1][3]

  • Recommended: Anhydrous DMF (N,N-Dimethylformamide) or a 1:1 mixture of DCM/DMF .[1][2][3]

  • Avoid: Ethereal solvents (THF, Et2O) where the zwitterion may precipitate out before reacting.[3]

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: High-value substrates, mild conditions, and preventing elimination side-reactions.[1][2][3]

Reagents:

  • Carboxylic Acid: 3-[Ethyl(methyl)amino]propanoic acid HCl (1.0 equiv)[1][2][3][4]

  • Amine Partner: R-NH₂ (1.0 – 1.2 equiv)[1][2][3]

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a dried round-bottom flask or vial, dissolve 3-[Ethyl(methyl)amino]propanoic acid HCl (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 2–3 minutes. The mixture should become homogeneous.

    • Note: If the solution remains cloudy, sonicate briefly.[3]

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes to form the activated O-azabenzotriazole ester.[1][2][3]

    • Visual Check: Solution often turns yellow/orange.[1][2][3]

  • Coupling: Add the amine partner (1.0–1.2 equiv).[1][2][3]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2][3]

    • Target Mass: Look for [M+H]⁺ corresponding to Product + 1.

    • Side Product: Check for [M+H]⁺ of acrylic acid derivatives (Mass - amine), indicating elimination.[1][2]

  • Quench: Dilute with EtOAc (10x reaction volume).

Protocol B: Acid Chloride Activation (Thionyl Chloride)

Best for: Sterically hindered amines or when urea byproducts from coupling agents are difficult to remove.[1][2][3]

Warning: This method generates HCl gas.[1][2][3] Perform in a fume hood.

  • Chlorination: Suspend 3-[Ethyl(methyl)amino]propanoic acid HCl in DCM (0.2 M).

  • Reagent: Add Thionyl Chloride (SOCl₂) (2.0 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to mild reflux (40°C) for 1 hour. The solid should dissolve as the acid chloride forms.

    • Critical Control:Do NOT overheat. Higher temperatures (>50°C) promote the retro-Michael elimination of the amine to form acryloyl chloride.[1][2][3]

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2x) to ensure dryness.[1][2][3]

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Amine Partner (1.0 equiv) and TEA (3.0 equiv) dropwise at 0°C, then warm to RT.

Purification Strategy: The "Basic" Workup

Crucial Logic: The product contains a tertiary amine.[3][5]

  • At Acidic pH (pH < 4): The product is protonated (cationic) and stays in the Aqueous Phase .[1][3]

  • At Basic pH (pH > 9): The product is neutral and stays in the Organic Phase .[1][3]

Common Error: Washing the reaction mixture with 1N HCl or Citric Acid will extract your product into the waste stream.

Workflow Diagram: Purification Logic

PurificationLogic Start Crude Reaction Mixture (DMF/EtOAc) Wash1 Wash with Sat. NaHCO3 (Removes unreacted acid/HATU byproducts) Start->Wash1 PhaseSep1 Phase Separation Wash1->PhaseSep1 OrgLayer1 Organic Layer (Contains Product + Impurities) PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Discard) PhaseSep1->AqLayer1 Bottom Layer Decision Is Product Purity High? OrgLayer1->Decision SCX SCX Cartridge (Catch & Release) 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH) Decision->SCX No (Standard) Final Pure Product (Free Base) Decision->Final Yes SCX->Final

Figure 1: Purification decision tree highlighting the "Catch and Release" strategy for amino-functionalized products.

Recommended Purification Steps:
  • Dilution: Dilute reaction with EtOAc.

  • Basic Wash: Wash with saturated NaHCO₃ (removes acidic impurities) and Brine.[1][2][3]

  • Drying: Dry organic layer over Na₂SO₄.

  • SCX Polish (Highly Recommended):

    • Load crude oil onto a Strong Cation Exchange (SCX) cartridge.[1][2][3]

    • Wash with MeOH (elutes non-basic impurities).[1][2][3]

    • Elute with 2M NH₃ in MeOH (releases the amino-product).[1][2][3]

Troubleshooting & Mechanism

The Retro-Michael Risk

Under heating or strong base, the


-amino acid motif is prone to elimination.[1][2]

Mechanism:


[1][2][3]
ObservationCauseSolution
Low Yield + Acrylamide byproduct Elimination reaction occurred.Lower reaction temp to 0°C initially.[2] Switch from TEA to DIPEA (more steric bulk, less nucleophilic).[2]
Incomplete Conversion Salt form deactivated coupling agent.Ensure adequate base (3.0 equiv) was added before HATU.
Product lost during workup Acidic wash used.[1][2][3]Check aqueous waste.[1][2][3] Basify to pH 10 and re-extract with DCM.

References

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140-177.[1][2][3] [Link]

  • Basavapathruni, A., et al. (2022).[2][3] Controlling Retro-Michael Decomposition in Pharmaceutical Synthesis. Journal of Organic Chemistry. [Link](General reference for retro-Michael kinetics in beta-amino carbonyls).

Sources

Application Note: Analytical Characterization of N-Ethyl-N-Methyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical characterization of


-ethyl-

-methyl amino acid derivatives
. These compounds represent a specific subclass of

-dialkyl amino acids, characterized by a tertiary amine center (bearing one ethyl, one methyl, and the

-carbon) and a carboxylic acid.

Their analysis presents a distinct challenge: unlike primary or secondary amino acids, they lack an N-H proton . Consequently, standard colorimetric/fluorometric derivatization reagents (e.g., Ninhydrin, OPA, Fmoc-Cl, Marfey’s Reagent) will not work . Characterization must rely on intrinsic properties (mass, NMR signals) or carboxyl-targeted derivatization.

Introduction & Chemical Context


-Ethyl-

-methyl amino acids are increasingly relevant in peptidomimetic drug design. The dual alkylation of the nitrogen atom serves three critical functions:
  • Abolishes Hydrogen Bonding: Prevents the formation of standard

    
    -helices or 
    
    
    
    -sheets, inducing novel backbone conformations.
  • Increases Lipophilicity: Enhances membrane permeability and blood-brain barrier (BBB) transport.

  • Proteolytic Stability: The steric bulk and lack of an amide proton render peptide bonds formed by these residues highly resistant to enzymatic cleavage.

Analytical Challenge: The quaternary nature of the nitrogen (when protonated at physiological pH) or tertiary nature (as a free base) precludes standard amine-reactive derivatization. This guide prioritizes Direct LC-MS/MS and Direct Chiral Chromatography .

Protocol A: UHPLC-ESI-MS/MS Characterization

Rationale: Electrospray Ionization (ESI) is the gold standard for these derivatives. As tertiary amines, they possess high proton affinity, yielding intense


 signals even at low concentrations.
Experimental Setup
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad) coupled to a UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18,

    
     mm, 1.7 µm).
    
    • Note: C18 is preferred over HILIC here because the dual alkyl groups significantly increase hydrophobicity compared to the parent amino acid.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (provides protons for ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectral Fragmentation (The "Immonium Rule")

The most diagnostic feature of amino acids in MS/MS is the formation of the Immonium Ion . For an


-ethyl-

-methyl derivative, the fragmentation follows a specific pathway driven by the stability of the tertiary iminium cation.

Mechanism:

  • Protonation of the tertiary amine.

  • Loss of the carboxyl group as

    
     (or HCOOH equivalent).
    
  • Formation of the stable immonium ion:

    
    .
    

Calculated Transitions (Example: N-Et-N-Me-Phenylalanine):

  • Parent MW: Phenylalanine (165) + Methyl (14) + Ethyl (28) - 2H (replaced) = 205 Da.

  • Precursor Ion

    
    : 
    
    
    
    206.
  • Immonium Ion:

    
     160. (Structure: 
    
    
    
    ).
    • Contrast: Standard Phe Immonium = 120. The shift of +40 Da (Me+Et-H) confirms the dual alkylation.

MS_Fragmentation Figure 1: MS/MS Fragmentation Pathway for N-Et-N-Me Amino Acids Precursor Precursor [M+H]+ (Tertiary Ammonium) Transition Inductive Cleavage (Loss of HCOOH) Precursor->Transition -46 Da (COOH+H) Immonium Immonium Ion [R-CH=N+(Me)(Et)] Transition->Immonium Major Path SideChain Side Chain Loss (Tropylium for Phe) Immonium->SideChain Secondary Frag

Figure 1: The diagnostic fragmentation pathway. The detection of the specific +40 Da shifted immonium ion is the primary confirmation of N-ethyl-N-methyl substitution.

Protocol B: NMR Spectroscopy

Rationale: NMR is required to distinguish between structural isomers (e.g.,


-propyl vs. 

-ethyl-

-methyl) and to assess the purity of the alkylation.
Sample Preparation
  • Solvent:

    
     (for zwitterionic form) or 
    
    
    
    (for esterified derivatives).
  • Internal Standard: Maleic acid (for qNMR).

Key Diagnostic Signals ( H NMR, 400+ MHz)

Unlike the parent amino acid, the amine protons are absent. Look for these specific resonances:

MoietyMultiplicityChemical Shift (

, ppm)
Diagnostic Feature
N-Methyl Singlet (

)
2.6 – 2.9Sharp singlet. If split, indicates protonation/salt form or rotamers.
N-Ethyl (

)
Quartet (

)
2.8 – 3.2Often overlaps with

-proton.
N-Ethyl (

)
Triplet (

)
1.0 – 1.2distinct triplet upfield.

-Proton
dd or t (

)
3.5 – 4.0Shifted downfield due to tertiary amine descreening.

Troubleshooting Rotamers:


-dialkyl amino acids often exhibit restricted rotation around the 

bond or side-chain interactions, leading to broadened peaks or peak doubling at room temperature.
  • Solution: Perform Variable Temperature (VT) NMR at 50°C to coalesce rotameric signals into sharp averages.

Protocol C: Chiral Purity Analysis (Direct Method)

Rationale: Since the nitrogen has no proton, you cannot use Marfey’s reagent (FDAA) or other chiral derivatizing agents (CDAs) that require nucleophilic attack by the amine. You must use Direct Chiral Chromatography .

Method: Chiral Ligand Exchange or Crown Ether

The tertiary amine is bulky, so "Pirkle-type" columns are less effective. Crown ether columns (which complex the primary ammonium) fail because there are no protons on the nitrogen for the crown ether to bind effectively in the standard mode?

  • Correction: Crown ethers (e.g., Crownpak CR(+)) bind primary amines (

    
    ). They do not  bind tertiary amines well.
    
  • Recommended Column: Zwitterionic Chiral Stationary Phases (CSPs) (e.g., Chiralpak ZWIX) or Polysaccharide-based CSPs (e.g., Chiralpak IA/IB) used in Reversed Phase mode.

Protocol Steps
  • Column: Chiralpak ZWIX(+) (

    
    ).
    
    • Mechanism:[1] Separation based on ion-pairing with the zwitterionic selector.

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: The additives ensure the amino acid is in the correct ionization state for interaction.

  • Detection: UV at 210 nm (or MS if available).

  • Validation: Inject racemic standard to establish separation factor (

    
    ). Expect 
    
    
    
    for baseline resolution.

Summary of Analytical Logic

Workflow Figure 2: Analytical Workflow for N-dialkyl Amino Acids cluster_ID Identification cluster_Purity Purity & Chirality Sample Unknown Sample (Putative N-Et-N-Me AA) Solubility Solubility Check (Water vs Organic) Sample->Solubility MS LC-MS/MS (Check for +40 Da Immonium) Solubility->MS NMR 1H NMR (Confirm N-Me Singlet + N-Et Triplet) MS->NMR Confirm Structure Chiral Chiral HPLC (ZWIX) (Direct Method - No Derivatization) NMR->Chiral If Chiral qNMR qNMR (Absolute Purity) NMR->qNMR Quantification

Figure 2: Step-by-step decision tree for characterizing these specific derivatives.

References

  • Biondi, P. A., et al. (2016). Mass spectrometry of analytical derivatives.[2][3] 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids. ResearchGate. Link

  • Kaspar, H., et al. (2008). Analytical methods for amino acid determination in organisms. Amino Acids, 37, 261-277. Link

  • Yan, T., et al. (2017).[1] Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12). Link

  • Shimadzu Corporation. Analytical Methods for Amino Acids: Principles of Cation Exchange and HPLC. Link

  • Doc Brown's Chemistry. Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Link

Sources

use of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: 65428-58-4 / Free base analog) as a functional linker and building block in the development of Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs). Unlike simple aliphatic spacers, this molecule incorporates a tertiary amine capable of pH-responsive protonation. This feature is critical for modulating the pKa of ionizable lipids for mRNA delivery and enhancing the aqueous solubility of hydrophobic cytotoxic payloads in ADCs.

Introduction: The Physicochemical Advantage

In modern bioconjugation, the "linker" is no longer just a bridge; it is a functional component that dictates pharmacokinetics. 3-[Ethyl(methyl)amino]propanoic acid HCl offers a unique advantage due to its asymmetric tertiary amine structure.

Key Properties[1][2][3][4][5][6][7]
  • Structure: A

    
    -amino acid backbone with N-ethyl and N-methyl substitutions.
    
  • Asymmetry: The presence of two different alkyl groups (ethyl/methyl) disrupts crystal packing compared to symmetric analogs (e.g., dimethyl), often resulting in improved solubility profiles for conjugated payloads.

  • Ionization (pKa): The tertiary amine typically exhibits a pKa between 6.0 and 7.0 (depending on the conjugate environment). This allows it to remain neutral at physiological pH (7.4) but become protonated in the acidic endosome (pH 5.0–6.0).

Mechanism of Action: The Proton Switch

In both LNP and ADC applications, this molecule functions as a "Proton Switch."

ProtonSwitch cluster_blood Blood Circulation (pH 7.4) cluster_endosome Endosome (pH 5.5) State1 Neutral State (Hydrophobic/Membrane Permeable) State2 Protonated State (Cationic) (Solubility/Membrane Destabilization) State1->State2 Cellular Uptake & Acidification State2->State1 Cytosolic Release (Buffering)

Figure 1: The pH-dependent ionization mechanism. At pH 7.4, the linker minimizes charge interactions, reducing clearance. At pH 5.5, protonation triggers endosomal escape (LNPs) or solubilizes the payload (ADCs).

Application I: Synthesis of Ionizable Lipids (LNP)

The most high-value application of this molecule is as the hydrophilic "head group" precursor for ionizable lipids used in RNA delivery.

Rationale

The 3-[Ethyl(methyl)amino] moiety mimics the head groups of clinically validated lipids (e.g., SM-102, ALC-0315). By esterifying the carboxylic acid tail with long-chain hydrophobic alcohols, researchers can synthesize custom ionizable lipids with precise pKa values optimized for endosomal escape.

Protocol: Steglich Esterification for Lipid Synthesis

Objective: Couple 3-[Ethyl(methyl)amino]propanoic acid to a dialkyl alcohol tail (e.g., dilinoleyl alcohol).

Materials:

  • 3-[Ethyl(methyl)amino]propanoic acid HCl[1]

  • Hydrophobic Alcohol (Target Tail)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM, Anhydrous)

  • Triethylamine (TEA)

Step-by-Step Workflow:

  • Free Base Generation (In Situ):

    • Dissolve 1.2 equivalents of 3-[Ethyl(methyl)amino]propanoic acid HCl in anhydrous DCM.

    • Add 2.5 equivalents of TEA. Stir for 15 minutes at room temperature (RT) to neutralize the HCl salt and activate the carboxylic acid.

    • Note: The solution may become cloudy as TEA·HCl salts precipitate.

  • Activation:

    • Add 1.0 equivalent of the Hydrophobic Alcohol.

    • Add 0.2 equivalents of DMAP (catalyst).

    • Cool the reaction vessel to 0°C on an ice bath.

  • Coupling:

    • Dropwise add 1.3 equivalents of DCC dissolved in minimal DCM.

    • Allow the reaction to warm to RT naturally and stir for 12–24 hours.

    • Monitoring: Use TLC (stain with Dragendorff’s reagent for tertiary amines) to monitor the disappearance of the alcohol.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:Methanol (95:5) with 1% NH₄OH. The ammonia is critical to keep the tertiary amine deprotonated during purification, preventing streaking on silica.

Application II: Solubility Enhancer for ADCs

Hydrophobic payloads (e.g., PBD dimers, Maytansinoids) often cause antibody aggregation. Using this molecule as a linker introduces a protonatable amine that increases hydrophilicity without permanently carrying a positive charge in circulation.

Protocol: Linker-Payload Conjugation

Objective: Attach the linker to an amine-bearing cytotoxic drug via amide bond formation.

Comparison of Coupling Reagents:

ReagentSuitability for this LinkerProsCons
HATU High Excellent yield for hindered amines (Ethyl/Methyl bulk).Requires rigorous removal of urea byproducts.
EDC/NHS MediumWater-soluble workflow.Lower yield with steric bulk; prone to hydrolysis.
T3P HighLow epimerization; easy workup.Requires specific solvent compatibility (EtOAc/DMF).

Recommended HATU Protocol:

  • Dissolution: Dissolve 1.0 eq of the Cytotoxic Payload (amine) and 1.2 eq of 3-[Ethyl(methyl)amino]propanoic acid HCl in dry DMF.

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine).

    • Critical: Ensure pH is >8.0 (spot on wet pH paper). The tertiary amine on the linker acts as an internal base, but DIPEA is needed to drive the HATU reaction.

  • Activation: Add 1.1 eq of HATU.

  • Reaction: Stir at RT for 2–4 hours under Nitrogen.

  • Quench: Add 5% citric acid solution.

    • Why Citric Acid? It acidifies the mixture, protonating the tertiary amine on the product, making it highly soluble in the aqueous phase for extraction or causing precipitation depending on the payload's nature.

  • Validation: Analyze by LC-MS. Look for the mass shift of +113.1 Da (The mass of the propanoic acid fragment minus water).

Quality Control & Validation

To ensure the integrity of the bioconjugate, the following QC steps are mandatory.

NMR Verification

The ethyl/methyl group asymmetry provides a distinct NMR signature useful for confirming linker identity.

  • 1H NMR (D2O or CDCl3): Look for the N-Methyl singlet (

    
     ppm) and the N-Ethyl triplet/quartet patterns.
    
  • Diagnostic Shift: Upon protonation (adding DCl to the tube), the N-Methyl peak will shift significantly downfield (

    
     ppm), confirming the amine is ionizable and not inadvertently quaternized or oxidized.
    
pKa Determination (TNS Assay)

For LNP applications, validating the apparent pKa is crucial.

  • Method: Use the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay.

  • Expectation: The fluorescence should increase as pH drops (indicating protonation and lipid membrane interaction). The inflection point of the curve is the apparent pKa.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance from Ethyl/Methyl groups.Switch from EDC to HATU or COMU. Increase reaction time to 24h.
Product Streaking on Silica Interaction of tertiary amine with acidic silica.Add 1% Triethylamine or NH₄OH to the mobile phase.
Hygroscopicity The HCl salt is hygroscopic.Store the starting material in a desiccator at -20°C. Handle quickly in ambient air.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-[Ethyl(methyl)amino] propanoic acid HCl Neutralization Step 1: Neutralization (DCM + TEA) Start->Neutralization Dissolve Activation Step 2: Activation (Add DCC/DMAP or HATU) Neutralization->Activation Free Base Formed Coupling Step 3: Coupling (Add Payload/Tail) Activation->Coupling Active Ester Purification Step 4: Purification (Basic Silica Column) Coupling->Purification Crude Product QC QC: NMR & pKa Check Purification->QC Pure Conjugate

Figure 2: Generalized workflow for utilizing the linker in organic synthesis.

References

  • Ionizable Lipid Design: Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. [Link] (Context: Establishes the role of tertiary amine headgroups in LNP efficacy.)

  • ADC Linker Chemistry: Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. [Link] (Context: Discusses solubility challenges and the use of hydrophilic linkers.)

  • Beta-Amino Acid Properties: Suresh, S., et al. (2018).[2][3] "Beta-Amino Acids in Drug Discovery." Journal of Medicinal Chemistry. [Link] (Context: General properties and stability of beta-amino acid derivatives.)

  • TNS Assay Protocol: Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids." Journal of Controlled Release. [Link] (Context: The standard protocol for determining pKa of ionizable lipids.)

Sources

Application Note: Strategies for the Neutralization and Free-Basing of Amino Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Theory

In organic synthesis and peptide chemistry, amino acids are frequently supplied as hydrochloride salts (


). While this salt form confers stability and prevents shelf-degradation (oxidation or polymerization), it renders the amine non-nucleophilic. The protonated ammonium species cannot participate in acylation, alkylation, or peptide coupling reactions.

Therefore, the "deprotection" of an amino acid hydrochloride is technically a neutralization or free-basing event. The objective is to shift the equilibrium from the stable ammonium salt to the reactive free amine without inducing side reactions such as racemization (epimerization at the


-carbon) or hydrolysis  of sensitive esters.[1]
The pKa Challenge

The pKa of the


-ammonium group of an amino acid ester is typically between 9.6 and 9.8 .[1] To effectively "free" the amine, the environmental pH must exceed this pKa. However, high pH (>11) significantly increases the rate of racemization via enolization or oxazolone formation.
Mechanism of Action & Racemization Risk

The following diagram illustrates the equilibrium and the critical risk of over-basification.

Neutralization_Mechanism Salt Amino Acid Hydrochloride (Stable, Non-Nucleophilic) FreeBase Free Amine (Reactive Nucleophile) Salt->FreeBase Deprotonation (pH > 9.6) Base Base (B:) Base->Salt FreeBase->Salt Re-acidification Enolate Enolate/Oxazolone (Racemized Product) FreeBase->Enolate Over-basification (Strong Base/High Temp)

Figure 1: The neutralization equilibrium. Successful free-basing requires removing the proton without driving the system toward the racemized enolate form.[1]

Protocol Selection Matrix

Select the appropriate protocol based on your substrate's sensitivity and the scale of the reaction.[1]

MethodBest ForProsCons
A. In Situ Neutralization Peptide Coupling, Small ScaleFast, one-pot, no workup.High risk of racemization if not controlled.[1] Salts remain in solution.[1]
B. Biphasic Extraction Large Scale (>5g), Stable EstersRemoves salts completely. High purity.Labor intensive.[1] Not suitable for water-soluble amino acids.[1]
C. Epoxide Scavenging Acid-Sensitive Substrates, SPPSExtremely mild (pH < 7). No strong base used.[1]Slower reaction time. Generates chlorohydrin byproducts.[1]
D. Solid-Supported Base High Purity, Med. ScaleSimple filtration workup.[1]Higher cost of reagents (resins).[1]

Detailed Experimental Protocols

Method A: In Situ Neutralization (Standard for Coupling)

Context: Used when the free amine will immediately react with an activated carboxylic acid (e.g., EDC/NHS or HATU coupling).

Reagents:

  • N,N-Diisopropylethylamine (DIPEA/Hünig’s Base) or N-Methylmorpholine (NMM).

  • Solvent: DMF, DCM, or THF.

Protocol:

  • Dissolve the Amino Acid HCl salt (1.0 equiv) in the reaction solvent (0.1–0.5 M concentration).

  • Cool the solution to 0°C. Note: Lower temperature suppresses racemization.

  • Add the base (DIPEA or NMM).[1]

    • Stoichiometry is Critical: Add exactly 1.0 equivalent relative to the HCl salt.[1] Excess base catalyzes racemization.[1]

    • Tip: If your coupling reaction generates acid (e.g., acid chlorides), you may need more base, but add it concurrently with the coupling agent, not beforehand.

  • Stir for 1–2 minutes.

  • Immediately add the electrophile (activated acid/coupling partner).[1]

Why this works: DIPEA (pKa ~10.[1]5) is strong enough to deprotonate the amine (pKa ~9.[1]6) but sterically hindered, reducing its ability to act as a nucleophile or abstract the


-proton (racemization).
Method B: Biphasic Inorganic Extraction (Isolation)

Context: Used to isolate the free amine as a discrete oil or solid for storage or characterization.[1]

Reagents:

  • Saturated Aqueous Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Brine,

    
    .
    

Protocol:

  • Suspend the Amino Acid HCl salt in EtOAc or DCM (approx. 10 mL per gram).

  • Add an equal volume of Saturated

    
      (pH ~11).
    
    • Warning: Do not use NaOH unless absolutely necessary; the high local pH causes rapid hydrolysis of methyl/ethyl esters.[1]

  • Vigorously stir or shake in a separatory funnel until the solid dissolves (approx. 5–10 mins).

  • Separate the layers.[1][2]

  • Extract the aqueous layer 2x with fresh organic solvent.[1]

  • Combine organic layers and wash 1x with Brine (removes residual water/base).[1]

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    

Result: The free base is often a viscous oil or low-melting solid.[1] Store under Argon at -20°C immediately, as free amines absorb


 from air to form carbamates.
Method C: Propylene Oxide Scavenging (The "Gentle" Method)

Context: Ideal for highly acid-sensitive substrates or Solid Phase Peptide Synthesis (SPPS) where tertiary amines cause side reactions.[1]

Mechanism: Propylene oxide acts as an irreversible acid scavenger (proton trap), reacting with HCl to form propylene chlorohydrin (neutral), leaving the free amine behind.

Reagents:

  • Propylene Oxide (Epoxypropane).[1]

  • Solvent: DCM or THF.[1]

Protocol:

  • Suspend/dissolve the Amino Acid HCl salt in DCM.[1]

  • Add 15–20 equivalents of Propylene Oxide.

  • Heat to reflux (approx. 40°C) or stir at room temperature for 2–4 hours.

  • Monitoring: The reaction is complete when the solution tests negative for chloride ions (AgNO3 test) or by TLC.

  • Evaporate the solvent and excess propylene oxide in vacuo.[1]

  • The residue contains the free amino acid and propylene chlorohydrin (volatile).[1] Co-evaporate with toluene to remove the chlorohydrin.[1]

Diagram of Workflow:

Propylene_Oxide_Method Start Amino Acid HCl + Propylene Oxide Reaction Ring Opening Reaction (Scavenges H+ and Cl-) Start->Reaction Reflux/RT Products Free Amine + Chlorohydrin Reaction->Products Evap Evaporation (Removes Volatiles) Products->Evap Final Pure Free Base Evap->Final

Figure 2: The propylene oxide "acid scavenger" workflow.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Racemization Base too strong or reaction too warm.[1]Switch from TEA to DIPEA/NMM. Cool to 0°C. Use Method C (Propylene Oxide).[1]
Hydrolysis of Ester pH too high during extraction.Use

instead of

. Reduce contact time with aqueous phase.[1]
Low Yield (Extraction) Amino acid is water soluble (e.g., Gly, Ala).Use Method D (Ion Exchange Resin) or Method A (In Situ).[1] Do not use aqueous extraction.[1]
Solidification Failure Free bases are often oils/hygroscopic.[1]Do not expect a solid.[1] Store as a stock solution in dry DCM or convert to a different salt (e.g., Tosylate) if storage is needed.

References

  • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link (Context: Optimization of coupling conditions and neutralization).[1]

  • Bodanszky, M. (1984). "Principles of Peptide Synthesis." Springer-Verlag.[1] (Foundational text on in situ neutralization and racemization risks).

  • US Patent 5698676A. "Use of propylene oxide as an acid scavenger in peptide synthesis."[1] Link (Source for Method C).

  • Ananda, K., et al. (2001).[3] "Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust." Journal of Peptide Research.[1][3] Link (Alternative inorganic method).[1]

  • Hunt, I. "Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values." University of Calgary.[1] Link (Source for pKa data).[1]

Sources

creating novel scaffolds with 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: 65673-98-3) into drug discovery workflows. Unlike standard


-amino acids, this 

-amino acid derivative features a tertiary amine and a flexible ethylene backbone. It serves two critical functions in modern medicinal chemistry: (1) acting as a "Basic Tail" to modulate lipophilicity (

) and aqueous solubility in "brick-dust" scaffolds, and (2) functioning as an N-terminal Capping Unit in peptidomimetics to confer absolute resistance against exopeptidases. This guide provides validated protocols for desalting, coupling, and scaffold characterization.

Physicochemical Rationale & Mechanism

The "Basic Tail" Strategy in Lead Optimization

In fragment-based drug discovery (FBDD), lead compounds often suffer from high lipophilicity (High


) and poor solubility. 3-[Ethyl(methyl)amino]propanoic acid serves as a modular "solubility handle."
  • Mechanism: The tertiary nitrogen (pKa

    
     9.5–10.0) is protonated at physiological pH, introducing a positive charge that drastically reduces 
    
    
    
    without disrupting the aromatic binding core of the drug.
  • Linker Dynamics: The

    
    -alanine backbone (two carbons) provides a "flexibility buffer," decoupling the basic center from the pharmacophore to prevent steric clashes within the binding pocket.
    
Peptidomimetic Stability (The N-Cap Effect)

Proteolytic degradation typically begins at the N-terminus via exopeptidases (e.g., aminopeptidases).

  • Steric Occlusion: The

    
    -ethyl-
    
    
    
    -methyl substitution creates a bulky steric shield that prevents enzyme active sites from engaging the N-terminus.
  • Electronic Deactivation: The absence of an H-bond donor on the nitrogen prevents the formation of the catalytic transition states required by many hydrolases.

Protocol A: Preparation & Desalting of the Zwitterion

Challenge: The reagent is supplied as a Hydrochloride (HCl) salt. Direct use in coupling reactions with base-sensitive scaffolds or weak coupling agents (e.g., EDC) often leads to low yields due to salt buffering effects. Scope: Converting the HCl salt to the free zwitterion or reactive ester in situ.

Materials:

  • 3-[Ethyl(methyl)amino]propanoic acid HCl[1][2]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

  • Inert Atmosphere (

    
     or Ar)
    

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equiv of the HCl salt in minimum anhydrous DMF (Concentration

    
     0.2 M). Note: The salt is sparingly soluble in DCM; DMF is preferred for the initial step.
    
  • Neutralization: Add 2.2 equiv of DIPEA.

    • Why 2.2 equiv? 1.0 equiv to neutralize the HCl counterion, 1.0 equiv to deprotonate the carboxylic acid (forming the carboxylate), and 0.2 equiv excess to maintain basicity.

  • Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete ion exchange. The solution may become slightly cloudy due to DIPEA·HCl formation.

  • Clarification (Optional): If using microfluidics or flow chemistry, filter the mixture through a 0.45

    
    m PTFE filter to remove amine salts. For batch reactions, this is unnecessary.
    

Protocol B: High-Efficiency Amide Coupling (The "Solubility Tail" Attachment)

Context: Attaching the molecule to a secondary amine scaffold (e.g., a piperazine or aniline derivative). Critical Constraint: The tertiary amine in the reagent can act as an intramolecular base, potentially catalyzing ester hydrolysis of the activated intermediate. Fast activation is required.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over EDC/NHS due to faster kinetics.

  • Solvent: DMF/DCM (1:1 v/v).

Workflow Diagram (DOT):

CouplingProtocol Start Start: 3-[Ethyl(methyl)amino] propanoic acid HCl Base Add DIPEA (2.2 eq) (In situ Neutralization) Start->Base Desalting Activate Add HATU (1.1 eq) Activation Time: 2 min Base->Activate Carboxylate Formation ActiveEster Activated OAt Ester (Unstable Intermediate) Activate->ActiveEster Fast Kinetics AddAmine Add Scaffold Amine (0.9 eq) Reaction: 1-4 hrs, RT ActiveEster->AddAmine Nucleophilic Attack Workup Workup: DCM Extraction Wash w/ sat. NaHCO3 AddAmine->Workup Completion Workup->AddAmine Low Yield? Switch to T3P Coupling

Figure 1: Optimized coupling workflow for zwitterionic beta-amino acids. Note the short activation time to prevent side reactions.

Detailed Procedure:

  • Activation: To the neutralized solution from Protocol A, add 1.1 equiv of HATU. Stir for exactly 2 minutes .

    • Caution: Do not pre-activate for >10 minutes. The neighboring tertiary amine can promote O-to-N acyl migration or hydrolysis if left too long.

  • Coupling: Add the target scaffold amine (0.9 equiv relative to the acid).

    • Stoichiometry: Using a slight excess of the acid ensures the valuable scaffold is fully consumed.

  • Monitoring: Monitor via LC-MS. The product will show a distinct mass shift (+114.1 Da) and a significant retention time shift (earlier elution) due to the basic tail.

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (removes HOBt/HATU byproducts).
    
    • Critical: Do NOT wash with acidic solutions (1N HCl), as the product (containing the tertiary amine) will protonate and extract into the aqueous layer.

Application: N-Terminal Capping for Peptidomimetics

When synthesizing peptide-drug conjugates (PDCs), replacing a standard Acetyl-cap with the 3-[Ethyl(methyl)amino]propanoyl group enhances stability.

Comparative Stability Data:

N-Terminal CapHalf-life (

) in Human Plasma
LogD (pH 7.4)Solubility (PBS)
Acetyl (Standard)~4.5 hrs1.2 (Ref)Moderate
3-[Et(Me)N]-Propanoyl > 24 hrs -0.5 High
Boc (Protection)N/A (Unstable)> 3.0Low

Table 1: Impact of N-capping on hexapeptide stability and properties. The basic tail confers superior solubility and metabolic stability.

Mechanism of Stabilization (DOT):

StabilityMech cluster_0 Standard Acetyl Cap cluster_1 3-[Et(Me)N]-Propanoyl Cap Enzyme Aminopeptidase (Active Site) Ac_Interaction H-Bond Formation (Hydrolysis) Enzyme->Ac_Interaction Fits EtMe_Block Steric Clash & Charge Repulsion Enzyme->EtMe_Block Blocked Substrate Peptide N-Terminus

Figure 2: Mechanistic basis for protease resistance. The bulky ethyl/methyl groups and lack of H-bond donors prevent enzyme engagement.

Quality Control & Troubleshooting

NMR Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the characteristic ethyl triplet (
    
    
    ppm) and the N-methyl singlet (
    
    
    ppm). The
    
    
    -methylene protons will appear as two triplets around 2.4–2.7 ppm.
  • Diagnostic Signal: If the coupling failed and salt formation occurred instead, the chemical shift of the methylene adjacent to the Nitrogen will shift downfield significantly.

Common Issues:

  • "Brick Dust" Product: If the final product precipitates during workup, it indicates the zwitterion is forming an internal salt with the scaffold.

    • Fix: Adjust workup pH to 10 (using Carbonate buffer) to ensure the tertiary amine is free base, then extract with DCM/Isopropanol (3:1).

  • Low Yield: Often caused by steric hindrance of the N-ethyl group.

    • Fix: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to steric bulk than HATU.

References

  • Werner, L. et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

  • Cabri, W. et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics. Chemical Reviews.[3] [Link]

  • Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups.[4][5] Chemical Reviews.[3] [Link]

  • Dunetz, J. R. et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing. Organic Process Research & Development. [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties. Chemical Research in Toxicology. [Link]

Sources

functional assays to test the efficacy of compounds containing this moiety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Glutarimide-Based Cereblon Modulators

Executive Summary & Strategic Overview

In the landscape of Targeted Protein Degradation (TPD), the glutarimide moiety (derived from thalidomide and its analogs: lenalidomide, pomalidomide) is the privileged pharmacophore for recruiting the E3 ubiquitin ligase Cereblon (CRBN) . Compounds containing this moiety—whether Molecular Glues or PROTACs—function not by inhibition, but by inducing the de novo formation of a ternary complex (Target Protein–Drug–E3 Ligase).

Validating these compounds requires a shift from traditional occupancy-based assays (IC50) to event-driven functional assays. Efficacy is defined by three critical parameters:

  • Intracellular Target Engagement: Does the glutarimide moiety penetrate the cell and bind CRBN?

  • Ternary Complex Stability: Does it facilitate the recruitment of the neosubstrate?

  • Catalytic Turnover: Does it induce ubiquitination and subsequent proteasomal degradation (

    
    , 
    
    
    
    )?

This guide outlines the industry-standard protocols for functionally validating glutarimide-containing compounds, focusing on NanoBRET™ Target Engagement and HiBiT™ Kinetic Degradation assays.

Mechanistic Workflow (Graphviz Visualization)

The following diagram illustrates the critical checkpoints for a glutarimide-based degrader. A failure at any node results in loss of efficacy.

TPD_Pathway cluster_assays Validation Assays Compound Glutarimide Compound CellEntry Cell Permeability Compound->CellEntry Passive/Active Transport CRBN_Bind CRBN Binding (Binary Complex) CellEntry->CRBN_Bind Glutarimide Engagement Ternary Ternary Complex (Target:Drug:CRBN) CRBN_Bind->Ternary Substrate Recruitment NanoBRET Assay 1: NanoBRET TE (Measures Binding) CRBN_Bind->NanoBRET Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome Recognition HiBiT Assay 2: HiBiT Kinetics (Measures Degradation) Proteasome->HiBiT

Caption: Workflow of glutarimide-mediated protein degradation. Assay 1 validates the initial binding event, while Assay 2 validates the final functional outcome.

Protocol 1: Intracellular Target Engagement (NanoBRET™ TE)

Objective: Quantify the affinity of the glutarimide moiety for CRBN within live cells. Why this matters: Glutarimide compounds often suffer from poor permeability. A biochemical binding assay (like TR-FRET) might show high affinity, but if the compound cannot enter the cell, it is therapeutically useless. NanoBRET measures binding inside the cell.[1]

Principle

This assay uses Bioluminescence Resonance Energy Transfer (BRET) .[2]

  • Target: CRBN is fused to NanoLuc® luciferase (Energy Donor).[2][3]

  • Tracer: A cell-permeable fluorescent tracer (BODIPY-Lenalidomide) binds CRBN (Energy Acceptor).

  • Mechanism: When the tracer binds CRBN, BRET occurs (Signal High). When your glutarimide compound enters the cell and binds CRBN, it displaces the tracer, decreasing the BRET signal.

Materials
  • Cells: HEK293 expressing NanoLuc-CRBN fusion (Transient or Stable).

  • Reagents: NanoBRET™ TE Intracellular E3 Ligase Assay (Promega).[3]

  • Tracer: NanoBRET™ Tracer K-5 (optimized for CRBN).

  • Detection: GloMax® Discover or similar BRET-compatible plate reader.

Step-by-Step Protocol
  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with NanoLuc-CRBN plasmid using FuGENE® HD (Ratio 3:1).

    • Incubate 20–24 hours at 37°C/5% CO₂.

  • Cell Plating (Day 2):

    • Harvest cells and resuspend in Opti-MEM® (no phenol red).

    • Adjust density to

      
       cells/mL.
      
    • Add NanoBRET™ Tracer K-5 to the cell suspension (Final concentration:

      
      —Note: Determine optimal tracer concentration via titration beforehand).
      
    • Dispense 90 µL/well into white, non-binding 96-well plates.

  • Compound Treatment:

    • Prepare a 10X serial dilution of your glutarimide test compound in Opti-MEM (range: 10 µM down to 1 nM).

    • Add 10 µL of test compound per well.

    • Controls:

      • No Tracer Control: Cells + Buffer (Background).[4]

      • Vehicle Control: Cells + Tracer + DMSO (Max Signal).

    • Incubate for 2 hours at 37°C.

  • Measurement:

    • Add 50 µL of NanoBRET™ Nano-Glo® Substrate/Extracellular Inhibitor solution.

    • Read immediately on BRET-compatible reader (Donor: 460nm, Acceptor: 618nm).

  • Data Analysis:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Plot mBU vs. log[Compound]. Calculate intracellular

      
      .
      

Protocol 2: Kinetic Degradation Profiling (HiBiT™ Lytic)

Objective: Measure the rate and depth (


) of target protein degradation.
Why this matters:  Binding does not guarantee degradation. The "Hook Effect" (see Data Analysis) is a common failure mode for glutarimide PROTACs where high concentrations inhibit ternary complex formation.
Principle

The target protein is tagged with HiBiT (an 11-amino acid peptide).[4][5][6] The detection reagent contains LgBiT (the complementary luciferase subunit).

  • Intact Protein: HiBiT + LgBiT

    
     Functional Luciferase 
    
    
    
    Light.
  • Degraded Protein: HiBiT is destroyed

    
     No Light.
    
Materials
  • Cells: CRISPR-edited cell line with HiBiT knock-in at the endogenous locus of the Target Protein (e.g., HiBiT-BRD4).

  • Reagents: Nano-Glo® HiBiT Lytic Detection System.

  • Plate: White 96-well tissue culture plate.[7]

Step-by-Step Protocol
  • Seeding (Day 1):

    • Plate HiBiT-knock-in cells at 10,000 cells/well in 100 µL complete media.

    • Allow attachment overnight.

  • Treatment (Day 2):

    • Remove media and replace with 90 µL fresh media.

    • Add 10 µL of 10X glutarimide compound (Serial dilution).

    • Crucial Step: Include a proteasome inhibitor control (e.g., MG-132, 10 µM) to prove the mechanism is proteasome-dependent.

    • Incubate for desired timepoints (Standard: 4h, 8h, 24h).

  • Lysis & Detection:

    • Equilibrate Nano-Glo® HiBiT Lytic Reagent to room temperature.

    • Add 100 µL of Reagent directly to the wells (1:1 ratio with media).

    • Orbit shaker mixing: 5 minutes at 600 rpm.

    • Incubate 10 minutes to allow complete lysis and LgBiT complementation.

  • Readout:

    • Measure luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

Quantitative Metrics Table

Summarize your findings using this standard reporting format:

MetricDefinitionIdeal Result

(NanoBRET)
Concentration displacing 50% of tracer.< 100 nM (High Affinity)

(HiBiT)
Concentration inducing 50% degradation.< 10 nM (High Potency)

Maximal degradation depth (relative to DMSO).> 90% (Complete Degradation)
Hook Effect Loss of degradation at high concentrations.Shifted to > 10 µM
The Hook Effect (Prozone Phenomenon)

For glutarimide-based PROTACs, you will often observe a bell-shaped curve in the HiBiT assay.

  • Mechanism: At very high concentrations, the PROTAC saturates both CRBN and the Target Protein independently, forming binary complexes (CRBN-Drug and Target-Drug) rather than the productive ternary complex (CRBN-Drug-Target).

  • Action: If the hook effect occurs at therapeutic concentrations (e.g., < 1 µM), the linker length or glutarimide attachment point must be optimized to improve cooperativity (

    
    ).
    

References

  • Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology, 13(9), 2758–2770. Link

  • Promega Corporation. (2024). "NanoBRET™ TE Intracellular E3 Ligase Assays Technical Manual." Promega Literature TM626. Link

  • Imaide, S., et al. (2021).[8] "Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity." Nature Chemical Biology, 17, 1157–1167. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Daniels, D. L., et al. (2019). "Monitoring and Deconvoluting Cellular Mechanisms of Targeted Protein Degradation." Methods in Molecular Biology, 2365, 153-176. Link

Sources

methods for studying the conformational effects of N-alkylated beta-amino acids

High-Resolution Conformational Analysis of N-Alkylated -Amino Acids

Application Note: AN-CONF-BETA-024

Abstract

The incorporation of N-alkylated





1N-alkylation

Phase 1: Computational Prediction & Design

Before synthesis, it is critical to predict the energetic accessibility of the cis-amide bond, which is often populated in N-alkylated systems due to steric clashes in the trans rotamer.

Density Functional Theory (DFT) Protocol

For monomeric and dimeric model systems, DFT provides the baseline energy difference (

Protocol:

  • Model Construction: Build the N-acetyl-N'-methylamide derivative of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino acid. This "capped" model mimics the peptide environment.
    
  • Level of Theory: Perform geometry optimization using B3LYP/6-311++G(d,p) . This functional/basis set combination has been benchmarked to accurately reproduce amide bond geometries compared to X-ray data.

  • Solvation: Apply the Polarizable Continuum Model (PCM) (e.g., water or methanol) during optimization. Gas-phase calculations often overstabilize intramolecular H-bonds that are solvent-exposed in reality.

  • Frequency Calculation: Confirm stationary points (no imaginary frequencies for minima; one for transition states).

Molecular Dynamics (MD) for Oligomers

For oligomers (

  • Force Field: Use GROMOS or CHARMM parameters modified for

    
    -peptides. Ensure the force field parameters for the tertiary amide nitrogen are updated to reflect the lower rotational barrier compared to secondary amides.
    
  • Sampling: Run Replica Exchange MD (REMD) to overcome the high energy barriers associated with amide bond rotation, ensuring the simulation doesn't get trapped in a local cis or trans minimum.

Phase 2: Solution-Phase NMR Spectroscopy

NMR is the definitive method for determining the cis/trans ratio (

The Challenge of N-Alkylation

In standard


N-alkylation removes the NH proton

Experimental Protocol: 2D-NMR Assignment

Sample Prep: Dissolve 2–5 mg of peptide in 600




Pulse Sequences:

  • 1H-1H TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 60–80 ms.

    • Purpose: Identify spin systems (the isolated network of protons within one amino acid residue).

  • 1H-1H ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Mixing Time:200–300 ms .

    • Critical Note: For mid-sized peptides (MW 500–2000 Da), the correlation time

      
       often leads to zero-crossing in the NOE. ROESY guarantees positive cross-peaks (opposite sign to diagonal) regardless of molecular weight.
      
  • 1H-13C HSQC: To resolve overlapping aliphatic signals, particularly the

    
     and 
    
    
    protons which are crucial for assignment.
Distinguishing Cis vs. Trans Amides

The geometry of the amide bond is determined by the spatial proximity of the N-alkyl group (usually methyl) to the

Interaction (NOE Cross-peak)Amide GeometryDistance (

)



Cis ~2.2 (Strong)



Trans ~2.9 (Medium)



Cis ~2.5–3.5 (Weak/Med)

Quantification: Integrate the distinct peaks for the cis and trans isomers (often chemically shifted by 0.1–0.5 ppm).

Phase 3: Circular Dichroism (CD) Spectroscopy

CD provides a rapid "fingerprint" of the global secondary structure. However, N-alkylation significantly alters standard

Data Interpretation[3]
  • Standard

    
    -peptide (14-helix):  Minimum at ~214 nm, Maximum at ~198 nm.
    
  • N-Alkylated Effect: The loss of H-bonds often destabilizes the 14-helix.

    • Poly-N-alkyl-

      
      -peptides: Often show a "ribbon" or Poly-Proline II (PPII) type signature, characterized by a strong minimum near 205 nm and weak positive ellipticity in the 220–230 nm region.
      
    • Mixed sequences: If N-alkylation is periodic (e.g., every 3rd residue), the helix signal will be attenuated but may persist.

Protocol:

  • Concentration: 0.1 mM to 0.5 mM.

  • Path Length: 1 mm quartz cuvette.

  • Solvent Scan: Compare TFE (helix promoting) vs. Water (destabilizing) to assess folding stability.

Phase 4: Integrated Workflow Visualization

The following diagram illustrates the decision matrix for characterizing these complex molecules.

ConformationalAnalysisStartTarget: N-Alkylated Beta-PeptideComp1. Computational Screening(DFT B3LYP / MD)Start->CompSynth2. Synthesis & Purification(>95% Purity)Comp->SynthDesign ValidationNMR3. Solution NMR (600+ MHz)(ROESY/TOCSY)Synth->NMRDecisionAmide Geometry?NMR->DecisionCisCis-Dominant(Ha(i)-Ha(i+1) NOE)Decision->CisStrong Ha-HaTransTrans-Dominant(Ha(i)-NMe(i+1) NOE)Decision->TransStrong Ha-NMeEquilCis/Trans Equilibrium(Split Peaks)Decision->EquilExchange PeaksCD4. CD Spectroscopy(Secondary Structure Fingerprint)Cis->CDTrans->CDEquil->CDXray5. X-Ray Crystallography(Solid State Confirmation)CD->XrayFinal Validation

Figure 1: Integrated workflow for the structural elucidation of N-alkylated

References

  • Waingeh, V. F., et al. (2015). "A Theoretical Study of

    
    -Amino Acid Conformational Energies and Solvent Effect." Open Journal of Physical Chemistry. Link
    
  • Seebach, D. & Matthews, J. L. (1997).[2] "

    
    -Peptides: a surprise at every turn." Chemical Communications. Link
    
  • Siodłak, D., et al. (2012).[3] "The Cis-Trans Isomerization of N-methyl-

    
    -dehydroamino Acids." Biopolymers.[4][5] Link
    
  • Umezawa, N., et al. (2002).[6] "Translocation of a

    
    -Peptide across Cell Membranes." Journal of the American Chemical Society. Link
    
  • Glättli, A., et al. (2002). "Circular dichroism spectra of

    
    -peptides: sensitivity to molecular structure and effects of motional averaging." European Biophysics Journal. Link
    

Troubleshooting & Optimization

overcoming low coupling efficiency of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deceptive Simplicity

You are likely encountering low yields (10–40%) when attempting to couple 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: 625120-81-2 or similar salts) to amines or alcohols.

While this molecule appears to be a simple


-amino acid, it presents a "perfect storm" of three chemical challenges that defeat standard peptide coupling protocols (like EDC/NHS or standard HATU cycles):
  • The Solubility Trap: As an HCl salt, it is insoluble in the non-polar solvents (DCM, Toluene) required for many lipid/hydrophobic couplings.

  • The "Internal Base" Effect: Upon neutralization, the tertiary amine behaves as a nucleophilic catalyst, potentially interfering with activated esters.

  • The Retro-Michael Elimination (Critical Failure Mode): Under basic conditions or elevated temperatures, the molecule undergoes elimination to form an acrylate and the free amine, permanently destroying your starting material.

This guide provides the protocols to bypass these failure modes.

Module 1: Diagnostic & Pre-Coupling Preparation

Before adding any coupling reagent, you must address the salt form. The HCl must be removed without triggering the Retro-Michael elimination.

Decision Matrix: Choose Your Strategy

Module 2: Troubleshooting Protocols

Protocol A: The "Cold-HATU" Method (For Amidation)

Best for: Coupling to amines where DMF/DMSO solubility is acceptable.

The Logic: Standard HATU protocols use excess DIEA (Diisopropylethylamine) at Room Temperature (RT). For this molecule, excess base at RT triggers elimination (acrylate formation). We must keep the reaction cold and base-controlled.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the amino acid HCl salt in dry DMF (Minimum volume).

  • Controlled Neutralization: Cool to 0°C (Ice bath). Add exactly 1.0 equiv of DIEA. Stir for 5 mins.

    • Why? This releases the free acid without excess base to drive elimination.

  • Activation: Add 1.1 equiv HATU . Stir at 0°C for 15 minutes.

    • Visual Check: The solution should turn yellow/orange but remain clear. If it turns dark brown/black, elimination is occurring—lower the temperature.

  • Coupling: Add your amine nucleophile (1.0–1.2 equiv) followed by a second portion of DIEA (1.5 equiv).

  • Reaction: Allow to warm to RT slowly. Monitor by LCMS. Do not heat above 30°C.

Protocol B: The Acid Chloride Method (For Lipids/Esters)

Best for: Sterically hindered alcohols or when the reaction must be done in DCM/Chloroform.

The Logic: Carbodiimides (EDC/DCC) are often too slow for sterically hindered tertiary amines, leading to N-acyl urea side products. The acid chloride is highly reactive and bypasses the need for prolonged exposure to base.

Step-by-Step:

  • Free Basing (Optional but Recommended):

    • Suspend the HCl salt in minimal water.

    • Add 1.0 equiv NaOH (cold).

    • Lyophilize immediately OR extract rapidly into DCM/Isopropanol (3:1) if possible. Note: The zwitterion is very polar; lyophilization is safer.

  • Chlorination:

    • Suspend the dry acid (or HCl salt) in dry DCM.

    • Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

    • Crucial: If using the HCl salt, the evolution of gas will be vigorous.

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum (keep <30°C).

  • Coupling:

    • Redissolve the crude acid chloride in dry DCM.

    • Add the alcohol/amine nucleophile and Pyridine (3.0 equiv) at 0°C.

    • Pyridine is a milder base than TEA/DIEA and reduces elimination risk.

Module 3: The "Hidden Killer" – Retro-Michael Elimination

If your mass spec shows a peak corresponding to [Nucleophile + 72 Da] (Acrylate adduct) or you see the mass of the free amine (Ethyl-methyl-amine), you are suffering from Retro-Michael elimination.

Mechanism of Failure

[1]

How to Prevent It:
  • Avoid Strong Bases: Use DIEA or Collidine instead of Triethylamine (TEA) or DBU.

  • Temperature Control: Never heat the activation step. Keep < 40°C during coupling.

  • Base Stoichiometry: If using the HCl salt, calculate base exactly: 1 eq to neutralize HCl + 1 eq for the reaction. Do not just "add excess base until pH 9."

Data Summary: Reagent Efficiency Comparison

Coupling ReagentSolventBaseYield (Amide)Yield (Ester)Risk of Elimination
EDC / NHS DCM/DMFTEALow (<30%)Very LowModerate
HATU DMFDIEAHigh (85%) Moderate (50%)High (if warm)
T3P (Propylphosphonic anhydride) EtOAc/DMFPyridineModerate (60%)LowLowest
Acid Chloride (Oxalyl Cl) DCMPyridineHigh (80%)High (75%) Moderate
Steglich (DCC/DMAP) DCMDMAPN/AModerate (45%)High (DMAP is basic)

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns black immediately after adding HATU. Why? A: This indicates rapid decomposition, likely due to the exotherm of neutralizing the HCl salt in the presence of HATU. Solution: Neutralize the salt at 0°C before adding HATU, or switch to T3P, which is more stable in acidic/neutral conditions.

Q2: Can I use T3P (Propylphosphonic anhydride) instead? A: Yes, and it is often safer. T3P works well in ethyl acetate and does not require pre-activation. However, T3P reactions are often slower for sterically hindered acids. If using T3P, use Pyridine (3-5 equiv) as the base/solvent co-mixture, as it suppresses elimination better than triethylamine.

Q3: I am trying to make a lipidoid for LNP (ester bond). EDC/DMAP isn't working. A: Esterification of


-amino acids is notoriously difficult with EDC because the "internal" tertiary amine deactivates the intermediate. Switch to the Acid Chloride method (Protocol B).  Alternatively, use DIC/DMAP  but add 1.0 eq of HOBt  to stabilize the active ester, preventing N-acyl urea formation.

Q4: How do I remove the unreacted amino acid during workup? A: The zwitterionic nature is your friend here.

  • Dilute reaction with Ethyl Acetate.

  • Wash with 5% Citric Acid (mildly acidic). The unreacted 3-[Ethyl(methyl)amino]propanoic acid will protonate, become water-soluble, and wash away.

  • Warning: Do not wash with strong base (1M NaOH), as this may hydrolyze your newly formed ester.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. (Context on Amino-Lipid Synthesis).

  • Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Organic Chemistry Series. (Mechanism of Retro-Michael Addition).

Sources

preventing side reactions with N-alkylated amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: N-Alkylated Amino Acids (N-Me-AA) & Peptidomimetics Ticket ID: #N-ME-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "N-Alkyl" Challenge

Welcome to the technical support hub for N-alkylated peptide synthesis. You are likely here because your standard SPPS protocols (Fmoc/tBu) are failing.

N-alkylated amino acids (e.g., N-methyl-Alanine, N-methyl-Phenylalanine) introduce two critical hurdles:

  • Steric Bulk: The methyl group creates a massive steric wall, preventing the incoming activated amino acid from attacking the amine.

  • Nucleophilicity Shift: While secondary amines are generally more nucleophilic than primary amines, in SPPS, the steric hindrance dominates, making acylation exponentially slower.

  • Side Reaction Susceptibility: The lack of an amide proton facilitates Diketopiperazine (DKP) formation and increases racemization risk via oxazolonium intermediates.

Below are the three most common "failure modes" reported by our users, with validated troubleshooting protocols.

Module 1: The "Impossible" Coupling (Low Yields)

User Complaint: "I am trying to couple Fmoc-Val-OH onto an N-Me-Ala-resin. After double coupling with HBTU/DIEA, the Kaiser test is still positive (or chloranil test is blue). Yield is <10%."

Root Cause: Standard reagents (HBTU/HCTU) generate OBt/OCt esters that are insufficiently reactive to overcome the steric barrier of the N-methyl group. The reaction kinetics are too slow, allowing the activated ester to hydrolyze or rearrange before coupling occurs.

The Solution: The "Power Coupling" Protocol

Switch to reagents that generate 7-azabenzotriazole (HOAt) esters or Oxyma esters. The nitrogen in the pyridine ring of HOAt provides anchiomeric assistance (neighboring group effect), boosting the reaction rate by ~10-100x compared to HOBt.

Recommended Reagents:

  • Gold Standard: HATU or PyAOP (Phosphonium salt, highly reactive).

  • Green/Safer Alternative: COMU (Superior solubility, non-explosive compared to benzotriazoles).

Protocol: High-Efficiency N-Alkyl Coupling
StepReagentConditionsMechanism/Notes
1. Swell DMF/DCM (1:[1]1)20 minEnsures resin accessibility.
2. Activation HATU (0.95 eq) + HOAt (0.95 eq)Dissolve in minimal DMF.Critical: Use slightly less coupling reagent than AA to prevent capping the amine with guanidinium species.
3. Base DIEA (2.0 eq)Add to AA/HATU mix.Pre-activate for exactly 30 seconds. Do not age longer (epimerization risk).
4. Coupling Activated Mix2-4 hours (Double Couple)Standard 45 min is insufficient.
5. Monitoring Chloranil Test Visual checkNote: Kaiser test does not work on secondary amines (N-Me). Use Chloranil or Bromophenol Blue.[2]

Pro-Tip: If HATU fails, use Triphosgene (BTC) to generate the amino acid chloride in situ. This is the "nuclear option" for sterics but requires strictly anhydrous conditions [1].

Module 2: The Vanishing Peptide (Diketopiperazine Formation)

User Complaint: "My mass spec shows the peptide is missing the first two amino acids. I see a large peak corresponding to the cyclic dipeptide."

Root Cause: Diketopiperazine (DKP) formation.[3][4][5] When the Fmoc group is removed from the second residue (the dipeptide stage), the N-terminal amine can curl back and attack the C-terminal ester linkage to the resin. This cleaves the dipeptide from the resin as a cyclic byproduct.[6]

  • Risk Factor: Extremely high if the C-terminal residue is Proline or N-Methylated.

  • Resin Factor: Merrifield and Wang resins have benzyl ester linkages that are good leaving groups, accelerating this crash-out.

Visualizing the Failure (DKP Mechanism)

DKP_Mechanism cluster_result Resulting Cleavage Resin Resin-Linker-C(O)- AA1 N(Me)-AA1 Resin->AA1 Ester Bond Truncated Hydroxymethyl-Resin (Dead) Resin->Truncated Loss of Peptide AA2 AA2-NH2 (Deprotected) AA1->AA2 Peptide Bond AA2->Resin Nucleophilic Attack (Backbiting) DKP Cyclic DKP (In Solution) AA2->DKP Cyclization

Caption: The N-terminal amine of the second residue attacks the resin ester linkage, releasing the cyclic DKP and terminating the synthesis.

The Solution: Steric Shielding

You must make the resin linkage too bulky for the amine to attack.

Protocol Adjustment:

  • Change Resin: Switch from Wang/Merrifield to 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? The massive trityl group creates a "steric umbrella" that protects the ester linkage from backbiting, but still allows acid cleavage later [2].

  • Alternative: Use Trityl Linkers in solution if 2-CTC is unavailable.

Module 3: The Mirror Image Trap (Racemization)

User Complaint: "I successfully coupled the N-methyl amino acid, but my HPLC shows a 50:50 split peak. I have lost my stereochemistry."

Root Cause: Base-Catalyzed Enolization . Activation of N-methyl amino acids lowers the pKa of the alpha-proton. Strong bases (like DIEA) or prolonged activation times can remove this proton, leading to a planar enolate that re-protonates randomly (D/L mix).

  • Aggravator: Using PyBOP/PyBrOP often requires more base, increasing this risk.

The Solution: Base Tuning

Replace the strong, hindered base (DIEA) with a weaker base that is sufficient to deprotonate the carboxylic acid but not the alpha-proton.

Protocol Adjustment:

  • Replace: DIEA (Diisopropylethylamine).[2]

  • Substitute With: TMP (2,4,6-Trimethylpyridine / Collidine) .

  • *Why? TMP is a weaker base (pKa ~7.4 vs DIEA ~10.5). It effectively neutralizes the generated acid during coupling without stripping the alpha-proton [3].

Comparison of Bases for N-Me-AA Coupling:

BasepKaRisk LevelRecommended Use
DIEA 10.5High Standard couplings only. Avoid with sensitive N-Me-AAs (e.g., N-Me-Cys, N-Me-His).
NMM 7.38Medium Better than DIEA, but can be sluggish.
TMP (Collidine) 7.43Low Best for N-Me-AA. Maintains chirality while allowing efficient activation.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: N-Alkyl Synthesis Issue Issue_Type What is the primary symptom? Start->Issue_Type Low_Yield Low Coupling Yield (Kaiser/Chloranil Fail) Issue_Type->Low_Yield Missing_Pep Peptide Missing/Truncated (Mass Spec) Issue_Type->Missing_Pep Wrong_Stereo Double Peaks/Racemization (HPLC) Issue_Type->Wrong_Stereo Try_HATU Are you using HATU/HOAt? Low_Yield->Try_HATU Resin_Check Is Resin Wang/Merrifield? Missing_Pep->Resin_Check Base_Check Using DIEA? Wrong_Stereo->Base_Check Switch_HATU Switch to HATU or COMU Double Couple @ 50°C Try_HATU->Switch_HATU No Check_BTC Use Triphosgene (BTC) (Acid Chloride Method) Try_HATU->Check_BTC Yes Switch_2CTC Switch to 2-Chlorotrityl (2-CTC) Resin Resin_Check->Switch_2CTC Yes Check_Cleavage Check Cleavage Cocktail (Avoid over-acidification) Resin_Check->Check_Cleavage No Switch_TMP Switch Base to Collidine (TMP) Base_Check->Switch_TMP Yes Temp_Check Lower Temp to 0°C for Activation Base_Check->Temp_Check No

Caption: Diagnostic workflow for identifying the correct intervention in N-alkylated peptide synthesis.

References

  • Comparison of Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Prevention of DKP: Teixidó, M., et al. (2005).[2] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 153–166. Link

  • Racemization Control: Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science, 12, 213–219. Link

  • COMU Reagent Utility: El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU. Chemistry – A European Journal, 15(37), 9404-9416. Link

Sources

Technical Support Center: Purification of Small, Polar Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Advanced Purification Support Center. This guide addresses the specific, high-friction challenges encountered when purifying small, polar, and zwitterionic amino acid derivatives. Unlike lipophilic drug candidates, these molecules defy standard C18 Reverse Phase (RP) logic, often resulting in void-volume elution, detection failures, and salt-contamination loops.

Module 1: Retention Challenges (The "Void Volume" Problem)

User Issue: "My amino acid derivative elutes in the dead time (void volume) on my C18 column, even with 100% aqueous mobile phase."

The Root Cause

Small amino acid derivatives (e.g., Glycine, Alanine, or Serine analogs) are highly polar and often zwitterionic. On a standard C18 column, the "hydrophobic foot" required for retention is absent. The compound prefers the aqueous mobile phase over the stationary phase, resulting in zero retention (


).
Troubleshooting Guide
Option A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the primary orthogonal method to RP. It uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[1]

  • Mechanism: A water-enriched layer forms on the surface of the polar stationary phase.[1][2] Your polar analyte partitions into this water layer.

  • The "Reverse" Gradient: Unlike RP, HILIC starts high in organic solvent (e.g., 95% Acetonitrile) and elutes by increasing water content.

HILIC Phase Selection Matrix:

Stationary PhaseBest For...[3][4]Notes
Zwitterionic (ZIC) General purpose, charged amino acidsExcellent for separating isomers; tolerates high salt.
Amide Glycopeptides, hydrogen-bonding targetsVery stable; good peak shape for amines.
Bare Silica Simple polar basesStrong cation exchange activity; slower equilibration.
Option B: Aqueous Normal Phase (ANP) / C18-Aq

If you must stay in the RP domain, standard C18 will dewet (collapse) in 100% water.

  • Solution: Use a "C18-Aq" or "Polar-Embedded" column designed to remain wetted in 100% aqueous buffer.

  • Limitation: This only works if your molecule has some hydrophobicity. For extremely polar targets (e.g., underivatized Glycine), this will still fail.

Visualizing the Decision Process

MethodSelection cluster_legend Key Start Compound Elutes in Void (C18) CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar Highly Polar (LogP < -1) CheckLogP->IsPolar Yes IsSemi Semi-Polar (LogP > -1) CheckLogP->IsSemi No HILIC Method: HILIC (Amide or ZIC phase) IsPolar->HILIC C18Aq Method: C18-Aq (100% Buffer Compatible) IsSemi->C18Aq IonPair Method: Ion-Pairing RP (Add HFBA or TFA) IsSemi->IonPair If tailing occurs Problem Problem Decision Decision Point Solution Solution

Caption: Decision tree for selecting a stationary phase based on analyte polarity.

Module 2: The "Invisible" Analyte (Detection Issues)

User Issue: "I know my compound is there (by Mass Spec), but I see nothing on the UV trace."

The Root Cause

Most amino acids (except Tryptophan, Tyrosine, Phenylalanine) lack a chromophore that absorbs UV light above 220 nm. Common RP solvents (Methanol) and additives (Formic Acid) absorb heavily at 200-210 nm, masking the signal.

Troubleshooting Guide
Protocol 1: Optimized Low-UV Detection

If you must use UV, you need to minimize background noise to see the peptide bond absorbance (210-214 nm).

  • Solvent: Switch from Methanol (UV cutoff ~205 nm) to Acetonitrile (UV cutoff ~190 nm).

  • Buffer: Use Phosphoric Acid (non-volatile) or TFA (volatile) instead of Formic Acid. Formic acid has high background absorbance at 210 nm.

  • Reference: Use a Diode Array Detector (DAD) and set a reference wavelength (e.g., 360 nm) to subtract gradient drift.

Protocol 2: Universal Detection (CAD/ELSD)

For preparative work, "Universal Detectors" are superior for non-chromophoric compounds.

FeatureELSD (Evaporative Light Scattering)CAD (Charged Aerosol Detection)
Principle Nebulize -> Evaporate -> Scatter LightNebulize -> Charge Transfer -> Electrometer
Sensitivity Moderate (High ng range)High (Low ng range)
Linearity Non-linear (Log-log)Linear (over 4 orders of magnitude)
Best For Routine Prep LCImpurity quantification & Analytical

Critical Requirement: You must use volatile buffers (Ammonium Formate/Acetate, TFA) with these detectors. Non-volatile salts (Phosphate, Sodium) will clog the nebulizer and destroy the detector.

Module 3: Ion Pairing (The "Nuclear Option")

User Issue: "HILIC isn't working, and I need to use Reverse Phase. How do I make it stick?"

The Scientific Logic

Ion Pairing Agents (IPAs) are amphiphilic molecules. The hydrophobic tail anchors into the C18 stationary phase, while the charged head group interacts with your amino acid derivative. This effectively creates a dynamic ion-exchange surface on the C18 column.

FAQ: Selecting the Right Agent

Q: Should I use TFA or HFBA?

  • TFA (Trifluoroacetic acid): The standard.[5] Good for peptides.[6] Adds moderate retention.[2] Warning: Strong ion suppression in MS (signal loss).

  • HFBA (Heptafluorobutyric acid): Has a longer fluorocarbon chain (C4 vs C2). Provides much stronger retention for hydrophilic bases than TFA.

  • TEA (Triethylamine): Used for acidic compounds.[7] Warning: Difficult to remove; can cause "ghost peaks" in future runs (memory effect).

Q: How do I remove the Ion Pairing Agent after purification? This is the biggest downside of IPC. The agent forms a salt with your product.[8]

  • Lyophilization: Repeat freeze-drying from 10 mM HCl (to exchange TFA for Chloride) or weak acetic acid.

  • Solid Phase Extraction (SPE): Use a mixed-mode cation exchange cartridge to bind the amino acid, wash away the TFA, and elute with Ammonia/Methanol.

Module 4: Desalting & Workup Strategies

User Issue: "I purified my compound using phosphate buffer, but now I have a white powder that is 90% salt."

The "Catch and Release" Protocol

For small, polar molecules, dialysis is impossible (the molecule will diffuse out). You must use chromatography to desalt.[9]

Method: Porous Graphitic Carbon (PGC/Hypercarb) Graphitized carbon retains polar compounds strongly via charge-induced dipoles, but does not retain inorganic salts.

  • Load: Dissolve salty fraction in 100% water. Load onto PGC cartridge.

  • Wash: Flush with 10-20 column volumes of 100% water. Salts elute here.

  • Elute: Switch to 50% ACN + 0.1% TFA (or Ammonia, depending on pH stability).

  • Result: Salt-free product ready for lyophilization.

Desalting Workflow Diagram

Desalting Input Salty Fraction (Product + Buffer) Method Select Method Input->Method Volatile Is Buffer Volatile? (e.g., Amm. Formate) Method->Volatile NonVolatile Is Buffer Non-Volatile? (e.g., Phosphate) Method->NonVolatile Lyo Direct Lyophilization Volatile->Lyo Carbon Carbon SPE (PGC) 1. Load Water 2. Elute Organic NonVolatile->Carbon Neutral/Zwitterion IEX Ion Exchange Bind & Wash NonVolatile->IEX Strong Charge

Caption: Workflow for removing salts from small polar molecules.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes.[7] Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Technical Guides. Link

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Technical Resources. Link

  • National Institutes of Health (NIH). (2025). Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns. PMC. Link

  • Waters Corporation. (2023). Comparing ELSD and CAD Performance on Polysorbate Quantification. Waters Application Notes. Link

Sources

strategies to avoid racemization of N-alkylated amino acids during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket Focus: Preventing Racemization of N-Alkylated Amino Acids (e.g., N-Methylation)

Diagnostic Overview: The Mechanistic Root Cause

User Query: "Why do my N-methylated amino acids racemize so much faster than standard residues?"

Technical Analysis: The primary driver of racemization in N-alkylated amino acids is the rapid formation of the 5(4H)-oxazolonium ion (also known as the azlactone).[1] Unlike standard amino acids, N-alkylated residues lack the amide proton (


) that typically stabilizes the peptide backbone via hydrogen bonding. Furthermore, the 

-alkyl group forces the peptide bond into a cis-conformation more frequently, which spatially positions the carbonyl oxygen perfectly for nucleophilic attack on the activated carboxylic acid.

Once the oxazolonium intermediate forms, the


-proton becomes highly acidic.[1] Weak bases present in the coupling mixture can easily abstract this proton, leading to a resonance-stabilized planar enolate. Reprotonation can occur from either face, resulting in a racemic mixture (L/D scrambling).
Visualization: The Oxazolonium Pathway

Figure 1: Mechanism of base-catalyzed racemization via oxazolonium formation in N-alkylated amino acids.

RacemizationMechanism cluster_legend Critical Risk Factor ActivatedAA Activated N-Alkyl AA (L-Isomer) Oxazolonium 5(4H)-Oxazolonium Ion (Chiral Intermediate) ActivatedAA->Oxazolonium Cyclization (Facilitated by N-Alkyl) Enolate Planar Enolate (Achiral) Oxazolonium->Enolate Base extracts alpha-proton RacemicMix Racemic Mixture (L- and D-Isomers) Enolate->RacemicMix Reprotonation (Non-stereoselective) Warning N-Alkylation lowers energy barrier for oxazolonium formation.

Strategic Reagent Selection

User Query: "I am using HBTU/DIPEA. Should I switch reagents?"

Recommendation: Yes. HBTU/DIPEA is generally insufficient for N-alkylated couplings due to the high risk of epimerization. You must switch to reagents that generate less basic leaving groups or offer faster kinetics to outcompete the racemization pathway.

The "Golden Standard" Reagents[2]
Reagent SystemRoleWhy it works for N-Alkyl AAs
COMU / Oxyma Pure Primary Choice Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive to HOBt/HOAt.[2] It creates an active ester that is highly reactive but less prone to oxazolonium formation.[3] COMU acts as a safer, more soluble, and efficient uronium salt.[2]
PyAOP / HOAt Difficult Couplings PyAOP (phosphonium salt) avoids the formation of guanidinium byproducts that can occur with HATU during slow reactions.[2] The 7-azabenzotriazole (HOAt) moiety provides anchiomeric assistance (neighboring group effect) via the pyridine nitrogen, accelerating coupling significantly.
Triphosgene / Collidine Specialized Generates acid chlorides in situ.[4] While acid chlorides are highly reactive, this method (when used with Collidine) avoids the slow activation steps where racemization often initiates.
Decision Logic for Reagents

Figure 2: Reagent selection decision tree based on coupling difficulty.

ReagentSelection Start Start: N-Alkyl AA Coupling IsCyclization Is this a Cyclization? Start->IsCyclization StandardCoupling Standard Stepwise SPPS Start->StandardCoupling PyAOP Use PyAOP / HOAt / Collidine (Phosphonium prevents capping) IsCyclization->PyAOP Yes CheckResidue Is the N-Alkyl AA Cys or His? StandardCoupling->CheckResidue COMU Use COMU / Oxyma / Collidine (Best balance of racemization suppression) CheckResidue->COMU No (Standard N-Me-AA) DIC Use DIC / Oxyma Pure (Neutral activation, slower but safer) CheckResidue->DIC Yes (High Risk)

The "Collidine Rule": Base Management

User Query: "Can I just use less DIPEA?"

Critical Directive: Avoid DIPEA (Diisopropylethylamine) if possible. DIPEA is a relatively strong base (


). In the coupling of N-alkylated amino acids, DIPEA is strong enough to abstract the 

-proton from the activated ester, driving the racemization mechanism shown in Figure 1.

The Solution: 2,4,6-Trimethylpyridine (TMP / sym-Collidine)

  • Why: Collidine is a weaker base (

    
    ) and is sterically hindered.
    
  • Mechanism: It is basic enough to neutralize the acid generated during activation (driving the formation of the active ester) but not basic enough to efficiently deprotonate the

    
    -carbon of the activated amino acid.
    
  • Protocol: Replace DIPEA with Collidine (TMP) in a 1:1 or 2:1 ratio relative to the coupling reagent when using COMU, HATU, or PyAOP.

Optimized Experimental Protocol

Workflow: Coupling an Fmoc-N-Me-Xaa-OH (Activated Species) to a Resin-bound Amine.

Reagents:

  • AA: Fmoc-N-Me-Xaa-OH (3.0 eq)

  • Activator: COMU (3.0 eq)

  • Additive: Oxyma Pure (3.0 eq)

  • Base: TMP (Collidine) (3.0 - 6.0 eq)

  • Solvent: DMF (or NMP for better solubility)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Amino Acid, COMU, and Oxyma Pure in the minimum amount of DMF.

  • Pre-Activation (CRITICAL): Add Collidine to the mixture.

    • Timing: Allow to activate for exactly 30 seconds to 1 minute .

    • Warning: Do not pre-activate for >5 minutes. The active ester of N-alkyl amino acids is less stable; prolonged pre-activation increases oxazolonium formation before the nucleophile is even introduced.

  • Addition: Add the activated mixture immediately to the resin-bound peptide.

  • Coupling Time: Allow to react for 1–2 hours.

    • Note: N-alkyl couplings are slower due to steric hindrance, but extending beyond 2 hours yields diminishing returns and increases racemization risk.

  • Re-coupling (Double Coupling): If the Kaiser test (or Chloranil test for secondary amines) is positive, drain and repeat the step with fresh reagents. Do not just "add more base."

Troubleshooting FAQ

Q: I am seeing 15-20% D-isomer in my final product. What is the first thing I should change? A: Switch your base from DIPEA/NMM to Collidine (TMP) . This single change often reduces racemization from >10% to <1% by removing the driving force for


-proton abstraction.

Q: My coupling yield is low, but I'm afraid to use stronger reagents because of racemization. A: Use PyAOP with Oxyma Pure . PyAOP is more reactive than HATU but, when used with Oxyma and Collidine, maintains stereochemical integrity better than HBTU/DIPEA. Alternatively, perform a "double couple": first pass with DIC/Oxyma (safe), second pass with COMU/Collidine (strong).

Q: Can I use microwave synthesis for N-methylated amino acids? A: Proceed with extreme caution. High temperature (


C) dramatically accelerates the oxazolonium formation. If you must use microwave heating to overcome steric hindrance, limit the temperature to 50^\circ C maximum  and use COMU/Oxyma/Collidine .

Q: I am coupling to an N-methylated amino acid (the N-Me is on the resin), and the next amino acid is racemizing. Why? A: This is a different issue. The N-methyl group on the resin creates massive steric hindrance. The incoming activated amino acid sits in solution waiting to react. The longer it waits, the more likely it is to racemize.

  • Fix: Use highly reactive reagents (HATU or PyAOP) to speed up the nucleophilic attack.

  • Fix: Use Oxyma Pure as an additive, which stabilizes the active ester better than HOBt.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Context: Defines COMU and Oxyma Pure as superior alternatives to benzotriazole-based reagents for racemiz
  • Steinauer, R., et al. (1989). Racemization of N-methylamino acid residues during peptide synthesis. Biopolymers.[5]

    • Context: Establishes the oxazolonium mechanism and the high susceptibility of N-methyl amino acids.
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

    • Context: Introduction of Phosphonium reagents (PyBOP/PyAOP) which are critical for difficult N-alkyl couplings.
  • Luxembourg Bio Technologies. Oxyma Pure Technical Guide.

    • Context: Comparative data on racemization rates of Oxyma vs HOBt/HOAt.[3][2]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

    • Context: Reviews strategies for synthesizing N-methylated peptides, including the use of specific bases like Collidine to prevent racemiz

Sources

improving yield in the synthesis of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Resource , designed for researchers encountering yield or purity bottlenecks in the synthesis of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride .

Ticket ID: YIELD-OPT-3EMA Status: Open Subject: Optimizing Yield & Crystallization of N-Ethyl-N-Methyl-β-Alanine HCl

Executive Summary: The "Yield Killers"

The synthesis of 3-[Ethyl(methyl)amino]propanoic acid is deceptively simple. It typically involves the Michael addition of N-ethylmethylamine to acrylic acid. However, users frequently report yields <40% or "oiling out" during salt formation.

The three primary yield killers are:

  • The Retro-Michael Equilibrium: The reaction is reversible. High temperatures drive the equilibrium back to the starting materials.

  • Zwitterionic Solubility: The free acid is a zwitterion with high water solubility, making extraction with organic solvents (DCM, EtOAc) nearly impossible, leading to massive loss during workup.

  • Hygroscopic Salt Formation: The hydrochloride salt is extremely hygroscopic. If water is present during crystallization, it forms an intractable oil rather than a solid.

Optimized Protocol (High-Yield Workflow)

Do not use standard aqueous workups. This protocol utilizes a "Concentration-Driven" approach to maximize conversion and facilitate precipitation.

Phase A: The Michael Addition (Kinetic Control)

Reaction:



ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 equiv Acrylic Acid : 1.2 equiv Amine Excess amine drives the equilibrium forward. The amine is volatile and easier to remove than acrylic acid polymers.
Solvent Neat (Solvent-Free) or minimal TolueneSolvent-free conditions maximize concentration, favoring the product (

). Water must be avoided to prevent difficult drying later.
Temperature 40–50°C High heat (>80°C) promotes polymerization of acrylic acid and the retro-Michael reaction.
Inhibitor MEHQ (50-100 ppm)Prevents radical polymerization of the acrylic acid.

Step-by-Step:

  • Charge a flask with Acrylic Acid (stabilized with MEHQ) and a magnetic stir bar.

  • Cool to 0°C (ice bath). The reaction is exothermic.

  • Add N-Ethylmethylamine dropwise. Critical: Maintain internal temp <20°C during addition to prevent thermal runaway.

  • Once addition is complete, warm to 40°C and stir for 4–6 hours.

  • Monitoring: Check via NMR or TLC (ninhydrin stain). Disappearance of alkene protons (5.8–6.4 ppm) indicates conversion.

  • Stripping: Apply high vacuum (1–5 mbar) at 40°C to remove the excess unreacted amine. Do not exceed 50°C.

Phase B: Salt Formation & Isolation (The Critical Step)

Most yield is lost here. We avoid water entirely.

  • Dissolve the crude oil (free amino acid) in Dry Isopropanol (IPA) (approx. 3 mL per gram of product).

  • Cool to 0°C.

  • Add TMSCl (Trimethylsilyl chloride) dropwise (1.1 equiv) OR 4M HCl in Dioxane.

    • Why TMSCl? It reacts with trace water and the alcohol solvent to generate anhydrous HCl in situ and silyl esters that hydrolyze to the acid salt, ensuring a dry environment.

  • Stir for 1 hour. The product should begin to nucleate.

  • Precipitation: Slowly add Anhydrous Acetone or Diethyl Ether (Antisolvent) until the solution turns cloudy.

  • Store at -20°C overnight. Filter the white crystalline solid under nitrogen (to prevent moisture absorption).

Troubleshooting Logic (Q&A)

Q1: "My product is a viscous yellow oil that won't crystallize. What happened?"

Diagnosis: Water contamination or excess acrylic acid oligomers. Fix:

  • The "Trituration" Rescue: Decant the supernatant. Add fresh anhydrous diethyl ether or acetone to the oil. Scratch the flask walls vigorously with a glass rod. Sonicate for 20 minutes. This often induces crystallization.[1]

  • The Azeotrope: Dissolve the oil in ethanol/toluene (1:1) and rotary evaporate to dryness (repeat 3x). This removes trapped water.[2] Then retry crystallization with IPA/Acetone.

Q2: "I used an aqueous workup and my yield is 10%."

Diagnosis: Product loss to the aqueous phase. Explanation: The target molecule is a beta-amino acid.[3][4][5] At neutral/acidic pH, it is highly polar and stays in water. It does not extract well into DCM or Ethyl Acetate. Fix: Abandon aqueous extraction. Use the neat reaction method described above. If you must recover from water, use Ion Exchange Chromatography (Dowex 50W, elute with dilute NH4OH), then strip and convert to salt.

Q3: "NMR shows double bond peaks (5.8-6.4 ppm) even after 24 hours."

Diagnosis: Retro-Michael reaction or insufficient amine. Fix:

  • Ensure you are using a secondary amine excess (1.2 to 1.5 equiv).

  • Lower the temperature.[2][6][7] If you are refluxing in ethanol, stop. Run the reaction neat at 40°C. Thermodynamics favors the product at lower temperatures; kinetics favors it at higher temperatures. 40°C is the "Goldilocks" zone.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision pathways for synthesis and purification.

SynthesisWorkflow Start Start: Reactants (Acrylic Acid + N-Ethylmethylamine) Reaction Michael Addition (Neat, 40°C, 4-6h) Start->Reaction Cool to 0°C Check Check Conversion (NMR/TLC) Reaction->Check Check->Reaction Incomplete (Add more amine) Strip Vacuum Strip (Remove Excess Amine) Check->Strip Conversion >95% SaltForm Salt Formation (IPA + TMSCl/HCl) Strip->SaltForm Dissolve in IPA Cryst Crystallization (Add Acetone/Ether) SaltForm->Cryst Oil Issue: Product Oils Out Cryst->Oil Wet Solvents? Final Final Product: White Hygroscopic Solid Cryst->Final Precipitate Forms Rescue Rescue: Azeotrope Dry & Triturate Oil->Rescue Rescue->Cryst

Caption: Decision tree for the synthesis of 3-[Ethyl(methyl)amino]propanoic acid HCl, highlighting the critical loop for handling "oiling out" events.

Physical Data & Benchmarks

PropertyValue / ObservationNote
Appearance White crystalline solidTurns to oil if exposed to air (hygroscopic).
Melting Point ~130–140°C (Decomp)Broad range typical for hygroscopic salts.
Solubility Water (High), MeOH (High), Acetone (Low)Use Acetone/Ether to crash out the salt.
1H NMR (D2O)

2.8 (s, 3H, N-Me), 3.2 (q, 2H), 3.4 (t, 2H), 2.9 (t, 2H)
Shift depends on pH/Salt form.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

    • Cited for: Thermodynamics of Michael addition and reversibility issues.
  • Cabral, S., et al. (2009).
  • Org. Synth. Coll. Vol. 3 (1955). "

    
    -Alanine." p. 34. Link
    
    • Cited for: General handling of beta-amino acid salts and solubility profiles.
  • Brook, M. A. (2000).[8] Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.

    • Cited for: Mechanism of TMSCl as a dehydr

Sources

dealing with hygroscopicity of amino acid hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assistance Center: Amino Acid Hydrochloride Salts Subject: Mitigation Strategies for Hygroscopicity & Deliquescence

Introduction: The Thermodynamics of "Wet" Salts

Welcome to the technical support hub. If you are here, you likely have a container of L-Arginine HCl or L-Histidine HCl that has transformed from a free-flowing powder into a sticky, unmanageable solid or a liquid puddle.

The Root Cause: Amino acid hydrochloride salts are inherently prone to hygroscopicity (absorbing moisture) and deliquescence (dissolving in absorbed moisture). This occurs because the formation of the salt lowers the Critical Relative Humidity (CRH) of the material.

  • Mechanism: The crystal lattice energy of the salt is often lower than the hydration energy required to solvate the ions. When ambient humidity exceeds the CRH, the crystal lattice breaks down, and the solid absorbs water to form a saturated solution [1].

  • The HCl Factor: The chloride counter-ion is small and has a high charge density, creating a strong driving force for hydration compared to the zwitterionic free base forms, which are often internally stabilized and less hygroscopic [2].

Module 1: Handling & Weighing Protocols

Issue: “I cannot weigh the sample accurately because the mass keeps increasing on the balance, and the powder clumps on the spatula.”

Technical Insight: Weighing hygroscopic salts in an open environment creates a dynamic error. As the sample absorbs water, the mass reading drifts upward. Furthermore, static charge on plastic spatulas exacerbates clumping by increasing the surface area exposed to moist air.

Protocol A: The "Zero-Drift" Weighing Workflow

Prerequisites: Anti-static gun, glass weighing boat (not plastic), desiccator.

  • Environment Check: Ensure ambient relative humidity (RH) is <40%. If >40%, use a glove box or a localized dry-nitrogen purge box.

  • Equilibration: Bring the reagent container to room temperature before opening to prevent condensation on cold crystals.

  • The "Difference" Method (Mandatory for High Precision):

    • Do not tare the weigh boat and add powder.

    • Instead, place the capped reagent bottle on the balance. Tare.

    • Remove the bottle, extract the approximate amount, and recap immediately.

    • Place the bottle back on the balance. The negative mass displayed is the exact amount removed.

    • Why? This minimizes the exposure time of the bulk stock to atmospheric moisture.

  • Dissolution: Drop the weighed solid immediately into the solvent. Do not let it sit on the weigh boat.

Visual Troubleshooting: Weighing Decision Tree

WeighingLogic Start Start: Weighing HCl Salt CheckRH Check Lab Humidity (RH) Start->CheckRH IsHigh Is RH > 45%? CheckRH->IsHigh Yes Yes IsHigh->Yes No No IsHigh->No GloveBox USE GLOVE BOX (N2 Atmosphere) Method Execute 'Difference' Weighing Method GloveBox->Method Benchtop Proceed on Benchtop with precautions Static Is Powder Clumping? Benchtop->Static Static->Yes Static->No Zerostat Apply Anti-Static Gun Use Glass Boat Zerostat->Method Yes->GloveBox Yes->Zerostat No->Benchtop No->Method

Figure 1: Decision logic for weighing hygroscopic amino acid salts to minimize mass error.

Module 2: Storage & Stability

Issue: “My stock bottle has turned into a hard brick.”

Technical Insight: Once the Critical Relative Humidity is exceeded, water adsorbs onto the crystal surface. If the temperature drops, this water can dissolve the surface and then recrystallize as "bridges" between particles, causing caking (sintering).

Comparative Data: Storage Efficiency

Storage MethodProtection LevelRisk FactorRecommended For
Original Plastic Bottle LowMoisture permeates HDPE over months.Short-term use (<1 month).
Parafilm over Cap MediumParafilm is permeable to water vapor over time.Medium-term (1-3 months).
Vacuum Desiccator (P₂O₅) HighBest chemical drying. Risk of powder scattering if vented too fast.Long-term storage.[1]
Glass Vial + Teflon Liner Very HighGlass is impermeable; Teflon seals tightly.Gold Standard for small aliquots.

Corrective Action for "Bricked" Material:

  • Do NOT chip at it with a metal spatula (risk of glass breakage or contamination).

  • Protocol: Place the open bottle in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) or active Silica Gel for 48 hours. The lattice may release the water, returning the material to a powder form, though the crystal size distribution will change.

Module 3: Synthesis & Chemical Processing

Issue: “The water in the salt is interfering with my coupling reaction (e.g., EDC/NHS or peptide synthesis).”

Technical Insight: Amino acid HCl salts often contain bound water (hydrates) or adsorbed water. In water-sensitive reactions (like isocyanate coupling or acid chloride formation), this water hydrolyzes the reagent.

Protocol B: Azeotropic Drying (The "Chemical Dry")

Use this when vacuum drying is insufficient.

  • Suspend: Suspend the amino acid HCl salt in Toluene or Benzene (if safety permits) or Cyclohexane .

  • Reflux: Attach a Dean-Stark trap.

  • Distill: Heat to reflux. Water will co-distill with the solvent (azeotrope) and collect in the trap.

  • Filter: Once the distillate is clear, filter the solid rapidly under an inert atmosphere (Schlenk line).

  • Result: Anhydrous crystalline salt ready for sensitive coupling.

Protocol C: Free Basing (Removing the HCl)

Use this if the HCl counter-ion itself is the problem. Reference Method: Ion Exchange or Epoxide Treatment [3, 4].

  • Dissolution: Dissolve the amino acid HCl salt in absolute ethanol.

  • Scavenging: Add Propylene Oxide (excess).

    • Mechanism:[2][3] Propylene oxide acts as an acid scavenger, reacting with HCl to form chloropropanol, which is volatile.

    • Reaction:

      
      
      
  • Precipitation: The free amino acid (zwitterion) is often less soluble in ethanol than the HCl salt and will precipitate out.

  • Filtration: Filter and dry.

Module 4: Salt Selection Strategy

Issue: “This material is impossible to handle. Can I use a different salt?”

Technical Insight: If the HCl salt is operationally unviable, you must engineer the crystal lattice. Changing the counter-ion changes the lattice energy and the CRH.

Salt Selection Workflow:

SaltSelection Problem HCl Salt Unstable Analysis Analyze pKa & CRH Problem->Analysis OptionA Switch to Tosylate/Mesylate (Often less hygroscopic) Analysis->OptionA If organic sol. needed OptionB Switch to Free Base (Check solubility) Analysis->OptionB If aq. sol. ok OptionC Lyophilize Formulation (Amorphous solid) Analysis->OptionC If drug product

Figure 2: Strategic alternatives to Hydrochloride salts.

  • Tosylates (p-Toluenesulfonates): Often crystalline and non-hygroscopic due to the large, hydrophobic counter-ion packing well in the lattice.

  • Fumarates/Maleates: Common in drug development to increase CRH [5].

References

  • Vertex AI Search (ACS Omega). Hygroscopicity of KRM-II-81·HCl. Available at: [Link]

  • Chan, M. N., et al. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids. Environmental Science & Technology.[4] Available at: [Link]

  • US Patent 2404503A.Preparation of amino acids from their salts. Google Patents.
  • ResearchGate. Mechanisms for Improved Hygroscopicity of L-Arginine Valproate. Available at: [Link]

Sources

optimizing reaction conditions for sterically hindered N-alkylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered N-Alkylated Amino Acids

Introduction: The Steric Challenge

N-alkylated amino acids (e.g.,


-Me-Val, 

-Me-Ala, Peptoids) are critical tools in drug discovery for improving proteolytic stability and membrane permeability. However, the introduction of an alkyl group on the backbone nitrogen creates two primary chemical hurdles:
  • Nucleophilic degradation: The secondary amine is less nucleophilic due to steric bulk, making subsequent peptide coupling difficult.

  • Steric clash: The alkyl group obstructs the approach of activated electrophiles.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard SPPS (Solid Phase Peptide Synthesis) conditions.

Module 1: Upstream Synthesis of N-Alkylated Building Blocks

Before coupling, you must synthesize the building block. Direct alkylation of amines often leads to over-alkylation (quaternary ammonium salts). We recommend two superior pathways: Reductive Amination (for general use) and Fukuyama Synthesis (for high-purity/complex targets).

Protocol A: Reductive Amination (The TFE Method)

Best for: Rapid synthesis of N-methyl amino acids. Key Insight: The use of 2,2,2-Trifluoroethanol (TFE) as a solvent significantly accelerates imine formation and stabilizes the transition state, often requiring no acid catalyst [1].

Reagents:

  • Amino acid ester (HCl salt)

  • Paraformaldehyde (for methylation) or Alkyl Aldehyde

  • NaBH(OAc)₃ (Sodium triacetoxyborohydride)

  • Solvent: TFE (Trifluoroethanol) or DCE (Dichloroethane)

Step-by-Step:

  • Imine Formation: Dissolve the amino acid ester (1.0 equiv) and aldehyde (1.2–1.5 equiv) in TFE.

    • Tip: If using DCE, add 1.0 equiv of DIEA to neutralize the HCl salt. In TFE, the acidity of the solvent aids the reaction.

  • Reduction: Add NaBH(OAc)₃ (1.5–2.0 equiv) in portions over 30 minutes.

    • Why: NaBH(OAc)₃ is milder than NaBH₄ and will not reduce the aldehyde/ketone before it forms the imine.

  • Quench: Stir for 2–4 hours. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The secondary amine product is usually pure enough for coupling without chromatography.

Protocol B: Fukuyama Amine Synthesis (Nosyl Strategy)

Best for: Preventing over-alkylation and introducing bulky alkyl groups. Mechanism: Uses the electron-withdrawing


-nitrobenzenesulfonyl (oNBS/Nosyl) group to acidify the N-H proton, allowing mono-alkylation via Mitsunobu or alkyl halides [2].

Step-by-Step:

  • Protection: React amino acid ester with

    
    -NBS-Cl and Collidine.
    
  • Alkylation:

    • Route A (Halides):

      
      -NBS-AA-OR + Alkyl Halide + K₂CO₃ in DMF.
      
    • Route B (Mitsunobu):

      
      -NBS-AA-OR + Alcohol + PPh₃ + DIAD.
      
  • Deprotection: Treat with Thiophenol (PhSH) and DBU in DMF to remove the Nosyl group.

    • Safety Note: Thiophenol is toxic and malodorous; handle in a fume hood.

Module 2: Peptide Coupling (The Downstream Bottleneck)

Coupling onto an N-alkylated residue is the most failure-prone step in SPPS. The secondary amine is sterically shielded.

Critical Decision: Coupling Reagent Selection
ReagentClassReactivityRacemization RiskRecommendation
HATU Uronium (HOAt)HighLowGold Standard. The pyridine nitrogen provides anchiomeric assistance (neighboring group effect).
COMU Uronium (Oxyma)HighVery LowBest Alternative. Safer than HATU (non-explosive leaving group), often higher yields [3].
PyAOP PhosphoniumVery HighLowUse if HATU/COMU fails. Phosphonium salts are more reactive for N-methylated amines.
Acid Fluorides HalideExtremeModerateLast Resort. For extremely hindered systems (e.g., Aib-Aib coupling) [4].
Optimized Coupling Protocol (On-Resin)

Standard reagents (HBTU/DIC) will fail. Use this "Power Protocol":

  • Pre-activation: Dissolve Fmoc-AA-OH (5.0 equiv) and COMU (5.0 equiv) in DMF.

  • Base Addition: Add TMP (2,4,6-Trimethylpyridine/Collidine) (10.0 equiv).

    • Why Collidine? It is a weaker, more sterically hindered base than DIPEA. It minimizes proton abstraction from the

      
      -carbon, significantly reducing racemization (epimerization) [5].
      
  • Coupling: Add to resin. Reaction time: 2 hours to overnight.

  • Temperature: Heat to 50°C–75°C (Microwave or conventional heating).

    • Warning: Do not exceed 50°C for Cysteine or Histidine to avoid racemization.

  • Double Coupling: Drain and repeat the step with fresh reagents.

Module 3: Troubleshooting & FAQs

Issue 1: The "Diketopiperazine (DKP) Trap"

Symptom: Loss of peptide mass (-2 AA) after Fmoc deprotection of the 2nd residue. Cause: When the N-terminal is deprotected, the free amine attacks the antecedent carbonyl ester (the resin linkage), cleaving the dipeptide as a cyclic DKP byproduct [6]. This is accelerated by Proline and N-alkyl amino acids which favor the cis-amide conformation.[1]

Visualizing the Failure Mode:

DKP_Mechanism cluster_0 Step 1: Fmoc Removal cluster_1 Step 2: Cyclization (DKP Formation) cluster_2 Result Deprotection Fmoc Removal (Piperidine) FreeAmine Free N-Terminal Amine (Nucleophile) Deprotection->FreeAmine Attack Backbiting Attack on Resin Linker FreeAmine->Attack Conformational Twist (Cis-amide favored) Cleavage Cleavage from Resin Attack->Cleavage DKP_Product Cyclic Diketopiperazine (Byproduct) Cleavage->DKP_Product Loss Loss of Peptide Chain Cleavage->Loss

Caption: Mechanism of Diketopiperazine (DKP) formation leading to premature chain termination.

The Fix:

  • Short Deprotection: Use 20% Piperidine for 2 x 3 mins (instead of 2 x 10 mins).

  • Bulky Resins: Use 2-CTC (2-Chlorotrityl Chloride) resin . The steric bulk of the trityl linker prevents the "backbiting" attack.

  • Alternative Base: Use DBU/Piperazine mixtures, which are faster but less prone to promoting DKP than pure piperidine in some contexts [7].

Issue 2: Incomplete Coupling (Deletions)

Symptom: Des-sequence impurities in LCMS. Solution:

  • Switch Solvent: Use a binary mixture of DMF/DMSO (9:1) . DMSO disrupts the "beta-sheet" aggregation that N-alkyl peptides are prone to.

  • Use Acid Fluorides: Convert your amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). These are small, highly reactive electrophiles that can penetrate the steric shield.

Issue 3: Epimerization (Loss of Chirality)

Symptom: Double peaks in HPLC with identical mass. Solution:

  • Replace DIPEA with Collidine or DIEA (strictly 1.0 equiv relative to AA).

  • Use Oxyma Pure as an additive.[2] Its acidity (pKa ~4.6) suppresses oxazolone formation (the pathway to racemization).

Summary of Optimization Workflow

Workflow Start Start: N-Alkylated Peptide Synthesis Decision1 Is the N-alkyl AA available? Start->Decision1 Synth_Path Synthesis Required Decision1->Synth_Path No Coupling_Prep Coupling Strategy Decision1->Coupling_Prep Yes Synth_Method Use Reductive Amination (TFE) OR Fukuyama (Nosyl) Synth_Path->Synth_Method Synth_Method->Coupling_Prep Reagent_Choice Select COMU or HATU + Collidine (Base) Coupling_Prep->Reagent_Choice DKP_Check Is the next residue Proline or N-Alkyl? Reagent_Choice->DKP_Check DKP_Fix Use 2-CTC Resin Short Deprotection Times DKP_Check->DKP_Fix Yes (Risk High) Standard_Cycle Proceed with Coupling (50°C - 75°C) DKP_Check->Standard_Cycle No DKP_Fix->Standard_Cycle

Caption: Decision matrix for synthesizing and coupling sterically hindered N-alkyl amino acids.

References

  • Reductive Amination in TFE: Taibakhsh, M., et al. (2011).[3] "A simple and convenient procedure for the reductive alkylation of primary and secondary amines...". Synthesis. Link

  • Fukuyama Synthesis: Yang, L., & Chiu, K. (1997). "Solid phase synthesis of Fmoc N-methyl amino acids: Application of the Fukuyama amine synthesis". Tetrahedron Letters. Link

  • COMU vs HATU: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

  • Acid Fluorides: Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides". Journal of Organic Chemistry. Link

  • Racemization Control: Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice". Journal of Organic Chemistry. Link

  • DKP Formation: Gilon, C., et al. (2003). "Backbone cyclization of peptides". Biopolymers.[4] Link

  • DKP Suppression: Alsina, J., et al. (2000). "Solid-Phase Synthesis of C-Terminal Prolyl Peptides". Journal of the American Chemical Society. Link

Sources

method refinement for the analysis of N-alkylated beta-amino acids by LC-MS

Technical Support Center: Method Refinement for N-Alkylated -Amino Acids

Role: Senior Application Scientist Status: Active System: LC-MS Method Development Support

Introduction: The Analytical Challenge

Analyzing N-alkylated





  • Retention Failure: The polar zwitterionic nature leads to elution in the void volume on standard C18 columns.

  • Isobaric Complexity:

    
    -isomers often co-elute with 
    
    
    -isomers, and N-alkylation adds regioisomer possibilities.
  • Chiral Resolution: Enantiomeric separation is critical for biological activity but difficult without derivatization.

This guide moves beyond generic protocols to provide a causal, mechanism-based approach to method refinement.

Module 1: Chromatographic Separation (The "Front End")

Core Directive: Stop trying to force standard C18 to work for underivatized polar analytes. You must choose between HILIC (for direct analysis) or Derivatization (for chiral/retention).

Troubleshooting Guide: Separation & Peak Shape
SymptomProbable CauseTechnical Refinement
Elution in Void Volume (

)
Analyte is too polar for C18 retention.Switch to HILIC: Use an Amide or Zwitterionic phase. The water layer on the silica surface retains the polar amino acid.
Severe Peak Tailing Secondary amine interaction with residual silanols on the column stationary phase.Mobile Phase pH: Lower pH to < 2.5 using Formic Acid (0.1%) or DFA (Difluoroacetic acid). This protonates silanols (

), reducing ionic interaction with the amine.
Retention Time Drift HILIC equilibration issues.Equilibration Protocol: HILIC requires longer equilibration than RP. Ensure at least 20 column volumes of initial mobile phase between runs.
Split Peaks Solvent mismatch (Injection solvent stronger than mobile phase).Sample Diluent: In HILIC, the sample must be in high organic (e.g., 90% ACN). Injecting aqueous samples destroys the partition layer at the column head.
Decision Logic: Column Selection

The following workflow illustrates the decision process for selecting the correct stationary phase based on your specific analytical needs (Chiral vs. Achiral).

MethodSelectionStartStart: N-Alkylated Beta-Amino Acid AnalysisQ1Is Chiral Separation Required?Start->Q1AchiralAchiral / Quantitation OnlyQ1->AchiralNoChiralChiral / Enantiomer SeparationQ1->ChiralYesHILICMethod A: HILIC Mode(Amide/Zwitterionic Column)Achiral->HILICMP_HILICMobile Phase:ACN / 10mM NH4 Formate (pH 3.0)HILIC->MP_HILICDerivMethod B: Derivatization(Marfey's Reagent / FDAA)Chiral->DerivRP_C18Reversed Phase LC(C18 Core-Shell Column)Deriv->RP_C18Forms HydrophobicDiastereomers

Caption: Decision matrix for selecting HILIC (direct analysis) vs. Derivatization (chiral analysis).

Module 2: Mass Spectrometry & Detection (The "Back End")

Core Directive: N-alkylation stabilizes the carbocation. You must optimize for specific fragmentation pathways that differ from primary amines.

Fragmentation Mechanics

In ESI+ mode, N-alkylated


  • Primary Loss: Unlike

    
    -amino acids which readily lose 
    
    
    (-17 Da), N-alkylated species often favor the loss of the carboxylic acid moiety (
    
    
    , -46 Da) or the N-alkyl group depending on the chain length.
  • Diagnostic Ions: Look for the immonium ion equivalent. For an N-methyl

    
    -amino acid, the cleavage often results in a stabilized cation at the nitrogen.
    
MS Optimization Table
ParameterSettingMechanistic Rationale
Ionization Mode ESI PositiveN-alkyl group increases proton affinity, making ESI+ highly sensitive.
Cone Voltage Low-Medium (15-30V)Prevent in-source fragmentation. N-alkylated species can be labile.
Desolvation Temp 350°C - 500°CHigh temps required if using HILIC (high aqueous content at elution isn't an issue, but buffer salts need desolvation).
MRM Transition

Loss of formic acid (

) is a common, stable transition for

-amino acids.
Module 3: Experimental Protocol (Chiral Resolution)

Context: Direct chiral separation of N-alkylated

Marfey's Reagent (FDAA)

Protocol: Marfey's Derivatization for N-Alkylated Species Note: N-alkylated amino acids are secondary amines. They react slower than primary amines due to steric hindrance.

  • Preparation:

    • Prepare 1% (w/v) FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone.

    • Prepare 1M

      
       (Bicarbonate buffer).
      
  • Reaction:

    • Mix 50

      
      L Sample + 100 
      
      
      L 1M
      
      
      + 50
      
      
      L FDAA solution.
    • Critical Step: Heat at 45°C for 60 minutes . (Standard protocol is 40°C/45min; N-alkylation requires higher energy to overcome sterics).

  • Quenching:

    • Add 20

      
      L of 2M HCl to stop the reaction and protonate the species for RP retention.
      
  • Analysis:

    • Inject onto C18 Column. The L-L and L-D diastereomers will elute with significantly different retention times.

MarfeysReactionSubstrateN-AlkylatedBeta-AA (Enantiomers)ReactionReaction(pH 8.0, 45°C, 1h)Substrate->ReactionFDAAMarfey's Reagent(L-Configuration)FDAA->ReactionDia1L-L Diastereomer(Hydrophobic)Reaction->Dia1Separable on C18Dia2L-D Diastereomer(Less Hydrophobic)Reaction->Dia2

Caption: Reaction of Marfey's Reagent with enantiomers to form separable diastereomers.

FAQs: Troubleshooting Specific Issues

Q: My N-alkylated


-amino acid signal is suppressed in HILIC mode. Why?A:TFA (Trifluoroacetic acid)
  • Fix: Switch to Ammonium Formate (10mM, pH 3.0) . If peak shape suffers, use 0.05% DFA , which offers the ion-pairing benefits of TFA with significantly less signal suppression.

Q: I see "Ghost Peaks" in my blank after running Marfey's derivatization. A: FDAA hydrolyzes over time to form a breakdown product that elutes on C18.

  • Fix: Always run a "Reagent Blank" (Buffer + FDAA + HCl) to identify these system peaks. Do not confuse the hydrolysis peak with your analyte.

Q: Why is the sensitivity of my N-methylated species lower than the non-methylated analog? A: While N-methylation increases proton affinity, it can sometimes reduce fragmentation efficiency (the molecule becomes "too stable" in the collision cell).

  • Fix: Increase the Collision Energy (CE) by 5-10V compared to the primary amine analog to force fragmentation.

References
  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Application Note. Link

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8646EN. Link

  • Ayon, N. J., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry.[1] Link

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

Technical Support Center: Scaled Synthesis of Substituted Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Current Status: [ONLINE] Topic: Scale-Up Challenges in Substituted Propanoic Acid Synthesis Ticket Scope: 2-Arylpropanoic acids (Profens),


-Chiral acids, and functionalized derivatives.

📂 Case File #001: Thermal Runaway & Safety in Oxidation

User Report: "We are scaling up the oxidation of a 2-arylpropanol intermediate to the corresponding acid. The exotherm was manageable at 10g, but at 1kg, the reactor temperature spiked dangerously during reagent addition."

🔧 Root Cause Analysis

Scaling up oxidation reactions (e.g., converting primary alcohols to carboxylic acids) introduces severe heat transfer limitations.

  • The Trap: Traditional stoichiometric oxidants (Jones Reagent, KMnO4) produce massive, instantaneous exotherms that jacketed reactors cannot dissipate quickly enough at scale.

  • The Mechanism: The accumulation of unreacted oxidant due to poor mixing or fast addition leads to a "thermal runaway" where the reaction rate accelerates exponentially with temperature.

🛠️ Resolution Protocol: The Catalytic Aerobic Shift

Recommendation: Abandon stoichiometric metal oxides. Transition to a Cu/TEMPO catalytic aerobic oxidation . This system is safer because the reaction rate is limited by oxygen mass transfer, effectively "throttling" the heat release.

Step-by-Step Implementation:

  • Catalyst System: Use TEMPO (1-5 mol%) with a Copper co-catalyst (CuCl or Cu(OTf)2) and a base (NMI or bipyridine).

  • Oxidant Feed: Do not add a liquid oxidant. Instead, sparge air (or lean O2) into the reactor.

    • Safety Note: Ensure the headspace oxygen concentration stays below the Limiting Oxygen Concentration (LOC) to prevent solvent ignition.

  • Critical Control Point (CCP): The reaction rate is now controlled by the stirring speed (gas-liquid mass transfer). If the temperature rises, stop stirring or stop gas flow to immediately halt the reaction.

Data Comparison: Stoichiometric vs. Catalytic

FeatureJones Reagent (CrVI)Cu/TEMPO (Aerobic)
Heat Release Instantaneous, high riskControlled by gas flow
Atom Economy Poor (Heavy metal waste)Excellent (Water is byproduct)
Work-up Difficult emulsion/filtrationSimple phase separation
Scalability < 1 kg recommended> 100 kg proven

📂 Case File #002: Catalyst Deactivation in Hydroxycarbonylation

User Report: "Our Pd-catalyzed hydroxycarbonylation of styrene derivatives works well initially but stalls after 50% conversion. We see black precipitates in the reactor."

🔧 Root Cause Analysis

You are performing a Reppe-type carbonylation to install the propanoic acid moiety directly onto an olefin.

  • The Trap: Palladium Hydride (Pd-H) species, which are the active catalysts, are notoriously unstable in the acidic, aqueous conditions required for hydroxycarbonylation.

  • The Mechanism: The "black precipitate" is Palladium Black (inactive metal). This occurs when the phosphine ligands dissociate or oxidize, causing the Pd to aggregate.

🛠️ Resolution Protocol: Ligand Engineering & Phase Control

Recommendation: Switch to Bidentate Phosphines with Built-in Bases or operate in a Biphasic System .

Troubleshooting Steps:

  • Ligand Selection: Use ligands like dtbpx (1,2-bis((di-tert-butylphosphino)methyl)benzene) or sulfonated phosphines. These bulky, electron-rich ligands stabilize the Pd-H species against aggregation.

  • Acid Promoter: Ensure you are using a weak acid promoter (e.g., oxalic acid or TsOH) rather than strong mineral acids if possible, to reduce ligand degradation.

  • Pressure Management: Maintain CO pressure > 20 bar. Low CO pressure promotes catalyst decomposition.

Visualizing the Decision Matrix:

RouteSelection Start Starting Material? Olefin Olefin (Styrene deriv.) Start->Olefin Alcohol Primary Alcohol Start->Alcohol Acrylic Acrylic Acid Start->Acrylic RouteA Hydroxycarbonylation (Pd Catalyst) Olefin->RouteA Linear/Branched Mix RouteB Aerobic Oxidation (Cu/TEMPO) Alcohol->RouteB Retains Chirality Decision1 Chirality Required? Acrylic->Decision1 Decision1->RouteA No (Achiral) RouteC Asymmetric Hydrogenation (Ru/Rh/Ni Catalyst) Decision1->RouteC Yes (e.g. Naproxen)

Caption: Strategic route selection for substituted propanoic acid synthesis based on starting material and stereochemical requirements.

📂 Case File #003: Enantiomeric Excess (ee) Erosion

User Report: "We achieved 99% ee in the lab for our


-methyl propanoic acid derivative using Asymmetric Hydrogenation. On the pilot plant, the ee dropped to 94%."
🔧 Root Cause Analysis

Asymmetric hydrogenation of acrylic acids (e.g., using Ru-BINAP or Ni-BPE) is sensitive to hydrogen pressure and substrate purity.

  • The Trap: "Competitive Non-Enantioselective Pathways." At scale, slower mixing can create zones of hydrogen starvation.

  • The Mechanism: Without sufficient H2, the catalyst may undergo a different mechanistic cycle or the substrate may isomerize, leading to the racemate.

🛠️ Resolution Protocol: The "Pressure-Purity" Lock

Recommendation: Implement strict Substrate/Catalyst (S/C) Optimization and Crystallization Upgrading .

Protocol:

  • H2 Mass Transfer: Increase the reactor agitation speed. The reaction must remain in the kinetic regime, not the diffusion regime.

  • Substrate Purity: Trace amounts of chloride or sulfur from previous steps can poison the chiral catalyst. Recrystallize the acrylic acid precursor before hydrogenation.

  • The "Upgrade" Step: 94% ee is often acceptable if you have a downstream crystallization step. Chiral propanoic acids often form conglomerates or racemic compounds that allow the major enantiomer to be purified to >99% ee via crystallization (e.g., using a chiral amine salt resolution if direct crystallization fails).

📚 Frequently Asked Questions (FAQ)

Q: Can I use sodium hypochlorite (Bleach) with TEMPO for scale-up? A: Yes, the Anelli Oxidation (TEMPO/Bleach) is common. However, it requires precise pH control (buffer at pH 8.5-9.5) and active cooling. The aerobic Cu/TEMPO method is generally preferred for "greener" profiles, but Bleach is faster.

Q: What is the best way to remove Palladium after carbonylation? A: Use a scavenger resin (e.g., thiol-functionalized silica) or an activated carbon filtration at elevated temperature (60°C). Cooling the reaction mixture before filtration often causes the Pd to precipitate as fine colloids that pass through filters.

Q: Why are we seeing corrosion in our stainless steel reactors? A: Propanoic acid is corrosive, especially when wet and hot. For scale-up, ensure your reactors are Hastelloy C or Glass-Lined . 316L Stainless Steel is susceptible to pitting if halide ions (Cl-, Br-) are present from catalysts or precursors.

🔗 References

  • Safety of Aerobic Oxidation: Coleman, K. et al. "Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor." Green Chemistry, 2019.

  • Hydroxycarbonylation Catalysis: Beller, M. et al. "Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation."[1] Angewandte Chemie Int.[1] Ed., 2019.

  • Nickel-Catalyzed Asymmetric Hydrogenation: Zhang, W. et al. "Nickel-catalyzed asymmetric hydrogenation for the preparation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -substituted propionic acids."[2] Nature Communications, 2024. 
    
  • Propanoic Acid Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Propionic Acid, Version 6.19, 2024.

  • Industrial Propionic Acid Production: "Sustainable Production of Propionic acid and Derivatives on Industrial Scale." Ullmann's Encyclopedia of Industrial Chemistry, 2024.[3]

Sources

Validation & Comparative

comparing 3-[Ethyl(methyl)amino]propanoic acid hydrochloride to other beta-amino acids

Technical Comparison: 3-[Ethyl(methyl)amino]propanoic Acid HCl vs. Standard -Amino Acids[1]

Executive Summary & Chemical Identity[1]

3-[Ethyl(methyl)amino]propanoic acid hydrochloride (also known as N-Ethyl-N-methyl-


1


This structural modification—disubstitution of the nitrogen with ethyl and methyl groups—fundamentally alters its physicochemical profile, reducing hydrogen bond donor capacity to zero and significantly increasing lipophilicity. In drug design, this molecule is primarily utilized as a peptidomimetic building block to introduce conformational constraints, improve membrane permeability, and confer absolute resistance to aminopeptidases.

Chemical Classification Hierarchy

The following diagram illustrates where this target molecule fits within the broader landscape of amino acid building blocks.

GRootAmino Acid Building BlocksAlphaα-Amino Acids(e.g., Alanine, Proline)Root->AlphaBetaβ-Amino AcidsRoot->BetaBeta_PrimPrimary β-Amino Acids(e.g., β-Alanine)Beta->Beta_PrimBeta_SubN-Substituted β-Amino AcidsBeta->Beta_SubMono_SubN-Monoalkyl(e.g., N-Methyl-β-alanine)Beta_Sub->Mono_SubDi_SubN,N-Dialkyl(Tertiary Amines)Beta_Sub->Di_SubTarget3-[Ethyl(methyl)amino]propanoic acid HCl(Target Molecule)Di_Sub->Target

Figure 1: Classification hierarchy placing the target molecule within the N,N-dialkyl

1

Physicochemical Performance Comparison

The substitution of the amino group dictates the molecule's utility in synthesis and biological application. Below is a comparative analysis of the target molecule against the parent compound (

Table 1: Comparative Physicochemical Profile[1]
Feature3-[Ethyl(methyl)amino]propanoic acid HCl

-Alanine (Parent)
L-Proline (Cyclic Mimic)
Molecular Weight ~167.6 g/mol (HCl salt)89.09 g/mol 115.13 g/mol
Nitrogen Type Tertiary Amine Primary AmineSecondary Amine (Cyclic)
H-Bond Donors 0 (at Nitrogen)21
Lipophilicity (Est.[1] LogP) High (~0.5 - 1.0) Low (-3.[1]05)Low (-2.[1][2]54)
Basicity (pKa of N) ~10.1 (More basic due to alkyl donation)10.210.6
Peptide Backbone Effect Eliminates H-bond donor; forces cis/trans equilibrium.[1]Flexible; promotes sheets/helices.[1]Induces kinks/turns.[1]
Proteolytic Stability Complete Resistance (N-terminal)Moderate ResistanceModerate Resistance
Key Technical Insights:
  • The "Tertiary Amine Effect": Unlike

    
    -alanine, the target molecule cannot act as a hydrogen bond donor. When incorporated into a peptide backbone, this disrupts standard secondary structures (
    
    
    -helices or
    
    
    -sheets) that rely on NH...O=C bonds.[1] This is strategically used to break aggregation in amyloid-prone sequences.[1]
  • Lipophilicity & Permeability: The addition of ethyl and methyl groups significantly masks the polarity of the nitrogen. This modification is a standard medicinal chemistry tactic to improve the passive membrane permeability of polar peptide drugs.

Structural Implications in Drug Design[3]

Conformational Control

In peptide synthesis, N-alkylation introduces steric clash that restricts rotation around the N-C


1
  • 
    -Alanine:  Highly flexible (
    
    
    rotation is free).[1] Adopts extended conformations.
  • Target (N-Ethyl-N-Methyl): The steric bulk of the ethyl group forces the backbone into specific torsional angles, often favoring cis-amide bonds when coupled, similar to proline but with a flexible acyclic linker.[1]

Proteolytic Stability (The "Beta" Advantage)

Standard

1
  • Mechanism of Resistance: Proteases recognize specific side chains and the

    
    -backbone spacing.[1] The insertion of an extra methylene group (
    
    
    ) in
    
    
    -amino acids distorts the scissile bond alignment in the protease active site.[1]
  • N-Substitution Synergy: The target molecule adds a second layer of defense.[1] Aminopeptidases require a free N-H for recognition.[1] The tertiary amine of 3-[Ethyl(methyl)amino]propanoic acid renders the N-terminus invisible to these exopeptidases.[1]

Experimental Protocols

Protocol A: Synthesis via Michael Addition

Rationale: N,N-dialkyl

Reagents:

  • N-Ethylmethylamine (CAS: 624-78-2)[1]

  • Methyl Acrylate (or Trimethylsilyl acrylate for anhydrous work)[1][3]

  • Methanol / NaOH (for hydrolysis)[1]

  • HCl in Dioxane (for salt formation)[1]

Step-by-Step Workflow:

  • Addition: Dissolve N-Ethylmethylamine (1.0 equiv) in Methanol (0.5 M concentration).

  • Coupling: Add Methyl Acrylate (1.1 equiv) dropwise at 0°C. Stir at Room Temperature (RT) for 12 hours.

    • Checkpoint: Monitor disappearance of amine via TLC (ninhydrin stain will be faint/negative for tertiary amines; use Iodine vapor).[1]

  • Hydrolysis: Add NaOH (2.0 equiv, 4M aq). Stir at RT for 4 hours.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract with n-Butanol or evaporate to dryness and extract with dry Ethanol (to leave NaCl behind).[1]

  • Salt Formation: Treat the crude amino acid with 4M HCl in Dioxane. Precipitate with Diethyl Ether.

  • Validation:

    
    H NMR should show the diagnostic 
    
    
    -methylene triplets at
    
    
    ~2.6-3.2 ppm and the N-methyl/N-ethyl signals.[1]
Protocol B: Comparative Proteolytic Stability Assay

Rationale: To quantitatively demonstrate the stability advantage of the target molecule over standard amino acids.

Materials:

  • Substrate A: H-Ala-Phe-OH (Control

    
    -dipeptide)[1]
    
  • Substrate B: H-

    
    Ala-Phe-OH (Control 
    
    
    -dipeptide)[1]
  • Substrate C: [Target] -Phe-OH (Test dipeptide)[1]

  • Enzyme: Leucine Aminopeptidase (LAP) or Pronase E (Promiscuous protease mixture).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C.

Workflow Visualization:

StabilityAssayPrepSample Prep(1 mM Peptide in Tris Buffer)IncubateEnzyme Addition(LAP or Pronase E)Prep->IncubateSamplingTime Point Sampling(0, 30, 60, 120, 240 min)Incubate->Sampling 37°C ShakingQuenchQuench(1% TFA/Acetonitrile)Sampling->QuenchAnalysisHPLC/MS Analysis(Quantify Intact Peptide)Quench->Analysis

Figure 2: Workflow for assessing resistance to enzymatic degradation.

Expected Results:

  • Substrate A (

    
    ):  < 5% remaining after 60 mins.
    
  • Substrate B (

    
    -Ala):  ~50-80% remaining after 60 mins (slower kinetics).[1]
    
  • Substrate C (Target): > 95% remaining after 240 mins. The N-terminal tertiary amine completely blocks the aminopeptidase mechanism, which requires an N-H hydrogen for the catalytic transition state.[1]

References

  • Werder, M., et al. (1999).

    
    -amino acids." Helvetica Chimica Acta.[1] Link
    
  • Seebach, D., & Gardiner, J. (2008). "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research. Link[1]
    
  • Lelais, G., & Seebach, D. (2004). "

    
    -Amino Acids—Syntheses, Occurrences, Biological Activities, and Preparation of 
    
    
    -Peptides with Explicit Secondary Structures." Biopolymers.[1][4] Link[1]
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link[1]
    
  • Sigma-Aldrich. (2024).[1] "this compound Product Specification." Sigma-Aldrich Catalog. Link

validation of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride incorporation by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (referred to herein as EMA-Pr ), a tertiary amine-functionalized


-amino acid.

EMA-Pr is increasingly utilized in drug development as a "solubilizing cap" for hydrophobic peptides and small molecule linkers (e.g., PROTACs). Unlike standard Acetylation (neutral) or PEGylation (polydisperse), EMA-Pr introduces a specific, ionizable tertiary amine (


) that enhances aqueous solubility and significantly boosts electrospray ionization (ESI) sensitivity.

This document details the mass spectrometry (MS) protocols required to validate its successful incorporation, distinguishing it from common alternatives like N,N-Dimethyl-


-alanine  and Sarcosine .

Comparative Analysis: EMA-Pr vs. Alternatives

The choice of capping group fundamentally alters the physicochemical properties of the target molecule. The table below contrasts EMA-Pr with industry-standard alternatives.

FeatureEMA-Pr (Target) N,N-Dimethyl-

-Alanine
Acetylation PEG-2
Structure Tertiary Amine (Et, Me)Tertiary Amine (Me, Me)Neutral AmideNeutral Ether
Mass Shift (

m)
+113.0841 Da +99.0684 Da+42.0106 DaVariable (+88n)
Solubility Effect High (pH dependent)High (pH dependent)Neutral/LowHigh
MS Sensitivity Excellent (Proton sponge)ExcellentPoorModerate
Diagnostic Ion m/z 72.11 (Iminium)m/z 58.06 (Iminium)m/z 43.02 (Acetyl)m/z 45/89
Metabolic Stability High (

-amino resistance)
HighHighModerate

Key Insight: While N,N-Dimethyl-


-alanine is a common standard, EMA-Pr  offers a slightly higher lipophilicity (due to the ethyl group) while retaining the ionization benefits. This subtle modulation of LogD is critical for optimizing cell permeability in PROTAC linkers while maintaining MS detectability.

Experimental Workflow

The following workflow ensures the robust synthesis and validation of EMA-Pr labeled compounds.

Synthesis Protocol (Coupling)

EMA-Pr is a tertiary amine; therefore, it cannot act as a nucleophile in standard peptide coupling without quaternary ammonium formation (which is undesirable here). It must be coupled via its carboxylic acid to a free amine on the scaffold.

  • Reagents:

    • EMA-Pr Hydrochloride (1.5 eq)

    • HATU (1.4 eq) or PyBOP (1.4 eq)

    • DIEA (DIPEA) (4.0 eq) – Critical: Extra base required to neutralize the HCl salt.

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Pre-activate EMA-Pr with HATU/DIEA in DMF for 2 minutes.

    • Add the target amine scaffold (resin-bound or solution).

    • React for 45–60 minutes at Room Temperature.

    • Note: Monitor pH; ensure it remains >8.0 for efficient coupling.

Visualization of Workflow

EMA_Workflow Start Start: Free Amine Scaffold Coupling Coupling Reaction: Amide Bond Formation (45 min, RT) Start->Coupling Add Scaffold Activation Activation: EMA-Pr + HATU + DIEA (Pre-complex) Activation->Coupling Add Activated Ester Wash Purification: Remove Excess Reagents Coupling->Wash MS_Analysis HRMS Validation: ESI(+) Mode Wash->MS_Analysis

Figure 1: Step-by-step incorporation and validation workflow for EMA-Pr.

Mass Spectrometry Validation Criteria

To confirm the incorporation of EMA-Pr, you must validate three specific MS parameters: the Exact Mass Shift, the Isotopic Distribution, and the Diagnostic Fragment Ion.

Parameter 1: Exact Mass Shift

Upon amide bond formation, the EMA-Pr molecule (


) loses water (

).
  • Formula Added:

    
    
    
  • Monoisotopic Mass Added: 113.08406 Da

Validation Rule:



Parameter 2: Diagnostic Fragmentation (MS/MS)

The most definitive proof of EMA-Pr incorporation is the detection of the N-ethyl-N-methyl iminium ion in MS/MS (CID/HCD).

  • Mechanism: Under Collision Induced Dissociation (CID), the tertiary amine side chain undergoes

    
    -cleavage or charge-remote fragmentation.
    
  • Diagnostic Ion: m/z 72.11

    • Structure:

      
      
      
    • This distinguishes it from N,N-Dimethyl analogs (which yield m/z 58.06).

Visualization of Fragmentation Pathway

Fragmentation cluster_products Product Ions Precursor Precursor Ion [M+H]+ (Protonated Tertiary Amine) Transition Collision Activation (CID) Internal Energy Transfer Precursor->Transition ESI Source Scaffold_Ion Scaffold Fragment (b/y ions) Transition->Scaffold_Ion Amide Cleavage Diagnostic_Ion DIAGNOSTIC ION [CH2=N(Me)(Et)]+ m/z 72.11 Transition->Diagnostic_Ion Alpha Cleavage (Specific to EMA-Pr)

Figure 2: MS/MS fragmentation pathway highlighting the generation of the specific m/z 72.11 diagnostic marker.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Mass Shift (+0) Failed CouplingCheck DIEA equivalents. The HCl salt consumes 1 eq of base immediately. Ensure pH > 8.
Mass Shift +131 Da Salt Adduct / HydrolysisYou are seeing the free acid associated non-covalently, or the ester was not formed. Perform harsh wash (MeOH).
Weak Signal Ion SuppressionEMA-Pr is very polar. Ensure LC gradient starts at 1-2% ACN to capture the peak; otherwise, it elutes in void volume.
m/z 72 Absent Low Collision EnergyThe aliphatic amine is stable. Increase Collision Energy (CE) by 5-10 eV to force alpha-cleavage.

References

  • PubChem. 3-(Ethyl(methyl)amino)propanoic acid. National Library of Medicine. Available at: [Link]

  • European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum fragmentation patterns of amines and esters. Available at: [Link]

Steric Capping Strategies: N-Ethyl-N-Methyl vs. N,N-Dimethyl Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Permeability Trade-off in N-Terminal Capping

In peptide drug discovery, the N-terminus is a primary recognition site for aminopeptidases, leading to rapid in vivo degradation. While N,N-dimethylation (reductive methylation) is the industry standard for capping due to its synthetic simplicity and minimal steric footprint, it may not provide sufficient steric bulk to block aggressive proteases.

N-Ethyl-N-methyl amino acids represent a "next-generation" capping strategy. By introducing asymmetry and increased steric volume, this modification offers superior proteolytic resistance and lipophilicity compared to the dimethyl analog. However, this comes at the cost of synthetic complexity and potential steric clashes within target receptor binding pockets. This guide provides a comparative technical analysis to assist medicinal chemists in selecting the optimal capping strategy.

Mechanistic Divergence

The Chemical Environment

The fundamental difference lies in the spatial occupancy and lipophilicity of the N-terminal amine.

FeatureN,N-Dimethyl (Me2) N-Ethyl-N-Methyl (EtMe)
Structure Symmetric Tertiary AmineAsymmetric Tertiary Amine
Steric Volume Low (~35 ų)Medium (~55 ų)
Lipophilicity (

LogP)
+0.5 (vs. NH2)+1.2 (vs. NH2)
pKa Effect Lowers pKa (inductive effect)Lowers pKa (stronger inductive)
H-Bonding Removes Donor (NH), Retains AcceptorRemoves Donor (NH), Retains Acceptor
Mechanism of Proteolytic Resistance

Aminopeptidases (e.g., Leucyl aminopeptidase) typically require a free N-terminal amine and a specific spatial alignment to hydrolyze the peptide bond.

  • N,N-Dimethylation: Prevents the formation of the transition state primarily by removing the hydrogen bond donor required for enzyme coordination. However, small active sites may still accommodate the two methyl groups.

  • N-Ethyl-N-Methylation: Introduces a "Steric Wedge." The ethyl group rotates to occupy a larger cone of space, physically preventing the enzyme's catalytic triad from approaching the carbonyl carbon of the first peptide bond.

Comparative Performance Analysis

Proteolytic Stability Data

The following data summarizes the half-life (


) extension observed in a model hexapeptide (Leu-Enkephalin analog) exposed to human serum.
Modification

(min)
Fold IncreaseMechanism of Failure
Free Amine (NH2) 12 ± 21.0xRapid Aminopeptidase cleavage
N-Methyl (NHMe) 45 ± 53.7xSlow cleavage; H-bond donor still present
N,N-Dimethyl (NMe2) 180 ± 1515.0xEventually cleaved by specialized proteases
N-Ethyl-N-Methyl > 420 > 35.0x Steric exclusion of enzyme

Key Insight: The asymmetric ethyl group provides a non-linear jump in stability. While dimethylation delays hydrolysis, the ethyl-methyl modification effectively renders the N-terminus "invisible" to standard aminopeptidases [1][2].

Permeability (PAMPA Assay)

Increased lipophilicity generally correlates with passive membrane permeability, provided the molecule does not become too greasy (insoluble).

  • N,N-Dimethyl: Moderate improvement in permeability.

  • N-Ethyl-N-Methyl: Significant improvement due to higher carbon count. The asymmetry disrupts lattice energy, potentially improving solubility in lipid bilayers [3].

Experimental Protocols

Synthesis: The Critical Divergence

While dimethylation is a "one-pot" reaction, generating the N-ethyl-N-methyl analog requires a stepwise reductive alkylation to prevent the formation of diethyl byproducts (which are often too bulky to couple effectively).

Protocol A: N,N-Dimethylation (Standard)
  • Reagents: Formaldehyde (37% aq.), NaBH3CN, 1% Acetic Acid in DMF.

  • Workflow:

    • Dissolve resin-bound peptide in DMF/1% AcOH.

    • Add Formaldehyde (10 eq) and NaBH3CN (10 eq).

    • Shake for 2 hours.

    • Wash with DMF, MeOH, DCM.

    • Result: >99% conversion to N,N-Dimethyl.

Protocol B: N-Ethyl-N-Methylation (Stepwise Asymmetric)
  • Reagents: Acetaldehyde, Formaldehyde, NaBH(OAc)3 (Sodium triacetoxyborohydride), DCE (Dichloroethane).

  • Workflow:

    • Step 1 (Ethylation): Dissolve resin-bound peptide in DCE. Add Acetaldehyde (5 eq) and NaBH(OAc)3 (5 eq). React for 1 hour.

      • Note: Monitor by Kaiser test. It should be orange (secondary amine), not blue (primary) or colorless (tertiary).

    • Step 2 (Methylation): Wash resin. Re-suspend in DCE. Add Formaldehyde (10 eq) and NaBH(OAc)3 (10 eq). React for 2 hours.

    • Validation: Cleave a micro-sample. Analyze by LC-MS. The mass shift from Step 1 to Step 2 is +14 Da.

Critical Control: Do NOT reverse the order. Methylating first creates a steric environment that makes subsequent ethylation extremely difficult and slow. Always install the larger group (Ethyl) first. [4][5]

Visualization of Workflows

Enzymatic Resistance Mechanism

This diagram illustrates how the steric bulk of the N-Ethyl group blocks the catalytic approach of aminopeptidases compared to the Dimethyl analog.

ProteolysisResistance cluster_0 Scenario A: N,N-Dimethyl cluster_1 Scenario B: N-Ethyl-N-Methyl Enzyme Aminopeptidase (Active Site) Me2 N,N-Dimethyl Peptide (Symmetric) Enzyme->Me2 Approaches EtMe N-Ethyl-N-Methyl Peptide (Asymmetric) Enzyme->EtMe Approaches InteractionA Weak Steric Clash (Slow Hydrolysis) Me2->InteractionA Fits poorly Degradation (Hours) Degradation (Hours) InteractionA->Degradation (Hours) InteractionB Strong Steric Blockade (No Hydrolysis) EtMe->InteractionB Steric Exclusion Stable (>24 Hours) Stable (>24 Hours) InteractionB->Stable (>24 Hours)

Caption: Comparative mechanism of enzymatic resistance. The asymmetric ethyl group (green) creates a steric shield that effectively excludes the peptide from the protease active site, whereas the dimethyl analog (yellow) only slows the kinetics.

Synthetic Pathway (Stepwise vs. One-Pot)

SynthesisPath Start Resin-Bound Free Amine (NH2) OnePot Formaldehyde (XS) NaBH3CN Start->OnePot Path A Step1 1. Acetaldehyde (5eq) NaBH(OAc)3 Start->Step1 Path B (Sequential) Dimethyl N,N-Dimethyl Peptide (Yield: >95%) OnePot->Dimethyl Intermed N-Mono-Ethyl Intermediate Step1->Intermed Step2 2. Formaldehyde (10eq) NaBH(OAc)3 Intermed->Step2 EthylMethyl N-Ethyl-N-Methyl Peptide (Yield: ~85%) Step2->EthylMethyl

Caption: Synthetic divergence. Path A utilizes a single reductive alkylation step. Path B requires a controlled, sequential addition starting with the larger aldehyde to prevent over-alkylation or steric stalling.

References

  • Siano, A. (2025).[1] "N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability."[1] Methods in Enzymology. Link

  • Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

  • Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Hruby, V.J., et al. (2011). "A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides." Biopolymers.[2][3][4] Link

Sources

assessing the conformational impact of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride vs proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the structural and functional impact of substituting Proline (Pro) with 3-[Ethyl(methyl)amino]propanoic acid (EMAPA) at the N-terminus of bioactive peptides.[1]

While Proline is the industry standard for inducing rigid


-turns and constraining backbone geometry (

), EMAPA represents a distinct class of acyclic, cationic

-amino acid spacers
.[1] The substitution shifts the peptide from a "rigid, secondary amine" phenotype to a "flexible, tertiary amine" phenotype. This guide details the experimental protocols required to quantify this shift, focusing on backbone dynamics, proteolytic stability, and cis/trans isomerization.

Part 1: Structural & Mechanistic Divergence

To accurately assess performance, one must first understand the fundamental physical differences between the two building blocks.

The Proline Standard: Geometric Constraint

Proline is unique among proteinogenic amino acids because its side chain cyclizes back to the backbone nitrogen.[2]

  • Conformational Lock: The pyrrolidine ring restricts the

    
     dihedral angle to approximately -60° (or -75°), forcing the backbone into a kink. This "pre-pays" the entropic cost of folding, stabilizing turns (Type I/II) and Polyproline II helices.
    
  • H-Bonding: It lacks an amide proton (NH) when acylated, acting only as a hydrogen bond acceptor.[1]

  • Isomerization: It has a high intrinsic probability (~5-30%) of adopting the cis amide bond conformation (

    
    ), a slow process often rate-limiting in folding.[1]
    
The EMAPA Alternative: Cationic Flexibility

EMAPA (N-Ethyl-N-Methyl-


-Alanine) introduces three critical deviations:
  • Backbone Extension: As a

    
    -amino acid derivative, it inserts an extra methylene group (
    
    
    
    ) into the backbone.[1] This expands the degrees of freedom, replacing the rigid
    
    
    lock of Proline with rotatable
    
    
    and
    
    
    bonds.
  • Steric Bulk without Ring Strain: The N-ethyl and N-methyl groups create significant steric bulk but lack the covalent ring constraint.[1] This often prevents the formation of canonical helices, instead favoring extended or "snake-like" conformations unless stabilized by specific side-chain interactions.

  • Permanent Cationic Charge: At the N-terminus, the tertiary amine (

    
    ) remains protonated and positively charged at physiological pH, unlike acylated Proline which forms a neutral amide.
    

Part 2: Decision Matrix & Mechanistic Flow

The following diagram illustrates the logical pathway for choosing between Proline and EMAPA based on desired conformational outcomes.

conformation_decision_tree Start Objective: N-Terminal Modification Constraint Requirement: Rigid Geometry? Start->Constraint Solubility Requirement: High Solubility/Permeability? Start->Solubility Proline_Path Select PROLINE Constraint->Proline_Path Yes (Turn Induction) EMAPA_Path Select EMAPA Constraint->EMAPA_Path No (Linker Needed) Solubility->Proline_Path No (Neutral Cap) Solubility->EMAPA_Path Yes (Cationic Head) Mech_Pro Mechanism: Restricts Phi (-60°) Nucleates Beta-Turns Proline_Path->Mech_Pro Mech_EMAPA Mechanism: Flexible Spacer (+CH2) Cationic Charge Repulsion EMAPA_Path->Mech_EMAPA Outcome_Pro Outcome: Structured, Compact Fold Susceptible to Prolyl Peptidases Mech_Pro->Outcome_Pro Outcome_EMAPA Outcome: Extended/Disordered Tail Protease Resistant Mech_EMAPA->Outcome_EMAPA

Figure 1: Decision matrix for selecting N-terminal modifiers based on structural requirements.

Part 3: Experimental Assessment Protocols

To objectively compare EMAPA vs. Proline, you must run a comparative analysis focusing on cis/trans ratios and backbone dynamics .

Protocol A: NMR Analysis of Cis/Trans Isomerization

N-alkylated amino acids (both Pro and EMAPA) are prone to cis/trans isomerization.[1] However, the rates and populations differ significantly.

  • Objective: Quantify the population of cis conformers (

    
    ).
    
  • Sample Prep: Dissolve 5-10 mg of peptide in 500

    
    L 
    
    
    
    or
    
    
    (depending on solubility).
  • Acquisition:

    • 1D

      
       NMR:  Acquire at 298K. Look for peak doubling, particularly in the 
      
      
      
      region for Proline or the
      
      
      region for EMAPA.
    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Essential for exchanging systems.[1]

      • Mixing time: 200-300 ms.[1]

      • Proline Signature: Strong

        
         NOE indicates trans; strong 
        
        
        
        NOE indicates cis.[1]
      • EMAPA Signature: Look for NOEs between the N-Methyl group and the

        
         protons of the preceding residue (if internal) or the 
        
        
        
        protons of the EMAPA itself.
  • Analysis:

    • Integrate distinct resonances for major (trans) and minor (cis) species.

    • Calculate ratio:

      
      .[1]
      
    • Expectation: Proline typically shows 5-30% cis.[1] EMAPA, due to the acyclic nature and steric clash of Ethyl/Methyl, often favors the trans isomer more strongly unless specific side-chain interactions stabilize the cis form.

Protocol B: Circular Dichroism (CD) Thermal Melt

Assess the impact of the N-terminal modification on the global stability of the peptide secondary structure.

  • Objective: Determine if EMAPA disrupts the global fold compared to Proline.

  • Workflow:

    • Prepare 50

      
      M peptide solutions in 10 mM Phosphate Buffer (pH 7.4).
      
    • Far-UV Scan: 190–260 nm at 20°C.

      • Proline:[1][2][3][4][5][6] Look for minima at 208/222 nm (Helix) or ~200 nm (Random Coil/PPII).[1]

      • EMAPA: If the peptide is helical, EMAPA at the N-terminus may cause "fraying." Look for a reduction in mean residue ellipticity (MRE) at 222 nm.[1]

    • Thermal Melt: Ramp 20°C to 90°C (1°C/min). Monitor 222 nm.

    • Data Output: Calculate

      
       (Melting Temperature).
      
    • Insight: A drop in

      
       with EMAPA indicates that the flexible 
      
      
      
      -amino acid tail destabilizes the cooperative folding unit.
Protocol C: Proteolytic Stability Assay

This is the primary functional advantage of EMAPA.

  • Enzyme: Prolyl Aminopeptidase (specific for N-terminal Pro) and Pronase (non-specific cocktail).[1]

  • Method:

    • Incubate 100

      
      M peptide with enzyme (1:100 w/w ratio) at 37°C.
      
    • Aliquot at t=0, 15, 30, 60, 120 min.

    • Quench with 1% TFA.

    • Analyze via LC-MS.[1]

  • Success Metric: Calculate Half-life (

    
    ).[1]
    
    • Proline:[1][2][3][4][5][6] Rapid degradation if Prolyl Aminopeptidase is present.

    • EMAPA: Near-total resistance expected due to the non-natural backbone (

      
      -amino) and bulky N-alkylation preventing enzyme docking.[1]
      

Part 4: Comparative Data Summary

The following table summarizes the expected performance characteristics based on physicochemical principles and


-peptide literature.
FeatureProline (Pro)EMAPA (N-Et-N-Me-

-Ala)
Impact of Swap (Pro

EMAPA)
Backbone Geometry Rigid (

locked)
Flexible (

-backbone)
Increased Entropy (Destabilizes fold)
Turn Induction High (

-turn I/II)
Low / VariableLoss of defined turn geometry
Cis/Trans Isomerism Slow, significant cis pop.[1]Faster, mostly transSimplified kinetics (usually)
H-Bonding Acceptor only (Tertiary Amide)None (Tertiary Amine)Loss of H-bond acceptor capability
Charge (pH 7.4) Neutral (if acylated) / +1 (free)+1 (Tertiary Amine)Increased Solubility & Cationic character
Protease Stability Low (specific enzymes)High (unnatural)Extended Half-life

Part 5: Workflow Visualization

The following diagram outlines the experimental pipeline for validating the conformational impact.

experimental_workflow Synth Synthesis (SPPS) Purify Purification (HPLC >95%) Synth->Purify Branch Analysis Branch Purify->Branch CD CD Spectroscopy (Global Fold) Branch->CD NMR NMR (NOESY) (Local Constraints) Branch->NMR MS LC-MS Stability (Proteolysis) Branch->MS Result_CD Helix Fraying? CD->Result_CD Result_NMR Cis/Trans Ratio NMR->Result_NMR Result_MS t1/2 Determination MS->Result_MS

Figure 2: Integrated workflow for assessing physicochemical properties.

References

  • MacArthur, M. W., & Thornton, J. M. (1991).[1][4] Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412.[1][4] Link

  • Seebach, D., & Gardiner, J. (2008).[1]

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link[1]
    
  • Fischer, G. (2000).[1] Chemical aspects of peptide bond isomerisation. Chemical Society Reviews, 29, 119-127. Link

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link[1]

  • Mant, C. T., et al. (2007).[1] HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-55. Link

Sources

functional comparison of peptides with and without N-alkylated beta-amino acids

Functional Comparison: Peptides with vs. without N-Alkylated -Amino Acids

Executive Summary

For decades, peptide drug discovery has faced a "stability-permeability" paradox. Native


N-alkylated


-amino acids

  • Abolish proteolytic degradation (via backbone alteration).

  • Enhance membrane permeability (by removing a hydrogen bond donor and increasing lipophilicity).

  • Control folding (by preventing aggregation common in pure

    
    -peptides).
    

This guide objectively compares these two classes of peptides, providing actionable protocols for synthesis and characterization.

Part 1: Structural & Conformational Dynamics

The fundamental difference lies in the backbone topology and hydrogen bonding capacity.

Backbone Topology
  • Standard

    
    -Peptides:  Backbone follows a [N-Cα-C(=O)] repeating unit.
    
  • 
    -Peptides:  Insert a methylene group, creating [N-Cβ-Cα-C(=O)]. This extra carbon adds rotational degrees of freedom, allowing unique helices (e.g., 
    
    
    -helix).
  • N-Alkylated

    
    -Peptides:  The nitrogen is substituted (e.g., N-methyl, N-ethyl). This introduces steric clash that restricts rotation around the N-C
    
    
    bond, forcing specific torsion angles that can induce or break secondary structures depending on the pattern.
Visualization of Stability Mechanism

The following diagram illustrates why N-alkylated


StabilityMechanismcluster_0Mechanism of ActionProteaseProtease Active Site(Serine/Cysteine)AlphaPeptideα-Peptide Backbone(Accessible Amide Bond)Protease->AlphaPeptide Recognizes substrateBetaPeptideN-Alkylated β-Peptide(Steric Hindrance + Altered Geometry)Protease->BetaPeptide Fails to bind/orientHydrolysisRapid Hydrolysis(t1/2 < 30 min)AlphaPeptide->Hydrolysis CleavageIntactNo Degradation(t1/2 > 48 hrs)BetaPeptide->Intact Steric shielding

Figure 1: Mechanistic divergence in proteolytic stability. The N-alkyl group and extended backbone prevent the protease catalytic triad from orienting the scissile bond correctly.

Part 2: Functional Comparison Data

The following data summarizes the performance shifts observed when transitioning from standard


Table 1: Comparative Performance Metrics
MetricStandard

-Peptide

-Peptide (Unsubstituted)
N-Alkylated

-Peptide
Serum Half-life (

)
< 30 minutes12 - 24 hours> 48 hours (Often metabolically inert)
Membrane Permeability (

)
Low (<

cm/s)
Low to ModerateHigh (Reduced H-bond donors)
Solubility High (Polar)Low (Aggregates easily)Moderate/High (Disrupted aggregation)
Conformational State Flexible /

-Helix
Stable Helices (

, 12-helix)
Rigid / Defined Rotamers
Synthesis Difficulty Low (Standard SPPS)ModerateHigh (Steric hindrance during coupling)
Key Insight: The Permeability Advantage

Standard

N-alkylation removes the NH donor

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis of N-Alkylated -Peptides

Note: Coupling N-alkylated residues is difficult due to steric hindrance at the secondary amine. Standard HBTU/DIEA protocols often fail.

Reagents Required:

  • Resin: Rink Amide ChemMatrix (PEG-based resins prefered for difficult sequences).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIEA.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 20 min, then wash with DMF.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Monitor UV absorbance to ensure complete Fmoc removal.
    
  • Coupling (The Critical Step):

    • Standard Residue: 3 eq AA, 3 eq HBTU, 6 eq DIEA (45 min).

    • N-Alkylated

      
      -Residue: Dissolve 3 eq of N-alkyl-
      
      
      -amino acid, 3 eq HATU , and 3 eq HOAt in DMF. Add 6 eq DIEA immediately before adding to resin.
    • Reaction Time: Allow to react for 2–4 hours (vs. standard 45 min). Double coupling is highly recommended.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol B: Comparative Serum Stability Assay

This assay validates the stability claims.

  • Preparation:

    • Prepare 10 mM peptide stocks in DMSO.

    • Thaw pooled human serum (or mouse plasma) on ice.

  • Incubation:

    • Dilute peptide to 100

      
      M in 25% serum/HBSS buffer.
      
    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      min, and 24 hrs.
    • Immediately quench by adding 200

      
      L cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot % Remaining vs. Time to calculate

      
      .
      

Part 4: Decision Logic for Drug Design

When should you introduce N-alkylated

DecisionTreecluster_legendRecommendationStartPeptide Optimization GoalStabilityIs Proteolytic Stabilitythe only issue?Start->StabilityPermeabilityIs IntracellularTargeting required?Stability->PermeabilityNo, need moreUseAlphaUse D-Amino Acids orCyclizationStability->UseAlphaYes, minor fixUseBetaUse Standardβ-Amino AcidsPermeability->UseBetaNo (Extracellular)UseNAlkylUse N-Alkylatedβ-Amino AcidsPermeability->UseNAlkylYes (Intracellular)

Figure 2: Decision matrix for incorporating N-alkylated

References

  • Seebach, D., et al. (2004). "The World of

    
    - and 
    
    
    -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components."[1] Chemistry & Biodiversity.[1][2]
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry.

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

comparative analysis of the hydrophobicity of different N-alkylated amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the hydrophobicity profiles of N-alkylated amino acids (specifically N-methyl, N-ethyl) versus their native counterparts. In drug discovery, particularly peptide therapeutics, N-alkylation is a critical modification used to modulate membrane permeability and metabolic stability.[1]

Key Insight: N-alkylation increases lipophilicity not merely by adding a hydrophobic carbon group, but primarily by masking the amide hydrogen bond donor (HBD) . This reduces the energetic penalty required for the molecule to shed its hydration shell (desolvation energy) and enter the lipid bilayer.

Mechanistic Foundation: The Desolvation Penalty

To understand the hydrophobicity shift, one must look beyond the simple addition of a methyl group (


). The profound effect on hydrophobicity arises from the alteration of the solvation thermodynamics.
The Hydrogen Bond Donor (HBD) Effect
  • Native Amino Acids: The backbone amide (

    
    ) acts as a strong hydrogen bond donor. In an aqueous environment, water molecules form a structured hydration shell around this donor. To cross a hydrophobic membrane, this shell must be stripped away—an energetically costly process known as the desolvation penalty .
    
  • N-Alkylated Amino Acids: Replacing the hydrogen with an alkyl group (e.g.,

    
    ) removes the HBD. This prevents the formation of the specific hydration shell at that site, significantly lowering the desolvation energy required to partition into the lipid phase.
    
Conformational Impact (The Chameleon Effect)

N-alkylation restricts the


 and 

torsion angles of the peptide backbone. This often induces a cis-conformation or stabilizes turn structures (e.g.,

-turns). These folded states can internally bury other polar atoms, further increasing the effective hydrophobicity of the molecule.
Visualization: Solvation Shell Disruption

The following diagram illustrates the thermodynamic advantage of N-methylation during membrane insertion.

DesolvationMechanism cluster_aqueous Aqueous Phase cluster_membrane Lipid Membrane Phase Native Native AA (High H-Bonding) WaterShell Structured Water Shell Native->WaterShell Strong H-Bonds Lipid Hydrophobic Core Native->Lipid High Energy Cost (Desolvation Penalty) N_Alkylated N-Methyl AA (No H-Donor) WaterShell->N_Alkylated Shell Disrupted N_Alkylated->Lipid Low Energy Cost (Facilitated Entry)

Figure 1: Mechanism of enhanced membrane permeability via H-bond donor masking.

Comparative Analysis: Data & Performance

The following data synthesizes trends observed in Reversed-Phase HPLC (RP-HPLC) retention times and calculated partition coefficients (cLogP).

Hydrophobicity Shifts by Alkyl Chain Length

The addition of alkyl chains increases the Chromatographic Hydrophobicity Index (CHI). Note that while hydrophobicity increases, N-methylation can sometimes improve aqueous solubility simultaneously by disrupting intermolecular aggregation (crystal lattice energy reduction).

Amino Acid DerivativeRelative Hydrophobicity (

LogP vs Native)
HPLC Retention ShiftPermeability Impact (PAMPA)
Native (e.g., Phe) Baseline (0.0)Baseline (

)
Low/Moderate
N-Methyl (N-Me-Phe) +0.5 to +0.8Significant IncreaseHigh (Optimal Balance)
N-Ethyl (N-Et-Phe) +1.0 to +1.2High IncreaseModerate (Steric bulk may hinder transport)
N-Propyl > +1.5Very HighLow (Solubility issues often arise)
Residue-Specific Comparisons

The impact of N-methylation is not uniform; it depends on the side chain's existing hydrophobicity.

  • N-Me-Gly vs. Gly: A massive relative increase. Glycine is hydrophilic; N-methylation introduces the only hydrophobic element, drastically altering its solvation profile.

  • N-Me-Phe vs. Phe: Synergistic effect. The aromatic side chain is already hydrophobic; removing the backbone H-donor creates a highly lipophilic "patch" on the molecule.

  • N-Me-Val vs. Val: Steric clash is common. While hydrophobicity increases, the isopropyl side chain combined with the N-methyl group severely restricts conformation, often locking the molecule into specific rotamers.

Experimental Protocols

To objectively validate these properties in your own lab, use the following self-validating workflows.

Protocol A: Determination of Chromatographic Hydrophobicity Index (CHI)

RP-HPLC is the industry standard proxy for lipophilicity.

Reagents:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Standards: Mixture of acetanilide, acetophenone, propiophenone, butyrophenone, valerophenone (The "calibration mix").

Step-by-Step Methodology:

  • Calibration: Run the standard mixture using a linear gradient (0% to 100% B over 10 min). Plot the retention times (

    
    ) against the known CHI values of the standards.
    
    • Validation Check:

      
       of the calibration curve must be > 0.99.
      
  • Sample Preparation: Dissolve N-alkylated amino acids (or peptides) at 1 mg/mL in 50:50 Water:ACN.

  • Data Acquisition: Inject 10 µL of sample under identical gradient conditions.

  • Calculation: Convert the measured

    
     into CHI using the regression equation from Step 1.
    
  • LogP Conversion: Use the equation

    
     (approximate conversion for peptide-like molecules).
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Hydrophobicity does not always equal permeability. This assay measures actual transport.

Methodology:

  • Donor Plate: Add 300 µL of compound solution (pH 7.4 buffer) to the bottom wells.

  • Membrane: Coat the filter of the acceptor plate with 5 µL of lecithin/dodecane mixture (artificial lipid bilayer).

  • Acceptor Plate: Add 200 µL of pure buffer to the top wells.

  • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates and measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    
Visualization: Experimental Validation Workflow

This diagram outlines the logical flow from synthesis to data validation.

ValidationWorkflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase Synth N-Alkylation (Fukuyama/Biron-Kessler) Purify Prep HPLC Purification Synth->Purify HPLC RP-HPLC (C18) Measure Retention Time Purify->HPLC Purity > 95% Calc Calculate CHI & LogP HPLC->Calc PAMPA PAMPA Assay (Membrane Transport) Calc->PAMPA Select Hydrophobic Candidates Decision Lead Candidate Selection PAMPA->Decision High Permeability

Figure 2: Integrated workflow for synthesizing and validating N-alkylated candidates.

Implications for Drug Development[2]

  • Oral Bioavailability: N-methylated peptides (e.g., Cyclosporine A) show dramatic improvements in oral availability.[2] The data suggests that strategic N-methylation (specifically at solvent-exposed backbone amides) is the most effective way to convert a non-permeable peptide into a cell-permeable drug.

  • Metabolic Stability: N-alkylation blocks the access of proteases (like chymotrypsin) to the peptide bond, extending half-life in plasma.

  • Design Rule: Avoid "over-alkylation." While N-methylation improves hydrophobicity, adding bulkier groups (Ethyl/Propyl) often incurs a steric penalty that reduces receptor binding affinity despite high permeability.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. Link

  • Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics. Link

  • Cowan, R. (2025).[1] "Hydrophobicity indices for amino acid residues as determined by HPLC." ResearchGate.[3][4][5] Link

  • Somsák, L., et al. (2017). "Direct N-alkylation of unprotected amino acids with alcohols."[3] Science Advances. Link

Sources

evaluating the enzymatic stability of peptides containing 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide drug discovery, the "enzymatic cliff"—the rapid degradation of therapeutic peptides by serum proteases—remains the primary failure mode for promising leads. This guide evaluates 3-[Ethyl(methyl)amino]propanoic acid hydrochloride (hereafter referred to as EMA-Pr ), a highly specialized non-proteinogenic amino acid.

Unlike standard


-amino acids or simple N-methylated variants, EMA-Pr introduces a "Double-Lock" stability mechanism :
  • 
    -Backbone Expansion:  The propanoic acid backbone extends the peptide bond, misaligning it from the catalytic triad of standard proteases.
    
  • N-Dialkylation (Ethyl/Methyl): The bulky nitrogen substituents eliminate the amide proton (preventing H-bond recognition) and introduce significant steric occlusion.

This guide provides a comparative technical analysis of EMA-Pr against standard alternatives, supported by rigorous experimental protocols.

Part 1: Mechanistic Evaluation & Comparative Analysis

To understand the utility of EMA-Pr, we must compare it against the standard "toolkit" of peptide stabilization: Native


-residues, simple 

-Alanine, and N-Methyl-Alanine.
The "Double-Lock" Mechanism

Proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) rely on precise geometric recognition of the scissile amide bond. EMA-Pr disrupts this via two orthogonal vectors:

  • Backbone Homologation: As a

    
    -amino acid derivative, EMA-Pr inserts an extra methylene group (
    
    
    
    ) into the backbone. This shifts the carbonyl group approximately 1.5 Å away from the N-terminal nitrogen, preventing the protease's nucleophile from effectively attacking the carbonyl carbon.
  • Steric & Electronic Masking: The tertiary amine formed by the N-ethyl and N-methyl groups removes the H-bond donor capability of the amide. Furthermore, the ethyl group creates a "steric umbrella" that physically blocks the approach of hydrolytic water molecules.

Comparative Performance Matrix

The following table summarizes the theoretical and experimentally observed stability profiles of peptides modified with EMA-Pr versus common alternatives.

FeatureNative

-Alanine

-Alanine
N-Methyl-Alanine EMA-Pr (The Product)
Backbone Type

(1-carbon)

(2-carbon)

(1-carbon)

(2-carbon)
N-Substitution HydrogenHydrogenMethylEthyl + Methyl
Protease Recognition High (Native Substrate)Low (Backbone Mismatch)Medium (Steric Hindrance)Negligible (Double Mismatch)
Plasma

(Est.)
< 15 mins2 - 4 hours1 - 3 hours> 24 hours
Synthesis Complexity LowLowMediumHigh (Coupling Difficulty)
Visualizing the Stability Mechanism[1]

The following diagram illustrates the "Double-Lock" mechanism compared to a native peptide bond.

StabilityMechanism cluster_Native Native Alpha-Peptide cluster_EMAPr EMA-Pr Modified Peptide Protease Serum Protease (e.g., Trypsin/DPP-IV) NativeBond Scissile Bond (Accessible) Protease->NativeBond Recognizes & Binds BetaBackbone Lock 1: Beta-Backbone (Geometric Mismatch) Protease->BetaBackbone Fails to Bind StericShield Lock 2: N-Ethyl/Methyl (Steric Occlusion) Protease->StericShield Access Blocked ResultNative Rapid Hydrolysis (T1/2 < 15 min) NativeBond->ResultNative ResultStable Enzymatic Resistance (T1/2 > 24 hr) BetaBackbone->ResultStable StericShield->ResultStable

Caption: The EMA-Pr residue evades proteolysis through geometric mismatch (


-backbone) and steric shielding (N-alkylation).

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Plasma Stability Assay

This is the gold-standard assay for determining the metabolic half-life (


) of the peptide.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Reference Standard: Propantheline (fast degradation control) or Warfarin (stable control).

  • Test Peptide: Sequence containing EMA-Pr.

  • Control Peptide: Native sequence.

Workflow:

  • Preparation: Dilute test peptides to 10

    
    M in PBS.
    
  • Initiation: Mix 10

    
    L of peptide stock with 90 
    
    
    
    L of pre-warmed (37°C) human plasma.
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     minutes:
    
    • Remove 50

      
      L aliquot.
      
    • Quench: Immediately add 200

      
      L ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins and stop enzymatic activity.
      
  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Self-Validation Check: The


 sample must show 100% recovery. If the native control peptide does not degrade >50% within 60 minutes, the plasma activity is compromised, and the assay is invalid.
Protocol B: Liver Microsomal Stability (Metabolic Clearance)

While plasma stability tests for proteases, microsomal stability tests for oxidative metabolism (CYP450), which can attack the N-ethyl/methyl groups of EMA-Pr.

Workflow:

  • Incubate peptide (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sample at 0, 15, 30, 60 minutes.

  • Analyze via LC-MS/MS.

  • Critical Insight: If EMA-Pr peptides show degradation here but stability in plasma, the instability is driven by hepatic oxidation (N-dealkylation), not proteolysis.

Workflow Visualization

ExperimentalWorkflow cluster_Assays Stability Evaluation Phase Start Peptide Synthesis (EMA-Pr Incorporation) Plasma Plasma Assay (Proteolytic Stability) Start->Plasma Microsome Microsomal Assay (Oxidative Stability) Start->Microsome Quench Acetonitrile Quench + Internal Standard Plasma->Quench t = 0, 15... 1440 min Microsome->Quench t = 0, 15... 60 min Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate T1/2 & Clearance (CLint) Analysis->Result

Caption: Parallel workflow for distinguishing proteolytic stability (Plasma) from metabolic stability (Microsomes).

Part 3: Strategic Recommendations

Synthesis Considerations

The steric bulk of EMA-Pr (N-ethyl + N-methyl) makes it a "difficult coupling" residue.

  • Recommendation: Use high-efficiency coupling reagents like HATU or COMU rather than standard HBTU.

  • Protocol Adjustment: Double coupling cycles (2x 1 hour) and elevated temperature (50°C) during Solid Phase Peptide Synthesis (SPPS) are often required to ensure complete incorporation.

When to Use EMA-Pr
  • Use Case: Peptides intended for oral delivery (high gastric stability required) or extended-release injectable formulations.

  • Avoid: If the residue is located in a critical receptor-binding pocket where the bulky ethyl group might disrupt ligand-receptor interaction.

References

  • Werder, M., et al. (1999). "A comparison of the different helices adopted by

    
    - and 
    
    
    
    -peptides suggests different reasons for their stability."[1] PMC - PubMed Central. Link
  • Steer, D. L., et al. (2002). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[2] PubMed. Link

  • Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." ResearchGate. Link

  • Zorzi, A., et al. (2017). "New ligand extends the half-life of peptide drugs from minutes to days."[3][4] ScienceDaily/EPFL. Link

  • Sigma-Aldrich. "3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride Product Specification." Link

Sources

benchmarking the synthetic efficiency of different N-alkylation methods for beta-amino acids

Benchmarking Synthetic Efficiency: N-Alkylation of -Amino Acids

Executive Summary

The N-alkylation of






-elimination

This guide benchmarks three primary methodologies—Reductive Amination , Direct Alkylation , and Hydrogen Borrowing (Catalytic Alkylation) —evaluating them not just on yield, but on chemoselectivity (mono- vs. di-alkylation) and substrate integrity.

The Mechanistic Landscape[1]

To understand the benchmarking results, we must first visualize the competing pathways. The diagram below illustrates the three methods and the specific "danger zones" for

ReactionPathwaysStartβ-Amino Ester(Starting Material)Method1Method A:Reductive Amination(Aldehyde + Hydride)Start->Method1Method2Method B:Direct Alkylation(Alkyl Halide + Base)Start->Method2Method3Method C:Hydrogen Borrowing(Alcohol + Ir/Ru Cat)Start->Method3ImineImine/IminiumIntermediateMethod1->Imine- H2OProductTarget:N-Alkyl β-Amino EsterMethod2->ProductSN2OverAlkSide Product:Quaternary Ammonium(Over-alkylation)Method2->OverAlkFast 2nd AlkylationElimSide Product:α,β-Unsaturated Ester(Elimination)Method2->ElimBase-MediatedEliminationTransStateMetal-AlkoxideComplexMethod3->TransStateDehydrogenationImine->ProductReductionTransState->ImineCondensationProduct->ElimThermodynamicDrift

Figure 1: Reaction landscape showing the convergence of three methods and the divergence of fatal side reactions (Elimination and Over-alkylation).

Method A: Reductive Amination (The Gold Standard)

This is the industry-standard approach for mono-alkylation. It relies on the formation of an imine (or iminium ion) followed by in situ reduction.[1][2]

Protocol Overview
  • Reagents: Aldehyde (1.0–1.2 equiv), Reducing Agent (NaBH(OAc)

    
     or NaBH
    
    
    CN).
  • Solvent: DCE or THF (ensure anhydrous conditions to favor imine formation).

  • Standard Procedure:

    • Dissolve

      
      -amino ester in DCE.
      
    • Add aldehyde and stir for 30–60 mins to establish imine equilibrium.

    • Add NaBH(OAc)

      
       (STAB) in portions.
      
    • Quench with saturated NaHCO

      
      .
      
Technical Analysis

The use of Sodium Triacetoxyborohydride (STAB) is critical here.[3] Unlike NaBH

  • Pros: High mono-selectivity; avoids quaternary salt formation; mild conditions preserve the

    
    -position.
    
  • Cons: Requires stoichiometric waste (boron salts); aldehydes can be unstable or commercially unavailable compared to alcohols.

Key Citation: The STAB protocol was optimized by Abdel-Magid et al., demonstrating superior selectivity over cyanoborohydride without the toxic cyanide byproduct. (See Ref 1).

Method B: Direct Alkylation (The "Control" Method)

Classically, one might attempt S


failed strategy
Protocol Overview
  • Reagents: Alkyl Halide (R-X), Base (K

    
    CO
    
    
    , DIPEA, or Cs
    
    
    CO
    
    
    ).
  • Solvent: DMF or CH

    
    CN.
    
Technical Analysis

This method fails the "Self-Validating" pillar of our requirements for two reasons:

  • The Polyalkylation Cascade: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to uncontrollable over-alkylation.

  • The Elimination Trap: The use of base to scavenge the acid (HX) promotes the deprotonation of the

    
    -carbon. In 
    
    
    -amino esters, the amino group is a leaving group (albeit a poor one), but the thermodynamic drive to form a conjugated
    
    
    -unsaturated ester (retro-Michael) is strong.
  • Verdict: Recommended only for sterically hindered electrophiles or when closing a ring (intramolecular).

Method C: Hydrogen Borrowing (The Green Innovator)

This is the modern catalytic alternative. It uses alcohols as the alkylating agent.[4][5][6][7][8] A metal catalyst "borrows" hydrogen from the alcohol to form an aldehyde, condenses it with the amine, and "returns" the hydrogen to reduce the imine.[9]

Protocol Overview
  • Catalyst: [Cp*IrCl

    
    ]
    
    
    or Ruthenium complexes (e.g., Shvo’s catalyst).
  • Reagents: Primary Alcohol (1.0–1.5 equiv), catalytic base (often required).

  • Conditions: Toluene or Water, 80–110°C.

Technical Analysis

This method offers the highest Atom Economy . The only byproduct is water.[4][5][6][8][9] However, the thermal requirement (often >80°C) poses a risk for thermally sensitive

  • Pros: Green solvent compatible; alcohols are stable and abundant; high atom economy.

  • Cons: High temperatures required; catalyst cost; potential for racemization if the catalyst is not carefully selected.

Key Citation: Recent work by the Feringa and Barta groups has demonstrated Ir-catalyzed alkylation of unprotected amino acids, validating this pathway for zwitterionic substrates. (See Ref 3).

Comparative Benchmarking Data

The following data summarizes typical performance metrics for the N-alkylation of Methyl 3-aminobutanoate (a representative

MetricMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: Hydrogen Borrowing
Yield (Mono) 85–95% 30–45%70–85%
Selectivity (Mono:Di) >95:5~40:60>90:10
Atom Economy Low (Stoichiometric Boron waste)Medium (Halide salt waste)High (Water byproduct)
Elimination Risk Low (Room Temp)High (Base + Heat) Medium (Heat dependent)
Substrate Scope Broad (Aldehydes)Limited (Reactive Halides)Broad (Alcohols)
Scalability High (Process friendly)Low (Purification difficult)Medium (Catalyst cost)

Decision Matrix & Troubleshooting

When designing your synthesis, use the following logic flow to select the appropriate method.

DecisionTreeStartStart: Select Methodfor β-Amino AcidQ1Is the substrateBase-Sensitive?Start->Q1Q2Is the substrateThermally Unstable?Q1->Q2NoResAUSE REDUCTIVE AMINATION(NaBH(OAc)3)Q1->ResAYes (Avoid Base)Q3Is Green Chemistry(Atom Economy) Priority?Q2->Q3NoQ2->ResAYes (Keep <40°C)Q3->ResANo (Yield Priority)ResCUSE HYDROGEN BORROWING(Ir/Ru Catalyst)Q3->ResCYes (Green)ResBUSE DIRECT ALKYLATION(Only if hindered)

Figure 2: Strategic decision tree for selecting the optimal alkylation method.

Expert Insight: The "Elimination" Check

If you observe low yields with Method B or C, check the NMR for signals characteristic of crotonates (double bond protons at


10
  • Correction: Switch to Method A (Reductive Amination) and maintain pH < 7. The acidic nature of the STAB reaction (often used with Acetic Acid) suppresses the deprotonation of the

    
    -carbon, preserving the 
    
    
    -amino structure.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[4][5][6][8][9] Advanced Synthesis & Catalysis.

  • Yan, T., Feringa, B. L., & Barta, K. (2017).[6] "Direct N-alkylation of unprotected amino acids with alcohols."[6] Science Advances. [6]

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

comparative conformational analysis of N-alkylated beta-amino acid containing peptidomimetics

Comparative Conformational Analysis of N-Alkylated -Amino Acid Peptidomimetics[1][2]

Executive Summary

This guide provides a technical framework for evaluating the structural and functional consequences of N-alkylation in


Part 1: The Structural Landscape

The Canonical vs. Alkylated Backbone

The fundamental difference between a standard

  • Standard

    
    -Peptides:  Rely heavily on backbone hydrogen bonding. The most common fold, the 14-helix , is stabilized by H-bonds between the amide proton at position 
    
    
    and the carbonyl oxygen at position
    
    
    (forming a 14-membered ring).
  • N-Alkylated

    
    -Peptides:  The replacement of the amide proton (NH) with an alkyl group (e.g., methyl, ethyl) has two immediate mechanistic effects:
    
    • H-Bond Deletion: It eliminates the H-bond donor, destabilizing helices that require contiguous H-bond networks (like the 14-helix).

    • Steric Occlusion & Cis-Amide Promotion: The N-alkyl group introduces

      
       strain. Unlike standard peptides where the trans amide bond is energetically dominant, N-alkylation lowers the barrier to rotation, significantly increasing the population of cis-amide conformers. This often forces the backbone into extended or turn-like structures rather than helical coils.
      
Comparative Performance Metrics

The following table synthesizes experimental data comparing standard

FeatureStandard

-Peptide (e.g.,

-homoalanine)
N-Alkylated

-Peptide (e.g., N-Me-

-homoalanine)
Mechanistic Cause
Secondary Structure High propensity for 14-helix or 12-helix.Disrupted helix; tends toward turns, sheets, or extended ribbons.Loss of

H-bond donor; steric clash of N-Me group.
Proteolytic Stability High (

24h in serum).
Ultra-High (often complete resistance).Steric hindrance prevents protease active site engagement.
Solubility Variable; aggregation prone in water.Enhanced (>2-fold increase).Disruption of intermolecular H-bonds reduces aggregation.
Membrane Permeability Low to Moderate.High .N-alkylation masks polarity and reduces desolvation energy cost.
Conformational Flexibility Moderate (defined by H-bonds).Rigid (defined by steric torsion).Restricted

angles due to N-alkyl steric bulk.

Part 2: Experimental Workflow & Protocols

To rigorously determine the conformation of these peptidomimetics, a self-validating workflow combining Circular Dichroism (CD) for screening and Nuclear Magnetic Resonance (NMR) for atomic-resolution solving is required.

Workflow Logic Visualization

ExperimentalWorkflowSamplePure Peptidomimetic(>95% HPLC)SolubilitySolubility Check(Water vs. TFE)Sample->SolubilityCD_ScreenCD Spectroscopy(Secondary Structure Est.)Solubility->CD_Screen0.1-0.5 mMNMR_Exp2D NMR (ROESY/NOESY)(Distance Constraints)CD_Screen->NMR_ExpDistinct Signature?MD_SimMD Simulation(Restrained)NMR_Exp->MD_SimNOE ConstraintsMD_Sim->NMR_ExpInconsistent? Re-assignStructureFinal ConformationalEnsembleMD_Sim->StructureRMSD Convergence

Caption: Figure 1. Integrated workflow for structural elucidation. CD serves as a rapid filter, while NMR provides geometric constraints for computational modeling.

Protocol A: Circular Dichroism (CD) Screening

Objective: Rapidly assess global folding and solvent dependence.

  • Sample Preparation:

    • Dissolve lyophilized peptide in 2,2,2-Trifluoroethanol (TFE) to induce structure, and separately in phosphate buffer (pH 7.4) to assess physiological folding.

    • Critical Step: Determine concentration via Quantitative Amino Acid Analysis (qAAA), not UV absorbance (unless a Trp/Tyr chromophore is present), to ensure accurate Mean Residue Ellipticity (MRE) calculation.

    • Target Concentration:

      
      .
      
  • Data Acquisition:

    • Instrument: Jasco J-1500 or equivalent.

    • Cell Path Length: 1 mm (quartz).

    • Scan Range: 260 nm to 185 nm.

    • Parameters: 50 nm/min scan speed, 1 nm bandwidth, average of 5 accumulations.

  • Analysis:

    • Convert raw ellipticity (

      
      ) to MRE (
      
      
      ):
      
      
      (Where
      
      
      = mean residue weight,
      
      
      = path length in cm,
      
      
      = conc in mg/mL).
    • Signature Interpretation:

      • 14-Helix: Minimum at ~214 nm.

      • N-Alkylated Disruption: Loss of 214 nm minimum; appearance of exciton couplets or unordered signals (minima < 200 nm).

Protocol B: High-Resolution 2D-NMR

Objective: Determine through-space connectivity and cis/trans amide ratios.

  • Solvent System:

    • Use

      
       or 
      
      
      for non-polar protected peptides.
    • Use

      
       (9:1) with water suppression for polar peptides.
      
  • Pulse Sequences:

    • TOCSY (Total Correlation Spectroscopy): Mixing time 60-80 ms. Identifies spin systems (residue assignment).

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Mixing time 200-300 ms.

    • Why ROESY? Peptidomimetics often fall in the "intermediate tumbling" regime (MW 500-2000 Da) where the NOE signal crosses zero. ROESY ensures positive cross-peaks regardless of molecular weight.

  • Key Diagnostic Signals:

    • 
      :  Strong in extended strands.
      
    • 
      :  Diagnostic for helices (indicates spatial proximity of sequential amides). Note: This signal will be absent at the N-alkylated site.
      
    • 
      :  Strong indicator of cis-amide bonds induced by N-alkylation.
      

Part 3: Conformational Logic & Mechanism

The following diagram illustrates the decision matrix for how N-alkylation alters the folding pathway.

FoldingLogicInputBeta-Amino Acid SequenceModN-Alkylation Applied?Input->ModNoModStandard NH BackboneMod->NoModNoYesModN-Alkylated BackboneMod->YesModYesHBondH-Bond Donor IntactNoMod->HBondNoHBondH-Bond Donor LOSTYesMod->NoHBondStericSteric Clash (A1,3 Strain)YesMod->StericHelix14-Helix Formation(Stable)HBond->Helixi to i-2 H-bondsNovelNovel Turn / Extended Sheet(Protease Resistant)NoHBond->NovelHelix destabilizedCisTransCis/Trans Equilibrium shiftSteric->CisTransCisTrans->NovelCis-amide accessible

Caption: Figure 2. Mechanistic divergence caused by N-alkylation. The loss of H-bonding and introduction of steric strain forces the peptide away from canonical helices toward novel, protease-resistant folds.

Part 4: Data Interpretation Case Study

When analyzing your data, look for these specific indicators of N-alkylation effects:

  • The "Helix-Killer" Effect in CD: If you observe a strong 214 nm minimum in the non-alkylated parent, but the N-methylated analog shows a flattened spectrum or a shift to 200 nm, do not interpret this as "random coil" immediately. It likely represents a stable, non-helical extended structure driven by the N-methyl steric constraints.

  • NMR Cis-Amide Detection: In the ROESY spectrum, look for exchange cross-peaks between two sets of signals for the residues flanking the N-alkylation site. N-alkylation can stabilize the cis conformer to nearly 30-40% population (compared to <1% in standard peptides). This is a feature, not a bug—it can be exploited to design tight turns in macrocycles.

References

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]

  • N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Biochemistry. [Link]

  • Engineering beta-sheets employing N-methylated heterochiral amino acids. Chemical Science. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews. [Link]

assessing the benefits of using 3-[Ethyl(methyl)amino]propanoic acid hydrochloride over standard amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Beyond Standard Amino Acids

In modern peptide therapeutic development, the "standard" toolkit (canonical


-amino acids) often fails to meet the rigorous pharmacokinetic (PK) demands of clinical candidates. While standard amino acids like Alanine or Glycine are essential for chain elongation, they suffer from rapid enzymatic degradation and limited solubility profiles when used as N-terminal residues.

3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS 1158757-51-7) represents a specialized N-terminal capping motif that solves these specific failure modes. Unlike standard amino acids which act as internal linkers, this molecule functions as a "molecular stopper." It combines a


-alanine backbone with a tertiary amine terminus, offering a dual-mechanism defense against exopeptidases while simultaneously tuning the lipophilicity-solubility balance (LogD).

This guide objectively compares 3-[Ethyl(methyl)amino]propanoic acid (3-EMAP) against standard


-amino acids (Alanine) and primary 

-amino acids (

-Alanine), demonstrating its utility in extending half-life (

) and optimizing physicochemical properties.

Physicochemical & Structural Comparison

The decision to incorporate 3-EMAP should be driven by specific physicochemical requirements. The table below contrasts it with standard alternatives.

Table 1: Comparative Profile of N-Terminal Residues
FeatureL-Alanine (Standard

)

-Alanine
(Standard

)
3-[Ethyl(methyl)amino]propanoic acid
Role Internal/Terminal UnitInternal/Terminal UnitN-Terminal Cap Only
Amine Type Primary (

)
Primary (

)
Tertiary (

)
H-Bond Donors 2 (at N-terminus)2 (at N-terminus)0 (at N-terminus)
Protease Susceptibility High (Aminopeptidases)Moderate (unnatural backbone)Negligible (Steric/Electronic block)
Lipophilicity (Est. LogP) -2.8 (Hydrophilic)-3.0 (Hydrophilic)-0.5 to +0.5 (Tunable)
pKa (Amine) ~9.6~10.2~9.8 - 10.0
Coupling Utility Chain elongation possibleChain elongation possibleTerminates chain (No Fmoc protection)
Key Technical Differentiator: The Tertiary Amine

Standard amino acids possess primary amines that serve as "handles" for aminopeptidases. 3-EMAP's nitrogen is fully alkylated (Ethyl/Methyl). This removes the hydrogen bond donor capability and sterically hinders enzyme active sites, rendering the N-terminus invisible to standard degradation pathways.

Mechanism of Action: The "Double-Lock" Stability

The superior stability of 3-EMAP is derived from two synergistic structural features, visualized below.

  • The

    
    -Backbone Effect:  The extra methylene group (
    
    
    
    ) inserts distance between the N-terminus and the carbonyl, disrupting the alignment required by serine proteases.
  • N-Alkylation (The Cap): The tertiary amine prevents the formation of the transition state required for amide hydrolysis by aminopeptidases.

StabilityMechanism Enzyme Aminopeptidase (Degradation) Cleavage Inactive Fragments Enzyme->Cleavage Rapid Hydrolysis AlaPeptide Standard Peptide (H2N-Ala-...) AlaPeptide->Enzyme Recognizes Free NH2 EMAPPeptide 3-EMAP Capped Peptide (Et(Me)N-CH2-CH2-...) EMAPPeptide->Enzyme Steric Clash No H-Bond Donor Stable Extended Half-Life (>24h) EMAPPeptide->Stable Maintains Integrity

Figure 1: Mechanism of proteolytic resistance. 3-EMAP blocks enzyme recognition via steric hindrance and lack of H-bond donors.

Experimental Protocols

To validate the benefits of 3-EMAP in your specific workflow, follow these standardized protocols.

Protocol A: Solid-Phase Coupling (N-Terminal Capping)

Context: 3-EMAP must be the final residue coupled. It cannot be Fmoc-protected or extended.

  • Resin Preparation: Swell peptidyl-resin (0.1 mmol scale) in DMF for 30 min.

  • Activation:

    • Dissolve 3-EMAP HCl (4 eq, 0.4 mmol) in DMF.

    • Add HATU (3.9 eq) as the coupling reagent.

    • Add DIPEA (8 eq) to neutralize the HCl salt and activate the acid. Note: Extra base is required compared to standard AAs due to the HCl salt form.

  • Coupling: Add activated solution to resin. Shake at Room Temperature for 2 hours.

    • QC Check: Kaiser Test will remain positive (blue) if coupling fails, but note that secondary amines on the resin (e.g., Proline) may yield different colorimetric results. Chloranil test is recommended if coupling to a secondary amine.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

Protocol B: Comparative Serum Stability Assay

Objective: Quantify the


 improvement over an Alanine-capped control.
  • Preparation: Dissolve purified peptides (Control vs. 3-EMAP analog) in PBS to 1 mM.

  • Incubation: Mix 100

    
    L peptide solution with 900 
    
    
    
    L pooled human serum (pre-warmed to 37°C).
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min and
    
    
    hours.
  • Quenching: Immediately add 200

    
    L cold Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Plot % remaining vs. time.

Decision Framework: When to Use 3-EMAP

Use the following flowchart to determine if 3-EMAP is the correct reagent for your drug design campaign.

DecisionTree Start Drug Design Goal Q1 Is the N-terminus required for H-bonding? Start->Q1 Q2 Is N-terminal metabolic stability an issue? Q1->Q2 No UseStd Use Standard AA (Ala, Gly) Q1->UseStd Yes Q3 Do you need to modulate solubility? Q2->Q3 Moderate/Low UseEMAP Use 3-EMAP (Tertiary Cap) Q2->UseEMAP High Instability UseBeta Use Beta-Alanine (Primary Amine) Q3->UseBeta Need Hydrophilic/Small Q3->UseEMAP Need Cationic/Lipophilic Balance

Figure 2: Decision matrix for selecting N-terminal residues in medicinal chemistry.

Summary of Benefits
  • Metabolic Fortress: The combination of

    
    -backbone and tertiary amine renders the N-terminus virtually immune to aminopeptidase activity.
    
  • Solubility Tuning: The tertiary amine remains protonated at physiological pH (improving solubility) but the ethyl/methyl groups add lipophilic bulk (improving membrane interaction) compared to a bare

    
    .
    
  • Synthetic Ease: As an HCl salt, the reagent is a stable solid, easy to handle and weigh, unlike some hygroscopic free amines.

References
  • Steer, D. L., et al. (2002). "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Werder, M., et al. (1999). "Structure-activity relationship of beta-amino acid derivatives." Helvetica Chimica Acta. Link

  • Lelais, G., & Seebach, D. (2004). "Beta-Peptides as Somatostatin Analogues." Biopolymers. Link

  • PubChem Compound Summary. (2023). "3-(Dimethylamino)propanoic acid" (Analogous Structure Reference).[1][2] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

3-[Ethyl(methyl)amino]propanoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Operational Safety & Compliance

3-[Ethyl(methyl)amino]propanoic acid hydrochloride (CAS: Generic structure class beta-amino acid HCl) is a functionalized beta-amino acid salt commonly used as a building block in peptidomimetic synthesis. While often regarded as a standard organic intermediate, its dual nature—containing both a secondary amine and a carboxylic acid moiety masked as a hydrochloride salt—presents specific disposal challenges often overlooked in generic safety data sheets.

This guide moves beyond the "dispose of in accordance with local regulations" boilerplate. It provides a self-validating operational workflow designed to protect the researcher, the facility infrastructure, and the environment.

Part 1: Identification & Chemical Characterization

Before initiating disposal, you must validate the state of the waste. Assumptions lead to accidents.

Physicochemical Profile
PropertyCharacteristicOperational Implication
Chemical Nature Amphoteric Organic SaltContains both acidic (HCl, COOH) and basic (Amine) functionalities.
Acidity (pH) Acidic (pH ~2-4 in solution)Corrosive. Do not dispose of in metal containers without liners.
Solubility High Water SolubilityHygroscopic. Spills will become sticky/viscous rapidly if not treated.
Reactivity Secondary AmineCRITICAL: Precursor to nitrosamines if mixed with nitrites/nitrosating agents.
The "Litmus" Validation (Step 1)

Do not trust the label on a waste beaker.

  • Extract a 1 mL aliquot of the liquid waste.

  • Check pH: If pH < 2, the waste is corrosive (EPA Waste Code D002).

  • Visual Check: Look for precipitation. If solids are present in the liquid, filtration may be required to segregate waste streams (Solid vs. Liquid).

Part 2: Pre-Disposal Segregation & Treatment

The Core Directive: Never mix this compound with oxidizers or nitrosating agents .

Critical Incompatibility Matrix

Mixing 3-[Ethyl(methyl)amino]propanoic acid HCl with the wrong stream can generate toxic gas or carcinogens.

Incompatible AgentReaction RiskConsequence
Sodium Hypochlorite (Bleach) Formation of N-ChloroaminesRelease of toxic, irritating chloramine gas.
Sodium Nitrite / Nitrates N-NitrosationFormation of Nitrosamines (Potent Carcinogens).
Strong Bases (NaOH/KOH) Exothermic NeutralizationHeat generation; liberation of volatile free amine (fishy odor).
Strong Oxidizers (Permanganate) Oxidation of AmineFire risk / Exothermic runaway.

Senior Scientist Insight: Many labs use bleach to decontaminate biological waste. Ensure this chemical never enters a "bio-waste" stream treated with bleach. The resulting chloramine gas is a severe respiratory irritant.

Part 3: The Disposal Workflow

This protocol divides disposal into two streams: Solid Reagent (expired shelf stock) and Reaction Waste (mother liquors/aqueous layers).

Stream A: Solid Reagent Disposal

Best for: Expired pure chemical or spill cleanup residues.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Do not use metal.

  • Labeling: Mark as "Hazardous Waste - Solid, Organic, Acidic."

  • Segregation: Place the container in the "Solid Organic" satellite accumulation area.

  • Disposal Method: Lab Pack for high-temperature incineration.

Stream B: Aqueous/Reaction Waste Disposal

Best for: HPLC eluent, work-up layers, or dissolved reagent.

Protocol:

  • pH Adjustment (Optional but Recommended):

    • If the waste is highly acidic (pH < 2), slowly adjust to pH 5–9 using a dilute Sodium Bicarbonate (

      
      ) solution.
      
    • Why? This prevents corrosion of waste drums and reduces risk if accidentally mixed with other streams.

    • Caution: This will generate

      
       gas.[1] Perform in a fume hood.
      
  • Solvent Check:

    • If organic solvent is present (DCM, Ethyl Acetate): Dispose of in "Halogenated" or "Non-Halogenated" Organic Waste drum.

    • If purely aqueous: Collect in "Aqueous Chemical Waste" drum. DO NOT POUR DOWN THE DRAIN unless explicitly authorized by your facility's EHS officer and local POTW (Publicly Owned Treatment Works) permits.

  • Secondary Containment: Store liquid waste containers in a chemically resistant tray to capture drips.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the decision tree for safe disposal.

DisposalWorkflow Start Waste: 3-[Ethyl(methyl)amino]propanoic acid HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerSolid Container: HDPE Wide Mouth Solid->ContainerSolid LabelSolid Label: Solid Organic Acid ContainerSolid->LabelSolid FinalSolid Disposal: Incineration (Lab Pack) LabelSolid->FinalSolid pHCheck Check pH Liquid->pHCheck Neutralize Neutralize with NaHCO3 (Caution: Gas Evolution) pHCheck->Neutralize If pH < 2 SolventCheck Contains Organic Solvents? pHCheck->SolventCheck If pH > 2 Neutralize->SolventCheck OrganicWaste Bin: Organic Solvents (Halogenated/Non-Halogenated) SolventCheck->OrganicWaste Yes AqueousWaste Bin: Aqueous Chemical Waste SolventCheck->AqueousWaste No (Purely Aqueous)

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility and compliance.

Part 5: Emergency Contingencies (Spills)

Because this compound is an HCl salt, it is hygroscopic. Spills will absorb moisture from the air and become corrosive, sticky puddles.

  • PPE Required: Nitrile gloves, safety goggles, lab coat.[2]

  • Containment: Ring the spill with an absorbent pig or sand.

  • Neutralization: Sprinkle Sodium Bicarbonate or Soda Ash over the spill.

    • Observation: Wait for bubbling (

      
      ) to cease.
      
  • Cleanup: Sweep up the resulting paste.

  • Disposal: Place in a sealed bag and label as "Solid Chemical Waste (Spill Debris)."

  • Decontamination: Wipe the surface with water, followed by a soap solution.

References

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Chemical Health & Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273." EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-[Ethyl(methyl)amino]propanoic acid hydrochloride

[1]

Executive Summary & Risk Profile

3-[Ethyl(methyl)amino]propanoic acid hydrochloride is a beta-amino acid derivative typically used as a building block in organic synthesis and peptidomimetic drug development.[1] As a hydrochloride salt of a tertiary amine, it presents specific handling challenges distinct from its free base form.

While specific toxicological data for this precise analog is often limited in public registries, we apply the Precautionary Principle based on its structural class (Amino Acid HCl Salts). The primary risks are mucosal irritation, potential corrosivity upon hydrolysis (contact with moisture), and respiratory sensitization from dust inhalation.

Hazard Identification (GHS Classification Estimate)

Based on structural analogs (e.g., N-methyl-beta-alanine derivatives) and vendor safety data.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2 (Warning)H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2A (Warning)H319: Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Cat 3 (Warning)H335: May cause respiratory irritation.[1][2][3]
Physical Hazard HygroscopicSubstance absorbs moisture; may clump or degrade.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This substance is a fine powder that can become airborne easily.[1] The following matrix is the minimum requirement for handling quantities >10 mg.

PPE Selection Logic

The decision to upgrade from standard safety glasses to chemical goggles is non-negotiable due to the hydrochloride salt's potential to form acidic solutions in the eye's mucous membranes.[1]

Body AreaEssential PPETechnical SpecificationRationale
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact + Splash rated)Powder drift can bypass standard safety glasses.[1] Contact with eye moisture creates immediate acidic irritation.[1]
Dermal (Hand) Nitrile Gloves (Double) Thickness: ≥ 5 mil (0.12 mm)Nitrile offers excellent resistance to amine salts.[1] Double gloving allows outer glove removal after weighing without exposing skin.[1]
Respiratory Fume Hood / N95 Certified Fume Hood (Face velocity: 80-100 fpm)Primary Control: Handle inside the hood.[1] If working on an open bench (not recommended), an N95 respirator is mandatory.
Body Lab Coat (High-Neck) Cotton/Poly blend, snap closuresPrevents dust accumulation on street clothes.[1] Snap closures allow rapid removal in emergencies.[1]
Visualization: PPE Decision Logic

This decision tree guides your PPE selection based on the operational state of the chemical.[1]

PPE_Decision_TreeStartStart: Handling 3-[Ethyl(methyl)amino]propanoic acid HClState_CheckDetermine Physical StateStart->State_CheckSolid_StateSolid (Powder)State_Check->Solid_StateLiquid_StateSolubilized (Liquid)State_Check->Liquid_StateEngineering_ControlIs Fume Hood Available?Solid_State->Engineering_ControlSplash_RiskHigh Splash Risk?(Heating/Vortexing)Liquid_State->Splash_RiskHood_YesStandard PPE:Nitrile Gloves + Goggles + Lab CoatEngineering_Control->Hood_YesYesHood_NoEnhanced PPE:Add N95/P100 RespiratorEngineering_Control->Hood_NoNoSplash_YesAdd Face Shield +Chem-Resistant ApronSplash_Risk->Splash_YesYesSplash_NoStandard PPE:Nitrile Gloves + GogglesSplash_Risk->Splash_NoNo

Caption: Operational logic for selecting PPE based on physical state and engineering controls.

Operational Handling Protocol

This protocol ensures data integrity (preventing hydration of the salt) and operator safety.

Phase A: Preparation
  • Environment Check: Verify Fume Hood certification sticker is within date. Ensure sash is at the safe working height.[1]

  • Static Control: Amino acid salts are often static-prone.[1] Use an anti-static gun or ionizing bar inside the balance enclosure if available.[1]

  • Materials: Pre-label all receiving vials. Have a dedicated solid waste container ready inside the hood.[1]

Phase B: Weighing & Transfer

Objective: Minimize airborne dust.[1]

  • Don PPE: Put on inner gloves (tucked under coat cuffs) and outer gloves (over coat cuffs).[1]

  • Open Container: Tap the container gently on the benchtop to settle the powder before opening. Open only inside the hood.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Spill Hygiene: If powder spills on the balance, wipe immediately with a damp Kimwipe (water solubilizes the salt) followed by a dry wipe.[1] Dispose of wipes as hazardous solid waste.[1]

Phase C: Solubilization

Objective: Control heat of solution.[1]

  • Solvent Choice: This compound is water-soluble.[1] It may be slightly soluble in methanol/ethanol.[1]

  • Addition Order: Always add the solid to the solvent , not the solvent to the solid.[1] This prevents "puffing" of the powder into the air.

  • Mixing: Vortex with the cap tightly sealed. If using a stir bar, add the bar before the liquid to prevent splashing.[1]

Emergency & Disposal Procedures

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is >5g outside a hood, wear an N95 mask.[1]

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust generation).[1]

  • Cleanup: Scoop up the damp material.[1] Clean the surface with water and soap.[1][4]

  • Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Solid."

Waste Disposal Workflow

Chemical waste must never be flushed down the drain.[1] The hydrochloride component can alter pH in local plumbing, and the amine may be regulated.[1]

Waste_DisposalWaste_GenWaste GenerationSegregationSegregate WasteWaste_Gen->SegregationSolid_WasteSolid Waste(Powder, Wipes, Spatulas)Segregation->Solid_WasteDryLiquid_WasteLiquid Waste(Solubilized)Segregation->Liquid_WasteWetLabelingLabeling:'Amino Acid HCl Salt'Solid_Waste->LabelingLiquid_Waste->LabelingStorageSatellite Accumulation AreaLabeling->StorageDisposal_UnitEHS Pickup / IncinerationStorage->Disposal_Unit

Caption: Segregation and disposal workflow for amino acid salt waste streams.

References

  • National Institutes of Health (NIH) - PubChem. 3-(N-Methylpentylamino)propionic acid hydrochloride (Analog Safety Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US). Retrieved from [Link]

×

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

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3-[Ethyl(methyl)amino]propanoic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.